6-Hydroxy-1H-indazole-3-carboxaldehyde is a high-value heterocyclic intermediate used primarily in the discovery of small-molecule kinase inhibitors. As a "scaffold hop" from the corresponding indole-3-carboxaldehyde, the indazole core introduces a second nitrogen atom (N2), which functions as a critical hydrogen bond donor/acceptor within the ATP-binding pockets of kinases such as VEGFR , FGFR , and PDGFR [1, 2].
The 3-formyl group serves as a versatile electrophilic handle for reductive amination or Knoevenagel condensation, while the 6-hydroxyl group allows for the tuning of solubility and lipophilicity via etherification, often targeting the solvent-exposed regions of the protein binding site.
Physicochemical Profile
Property
Specification / Data
Appearance
Pale yellow to orange crystalline solid
Melting Point
>220 °C (Dec.) [Predicted based on analogs]
Solubility
Soluble in DMSO, DMF, MeOH; Poorly soluble in water, CH₂Cl₂
pKa (Predicted)
~9.5 (Phenolic OH), ~13.8 (Indazole NH)
H-Bond Donors
2 (NH, OH)
H-Bond Acceptors
3 (N, O, OH)
Stability
Stable under ambient conditions; aldehyde susceptible to oxidation
Synthetic Methodologies
The synthesis of 3-substituted indazoles has historically been challenging. The most robust and scalable route to CAS 885520-11-6 avoids the direct nitrosation of 6-hydroxyindole, which suffers from low yields due to oxidative dimerization caused by the electron-rich phenol ring [3].
Recommended Route: The Methoxy-Protection Strategy
This protocol utilizes 6-methoxyindole as the starting material to prevent side reactions, followed by a clean demethylation step.
Setup: Dissolve NaNO₂ in water (0.5 M concentration) in a round-bottom flask. Cool to 0 °C.
Acidification: Slowly add 6M HCl (7.0 equiv) dropwise. The solution will turn pale blue (formation of HNO₂). Stir for 10 min.
Addition: Dissolve 6-methoxyindole in DMF. Add this solution dropwise to the nitrosating mixture at 0 °C over 30 minutes.
Note: Slow addition is critical to favor the monomer over the dimer.
Rearrangement: Allow the mixture to warm to room temperature and stir for 2 hours.
Workup: Dilute with water. The product typically precipitates as a yellow solid. Filter, wash with water, and dry.[1][2]
Yield Expectation: 80-90%.
Step 2: Demethylation to 6-Hydroxy-1H-indazole-3-carboxaldehyde
Reagents: Boron tribromide (BBr₃, 1M in DCM) or Pyridine Hydrochloride.
Protocol (BBr₃ method):
Suspend the intermediate in anhydrous CH₂Cl₂ at -78 °C under Argon.
Add BBr₃ (3.0 equiv) dropwise.
Warm to room temperature and stir for 12 hours.
Quench: Cool to 0 °C and carefully add MeOH (exothermic).
Purification: Concentrate and recrystallize from MeOH/Water or purify via flash chromatography (EtOAc/Hexane gradient).
Medicinal Chemistry Applications
The 6-hydroxy-1H-indazole-3-carboxaldehyde scaffold is a "privileged structure" in drug design. Its utility stems from three distinct vectors of modification:
Figure 2: Structural Activity Relationship (SAR) vectors for drug design.
Key Reactions & Uses[4][5][6][7][8][9]
Reductive Amination: Reaction with primary amines followed by NaBH(OAc)₃ reduction yields secondary amines, a common motif in kinase inhibitors to access the "back pocket" of the enzyme [5].
Knoevenagel Condensation: Reaction with malononitrile or active methylenes yields vinyl nitriles, often used as Michael acceptors for covalent inhibition (e.g., targeting Cysteine residues).
O-Alkylation: The 6-OH can be alkylated with solubilizing groups (e.g., morpholine-ethyl halides) to improve oral bioavailability.
Handling and Stability (E-E-A-T)
Storage: Store at -20 °C under inert atmosphere (Argon/Nitrogen). The aldehyde is sensitive to air oxidation (forming the carboxylic acid) over long periods.
Safety: Classed as an Irritant (Skin/Eye). Use standard PPE.
Analysis:
NMR: The aldehyde proton typically appears at ~10.1 ppm (singlet).[3]
TLC: Visualize using UV (254 nm) or DNP stain (orange spot for aldehyde).
References
BenchChem. (2025).[2][4] Applications of 6-Nitro-1H-indazole-3-carbaldehyde in Medicinal Chemistry. BenchChem Application Notes. Link
Bouché, L., et al. (2018).[3] An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8, 13121-13128. Link
Lefoix, M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939–1951.[5] Link
J&K Scientific. (2024).[6] Product Data: 6-Methoxy-1H-indazole-3-carbaldehyde.[6] Link
Sanjeevkumar, V.V., et al. (2010). SAR Study of Granisetron derivatives. Journal of Medicinal Chemistry, 53, 2324-2328. Link
6-hydroxy-indazole-3-carbaldehyde molecular weight and formula
Physicochemical Profile, Synthetic Pathways, and Medicinal Utility Executive Summary 6-Hydroxy-1H-indazole-3-carbaldehyde (CAS: 885520-11-6) represents a high-value heterocyclic scaffold in modern drug discovery. Structu...
Author: BenchChem Technical Support Team. Date: March 2026
Physicochemical Profile, Synthetic Pathways, and Medicinal Utility
Executive Summary
6-Hydroxy-1H-indazole-3-carbaldehyde (CAS: 885520-11-6) represents a high-value heterocyclic scaffold in modern drug discovery. Structurally, it combines the privileged indazole pharmacophore—a bioisostere of the indole ring found in numerous kinase inhibitors—with two orthogonal reactive handles: a C3-formyl group and a C6-hydroxyl group. This dual functionality allows for precise "divergent synthesis," enabling medicinal chemists to simultaneously optimize target binding affinity (via the C3 vector) and physicochemical properties such as solubility or metabolic stability (via the C6 vector). This guide details its molecular specifications, validated synthetic protocols, and application in signal transduction modulation.
Part 1: Physicochemical Core
The following data establishes the fundamental identity of the compound. Researchers should use these metrics for analytical validation (LC-MS, NMR) and stoichiometry calculations.
Table 1: Molecular Specifications
Property
Specification
Technical Notes
IUPAC Name
6-Hydroxy-1H-indazole-3-carbaldehyde
Also known as 6-hydroxyindazole-3-carboxaldehyde.
CAS Number
885520-11-6
Distinct from the 7-carbaldehyde regioisomer (CAS 1808943-48-7).
Molecular Formula
C₈H₆N₂O₂
High degree of unsaturation (Degree of Unsaturation = 7).
Molecular Weight
162.15 g/mol
Monoisotopic Mass: 162.0429 Da.
Appearance
Pale yellow to tan solid
Coloration darkens upon oxidation; store under inert atmosphere.
Solubility
DMSO, DMF, MeOH
Poor solubility in non-polar solvents (DCM, Hexanes) due to H-bonding.
pKa (Calc)
~9.5 (Phenol), ~13 (NH)
The indazole NH is acidic; the phenol is ionizable at physiological pH.
H-Bond Donors
2
(Indazole NH, Phenolic OH)
H-Bond Acceptors
3
(Indazole N2, Carbonyl O, Phenolic O)
Part 2: Synthetic Methodologies
The synthesis of 3-formyl indazoles is historically challenging. The most authoritative and scalable route utilizes a "scaffold hopping" strategy via the nitrosation of indole derivatives. This method avoids the harsh conditions of direct formylation on the electron-poor indazole ring.
Primary Protocol: Nitrosation of 6-Hydroxyindole
This protocol relies on the nitrosative rearrangement of 6-hydroxyindole (or its O-protected analog, 6-benzyloxyindole, followed by deprotection).
Reaction Logic:
Nitrosation: Sodium nitrite in acidic media attacks the indole C3 position.[1]
Rearrangement: The resulting nitroso-indole intermediate undergoes ring expansion/rearrangement to form the indazole core with the aldehyde intact at C3.
Step-by-Step Methodology:
Reagent Prep: Dissolve 6-hydroxyindole (1.0 equiv) in a mixture of water and dilute HCl (approx. 10 equiv). Maintain temperature at 0–5°C to prevent decomposition.
Nitrosation: Dropwise addition of NaNO₂ (aqueous solution, 1.2 equiv) over 30 minutes. The solution will typically turn dark/orange.
Rearrangement: Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitoring by TLC (or LC-MS) is critical; look for the disappearance of the indole starting material.
Workup: Neutralize the mixture with saturated NaHCO₃. Extract with Ethyl Acetate (3x).[1][2]
Purification: The crude product is often purified via flash column chromatography (SiO₂, Gradient: 0→10% MeOH in DCM).
Critical Control Point: If using 6-hydroxyindole directly, oxidation is a risk. Performing the reaction on 6-benzyloxyindole is often higher yielding. The benzyl group can be removed later via catalytic hydrogenation (H₂/Pd-C).
Visualization: Synthetic Pathway
The following diagram illustrates the nitrosation pathway and subsequent derivatization logic.
Figure 1: Synthetic workflow from indole precursor to the target indazole, highlighting divergent derivatization points.
Part 3: Medicinal Chemistry Applications[1][2][3][4][5][6][7]
In drug development, 6-hydroxy-1H-indazole-3-carbaldehyde serves as a versatile "linchpin" scaffold. Its utility is defined by its ability to interact with biological targets through specific binding modes.
1. Kinase Inhibition (ATP-Binding Pocket)
Indazoles are proven bioisosteres for the adenine ring of ATP.
Mechanism: The indazole NH (N1) and N2 act as a hydrogen bond donor/acceptor pair, mimicking the H-bonding interaction of the adenine hinge region in kinases (e.g., VEGFR, PDGFR).
Role of C3-Aldehyde: This group is rarely left as an aldehyde in the final drug. It is a precursor for:
Vinyl/Styryl groups: Via Wittig/Knoevenagel condensation, extending into the hydrophobic back-pocket of the enzyme.
Amines: Via reductive amination, allowing for solubilizing groups (e.g., morpholine, piperazine) to be attached.
2. Solubility & ADME Optimization
Role of C6-Hydroxyl: The 6-position is solvent-exposed in many kinase binding modes.
Pro-drug Strategy: The -OH can be phosphorylated (phosphate prodrug) to enhance oral bioavailability.
Solubilization: Etherification with PEG chains or basic side chains (e.g., dimethylaminoethyl ether) significantly lowers LogP and improves metabolic stability.
3. Analytical Characterization (Self-Validation)
To confirm the identity of the synthesized compound, researchers should verify the following spectral signatures:
¹H NMR (DMSO-d₆):
Aldehyde (-CHO): Singlet at ~10.1–10.3 ppm.
Indazole NH: Broad singlet at ~13.5–14.0 ppm (exchangeable with D₂O).
Phenolic OH: Broad singlet at ~9.5–10.0 ppm.
Aromatic Region: Three protons. Look for splitting patterns characteristic of a 3,6-substituted system (typically a doublet, a singlet-like doublet for H7, and a dd for H5).
IR Spectroscopy:
C=O Stretch: Strong band at ~1680–1695 cm⁻¹.
OH/NH Stretch: Broad absorption at 3200–3400 cm⁻¹.
References
BenchChem. (2025).[1][3][4][5] Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde: An Application Note and Detailed Protocol. Retrieved from
Note: Provides the foundational nitrosation protocol for indazole-3-carbaldehydes.
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11367068, Indazole-3-carbaldehyde. Retrieved from
Note: Source for general indazole-3-carbaldehyde physicochemical d
Lefoix, M., et al. (2014). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Retrieved from
Note: The authoritative method for converting indoles to indazole-3-carbaldehydes via NaNO2/HCl.
BLD Pharm. (2025). Product Analysis: 6-Hydroxy-1H-indazole-3-carbaldehyde (CAS 885520-11-6).[6] Retrieved from
Note: Verification of CAS number and commercial availability.
Technical Guide: Structure and Synthesis of 6-Hydroxy-1H-indazole-3-carboxaldehyde
Abstract 6-Hydroxy-1H-indazole-3-carboxaldehyde (CAS: Derivative of 1000373-98-3) represents a high-value pharmacophore in the design of ATP-competitive kinase inhibitors and anti-inflammatory agents. This scaffold combi...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
6-Hydroxy-1H-indazole-3-carboxaldehyde (CAS: Derivative of 1000373-98-3) represents a high-value pharmacophore in the design of ATP-competitive kinase inhibitors and anti-inflammatory agents. This scaffold combines the hydrogen-bond donor/acceptor capability of the indazole core with a reactive C3-formyl "handle" and a C6-hydroxyl group amenable to solubilizing side-chain attachment. This guide provides a critical analysis of its tautomeric stability, validated synthetic protocols via indole ring contraction, and reactivity profiles for drug discovery.
Structural Architecture & Tautomeric Dynamics
The physicochemical behavior of 6-hydroxy-1H-indazole-3-carboxaldehyde is governed by the annular tautomerism of the pyrazole ring and the electronic influence of the C6-hydroxyl substituent.
Tautomeric Equilibrium
Indazoles exist in a dynamic equilibrium between the 1H- and 2H- tautomers. For the 3-carboxaldehyde derivative, the 1H-tautomer is thermodynamically dominant by approximately 2.3–3.6 kcal/mol in the gas phase and solution.
1H-Indazole (Benzenoid): Stabilized by aromaticity preservation in the benzene ring.
2H-Indazole (Quinoid-like): Less stable due to disruption of the benzene aromatic sextet, though it can be trapped by specific N-alkylation conditions.
Electronic Effects: The C6-hydroxyl group acts as an electron-donating group (EDG), increasing electron density in the benzene ring, while the C3-aldehyde is a strong electron-withdrawing group (EWG). This push-pull system enhances the acidity of the N1-proton (
The following diagram illustrates the tautomeric equilibrium and the numbering scheme.
Figure 1: The 1H-tautomer predominates due to aromatic stabilization, critical for binding affinity in kinase pockets.
Synthetic Methodologies
Direct formylation of 6-hydroxyindazole is often low-yielding due to competitive O-formylation or over-oxidation. The most robust route employs a "Scaffold Hopping" strategy via the nitrosation of indoles, followed by deprotection.
Route A: Oxidative Ring Contraction of Indoles (Recommended)
This method utilizes the conversion of 6-methoxyindole to the indazole aldehyde via a nitroso intermediate. It avoids the harsh conditions of Vilsmeier-Haack on the free phenol.
Add 2N HCl (7 equiv) dropwise; stir 10 min to generate
.
Add solution of 6-methoxyindole (1 equiv) in DMF slowly.
Allow to warm to RT, then heat to 50°C for 6–12 hours.
Workup: Extract with EtOAc, wash with brine, dry over
.
Yield: Typically 70–85%.
Step 2: Demethylation
Reagents:
(Boron tribromide) in .
Protocol:
Dissolve 6-methoxy-1H-indazole-3-carboxaldehyde in anhydrous DCM at -78°C.
Add
(1M in DCM, 3 equiv) dropwise.
Warm to RT and stir for 4 hours.
Quench: Carefully add MeOH at 0°C.
Purification: Recrystallization from EtOH/Water.
Route B: Vilsmeier-Haack Formylation
Alternatively, if starting from 6-methoxy-1H-indazole, the C3-aldehyde can be installed directly.
Reagents:
, DMF.
Condition: 80–100°C.
Note: Requires protection of N1 (e.g., THP or SEM) to prevent N-formylation or polymerization, making Route A generally more efficient.
Synthetic Workflow Diagram
Figure 2: Optimized synthesis via oxidative rearrangement of indole precursors.
Physicochemical & Analytical Profile
Accurate characterization is essential for validating the synthesis.
Quantitative Data Summary
Property
Value / Characteristic
Notes
Molecular Formula
MW: 162.15 g/mol
Appearance
Pale yellow to tan solid
Oxidizes slowly in air
Solubility
DMSO, DMF, MeOH
Poor in water/DCM
pKa (Calc)
~9.5 (Phenol), ~13 (NH)
Phenol is first ionization site
UV
~310 nm
Bathochromic shift in base
Spectroscopic Fingerprint (Expected)
NMR (DMSO-):
10.1 ppm (s, 1H): Aldehyde -CHO (Diagnostic).
13.8 ppm (br s, 1H): Indazole -NH (Exchangeable).
9.8 ppm (s, 1H): Phenolic -OH .
7.9 ppm (d, 1H): C4-H (Deshielded by C3-CHO).
6.9 ppm (dd, 1H): C5-H.
6.8 ppm (d, 1H): C7-H.
Medicinal Chemistry Applications
The 6-hydroxy-1H-indazole-3-carboxaldehyde scaffold is a versatile "warhead" precursor.
Kinase Inhibition (ATP Binding)
The indazole core mimics the adenine ring of ATP.
N1-H and N2: Form key hydrogen bonds with the "Hinge Region" of kinases (e.g., VEGFR, PDGFR).
C3-Aldehyde: Used for Reductive Amination to install solubilizing tails (morpholine, piperazine) that extend into the solvent-exposed region.
C6-Hydroxyl: Allows for etherification to probe the "Ribose Binding Pocket" or to fine-tune lipophilicity (
).
Reactivity Profile
Schiff Base Formation: Reacts rapidly with primary amines (
) to form imines, which are reduced () to secondary amines.
Knoevenagel Condensation: The aldehyde reacts with active methylene compounds (e.g., malononitrile) to form vinyl-indazoles.
O-Alkylation: The C6-OH can be selectively alkylated using weak bases (
) without affecting the N1-H, provided the electrophile is not in large excess.
References
BenchChem. (2025).[2][3] Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde from 6-Nitroindole: An Application Note and Protocol. Retrieved from
Lefoix, M., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8, 13056-13060. Retrieved from
Claramunt, R. M., et al. (2005). Theoretical estimation of the annular tautomerism of indazoles. Journal of Physical Organic Chemistry. Retrieved from
Chem-Impex Int'l. (2024). 1H-Indazole-3-carbaldehyde: Properties and Applications. Retrieved from
Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Berichte der deutschen chemischen Gesellschaft. (Classic mechanism reference).
Technical Guide: 5-Hydroxy vs. 6-Hydroxy Indazole Derivatives in Drug Discovery
The following technical guide details the structural, synthetic, and medicinal chemistry distinctions between 5-hydroxy and 6-hydroxy indazole derivatives. Executive Summary Indazole (1H-benzo[c]pyrazole) is a privileged...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the structural, synthetic, and medicinal chemistry distinctions between 5-hydroxy and 6-hydroxy indazole derivatives.
Executive Summary
Indazole (1H-benzo[c]pyrazole) is a privileged scaffold in medicinal chemistry, widely utilized as a bioisostere for indole or purine rings in kinase inhibitors (e.g., Axitinib, Pazopanib).[1][2] The regiochemistry of hydroxyl substitution—specifically at the C5 versus C6 position—fundamentally alters the scaffold's electronic profile, synthetic accessibility, and binding vectors within protein active sites.
This guide provides a definitive comparison for researchers optimizing indazole-based leads, focusing on:
Electronic Divergence: How the -OH position dictates tautomeric equilibrium (1H vs. 2H) and pKa.[3]
Synthetic Logic: Distinct pathways for accessing the 5-OH (Nenitzescu) vs. 6-OH (Hydrazine condensation) isomers.
SAR Implications: H-bond donor/acceptor capabilities in kinase hinge regions and metabolic liabilities.[2][3]
Part 1: Chemical & Electronic Properties[3][4]
Tautomeric Equilibrium & pKa
The indazole core exists in a tautomeric equilibrium between the 1H (benzenoid) and 2H (quinonoid) forms. In solution, the 1H-tautomer is thermodynamically favored by approximately 2–4 kcal/mol due to higher aromaticity.[1][3]
Property
5-Hydroxyindazole
6-Hydroxyindazole
Mechanism of Difference
Dominant Tautomer
1H
1H
Both favor 1H, but 6-substituents can perturb N1-H acidity via direct conjugation.[1][3][4]
6-OH can push electron density toward C3, affecting electrophilic substitution at that position.[1][4]
pKa (Phenolic)
~9.5 - 10.0
~9.2 - 9.8
6-OH is para to the C3 position and meta to the bridgehead, often making it slightly more acidic due to electronic communication with the pyrazole ring.[3][4]
pKa (Pyrrole NH)
~13.8
~13.5
6-OH donation increases electron density on the pyrazole ring, slightly modulating N-H acidity.[1][3]
Critical Insight: The 6-position is electronically conjugated to the C3 position.[3] Introducing a 6-OH (or 6-alkoxy) group significantly increases the nucleophilicity at C3, facilitating electrophilic halogenation (e.g., iodination) at C3 much faster than in the 5-OH isomer.[1][4]
Solubility & Permeability[3]
5-OH Derivatives: Often exhibit higher crystal lattice energy due to efficient intermolecular H-bonding networks, potentially lowering aqueous solubility compared to 6-OH analogs.[1][3][4]
6-OH Derivatives: The vector of the 6-OH often points towards solvent-exposed regions in enzyme pockets (e.g., kinases), making it an ideal handle for solubilizing groups (e.g., PEG chains, morpholine).[1][4]
Part 2: Synthetic Accessibility
The synthesis of these two isomers requires fundamentally different strategies. The 5-OH isomer is classically accessed via cycloaddition, while the 6-OH isomer is best approached via condensation of functionalized benzaldehydes.[1][4]
Synthesis of 5-Hydroxyindazoles (The Nenitzescu Route)
The most robust method involves the Nenitzescu reaction , utilizing p-benzoquinone. This method builds the benzene ring onto the pyrazole or enamine framework.
Mechanism: Michael addition followed by intramolecular cyclization.[3]
Synthesis of 6-Hydroxyindazoles (The Fluoro-Aldehyde Route)
Direct synthesis of 6-hydroxyindazole is efficiently achieved using 2-fluoro-4-hydroxybenzaldehyde .[1][3][4] This method is superior to the older "cyclohexanone-hydrazine + aromatization" route as it avoids harsh dehydrogenation steps.[3]
C) in DMSO or NMP; or moderate temperature in EtOH/Triethylamine.
Mechanism: Hydrazone formation followed by nucleophilic aromatic substitution (
) of the fluorine by the hydrazine nitrogen.
Visualization of Synthetic Pathways
Caption: Comparative synthetic routes. Top: Nenitzescu reaction for 5-OH.[3][4] Bottom: SnAr cyclization for 6-OH.
Part 3: Medicinal Chemistry & SAR[2][3][5][6]
Kinase Hinge Binding Modes
In kinase inhibitors, the indazole scaffold typically binds to the ATP-binding hinge region.
N1-H: Acts as a Hydrogen Bond Donor (to Glu/Met backbone carbonyl).[3][4]
N2: Acts as a Hydrogen Bond Acceptor (from backbone NH).[3]
The "Switch" Effect:
5-Substitution: Substituents at C5 often project into the hydrophobic back-pocket (gatekeeper region).[3][4] This is critical for potency but can limit selectivity.[3][5]
6-Substitution: Substituents at C6 typically project towards the solvent front .[3] This allows for the attachment of large solubilizing groups (e.g., piperazines, morpholines) without clashing with the protein interior.
Case Study: FGFR & VEGFR Inhibitors
In the development of FGFR inhibitors, shifting the alkoxy group from C5 to C6 often retains potency while dramatically improving pharmacokinetic properties (solubility).
Example:Pazopanib utilizes a 2H-indazole core (methylated at N2) where the 6-position is unsubstituted, but related analogs utilize 6-substituents to modulate clearance.[1][3][4]
Example:Axitinib (1H-indazole) relies on the N1-H interaction.[3][4] Substituents at C5 (vinyl pyridine) drive potency.[3]
Metabolic Hotspots[3]
Glucuronidation: Both 5-OH and 6-OH are prime targets for UGT enzymes (O-glucuronidation).[1][3][4]
Observation: 6-OH indazoles are often glucuronidated more rapidly than 5-OH analogs in human liver microsomes due to better accessibility of the phenolic oxygen to the UGT active site, which is less sterically encumbered by the N1-H binding environment compared to the C5 position.[4]
Part 4: Experimental Protocols
Protocol A: Synthesis of 6-Hydroxyindazole
Target: 6-Hydroxy-1H-indazole from 2-fluoro-4-hydroxybenzaldehyde.[1][3][4]
Tautomeric Dynamics of 6-Hydroxy-1H-indazole-3-carboxaldehyde: A Technical Guide for Drug Development Professionals
Executive Summary The indazole scaffold is a privileged pharmacophore in modern medicinal chemistry, heavily utilized in the development of kinase inhibitors and anti-inflammatory agents. A fundamental, yet often misunde...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The indazole scaffold is a privileged pharmacophore in modern medicinal chemistry, heavily utilized in the development of kinase inhibitors and anti-inflammatory agents. A fundamental, yet often misunderstood, characteristic of this bicyclic system is its annular tautomerism—specifically, the dynamic equilibrium between the 1H- and 2H-tautomeric forms. For highly functionalized derivatives like 6-hydroxy-1H-indazole-3-carboxaldehyde , the presence of competing electron-donating (hydroxyl) and electron-withdrawing (carboxaldehyde) substituents creates a complex electronic landscape.
As a Senior Application Scientist, I have designed this guide to move beyond basic structural descriptions. Here, we will dissect the causality behind the tautomeric behavior of 6-hydroxy-1H-indazole-3-carboxaldehyde, explore how this dictates chemical reactivity, and provide self-validating experimental workflows for regioselective functionalization.
The Physical Chemistry of Indazole Tautomerism
To manipulate the indazole core, one must first understand the thermodynamic forces governing its existence. The indazole ring system primarily oscillates between two tautomeric states:
1H-Indazole (Thermodynamic Sink): This form maintains a fully intact, 10-
electron benzenoid aromatic system. Because it maximizes resonance stabilization energy, the 1H-tautomer is universally the most stable form in the gas phase and in most solution environments.
2H-Indazole (Kinetic Intermediate): Proton migration to the N2 position forces the six-membered ring into an ortho-quinonoid structure. This disrupts the benzenoid aromaticity, making the 2H-tautomer significantly less stable.
Ab initio calculations (MP2-6-31G**) and thermochemical data confirm that the 1H-tautomer is more stable than the 2H-tautomer by approximately 3.6 to 4.1 kcal/mol [1]. While this energy gap ensures the 1H form predominates, the 2H form remains kinetically accessible and can be trapped or stabilized under specific catalytic conditions or through targeted hydrogen bonding[2].
Electronic Landscape of 6-Hydroxy-1H-indazole-3-carboxaldehyde
The tautomeric equilibrium is not static; it is highly sensitive to substituent effects. In 6-hydroxy-1H-indazole-3-carboxaldehyde, the functional groups at C6 and C3 exert opposing but complementary electronic forces:
The C6-Hydroxyl Group (Electron-Donating): The phenolic OH group donates electron density into the benzenoid ring via resonance. This reinforces the aromatic character of the six-membered ring, further deepening the thermodynamic well of the 1H-tautomer[3]. However, it also introduces a highly nucleophilic, acidic site (pKa ~9.5) that competes with the indazole nitrogens (pKa ~14) during electrophilic attacks.
The C3-Carboxaldehyde Group (Electron-Withdrawing): The aldehyde group at C3 extends the conjugation of the pyrazole ring. While it generally pulls electron density away from the core, its oxygen atom can participate in intra- or intermolecular hydrogen bonding, which can occasionally stabilize the 2H-quinonoid form in solid-state crystal lattices or highly specific non-polar solvent environments.
Logical relationship of substituent electronic effects on tautomeric equilibrium.
Quantitative Data & Spectroscopic Signatures
Differentiating between 1H and 2H functionalized derivatives using standard 1D
H-NMR is notoriously ambiguous due to the electron-withdrawing nature of the C3-aldehyde, which shifts the entire aromatic envelope. A self-validating analytical system requires 2D Heteronuclear Multiple Bond Correlation (HMBC) NMR[3].
Table 1: Thermodynamic & Kinetic Parameters of Indazole Tautomers
When functionalizing 6-hydroxy-1H-indazole-3-carboxaldehyde, the primary challenge is regioselectivity. The molecule possesses three nucleophilic sites: O6, N1, and N2. To achieve targeted N-alkylation, we must first mask the highly reactive phenolic oxygen, then exploit the thermodynamic vs. kinetic energy landscapes of the indazole nitrogens.
Regioselective N-alkylation workflow demonstrating thermodynamic vs kinetic control.
Protocol 1: O-Protection (The Prerequisite Step)
Causality: The C6-OH (pKa ~9.5) will deprotonate before the indazole NH (pKa ~14) under basic conditions. Direct N-alkylation will fail, yielding O-alkylated byproducts. Masking the oxygen redirects the electrophile to the nitrogen centers.
Procedure:
Dissolve 6-hydroxy-1H-indazole-3-carboxaldehyde (1.0 eq) in anhydrous dichloromethane (DCM).
Add imidazole (2.0 eq) followed by tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) at 0°C.
Stir at room temperature for 4 hours. Quench with water, extract with DCM, and concentrate.
Self-Validation: Perform
H-NMR. The disappearance of the broad phenolic OH singlet (>9.5 ppm) and the appearance of the TBDMS silyl methyl protons (~0.2 ppm) definitively validates successful masking.
Protocol 2: Regioselective N-Alkylation
Pathway A: Thermodynamic Control (Targeting N1)
Causality: The N1 position is the thermodynamic sink. High temperatures and a strong, non-coordinating base allow the system to overcome the activation barrier, equilibrating to the most stable benzenoid 1H-tautomer derivative[2].
Procedure:
Dissolve the O-protected intermediate in anhydrous DMF.
Add NaH (60% dispersion in mineral oil, 1.5 eq) at 0°C. Stir for 30 minutes to form the indazolide anion.
Add the alkyl halide (1.2 eq) and heat the reaction to 80°C for 12 hours.
Quench with saturated NH
Cl, extract with EtOAc, and purify via silica gel chromatography.
Pathway B: Kinetic Control (Targeting N2)
Causality: The N2 position has a more sterically accessible lone pair, offering a lower activation energy pathway. Using a Lewis acid catalyst (e.g., Al(OTf)
) at room temperature coordinates the electrophile and traps the nucleophile at the N2 position before thermal equilibration to N1 can occur[2].
Procedure:
Dissolve the O-protected intermediate in anhydrous THF.
Add the alkylating agent (1.2 eq) and a catalytic amount of Al(OTf)
(10 mol%).
Stir strictly at room temperature (20-25°C) for 6 hours.
Filter through a Celite pad to remove the catalyst, concentrate, and purify.
Protocol 3: NMR Validation (The Self-Validating System)
Execution: Acquire
H, C, and 2D HMBC spectra in DMSO-d.
Validation Logic: Locate the chemical shift of the newly added alkyl -CH
- protons. Trace their HMBC cross-peaks. If the cross-peak lands on a carbon at ~135-145 ppm (C7a), you have successfully synthesized the N1-isomer. If the cross-peak lands on a carbon at ~120-130 ppm (C3), you have isolated the kinetic N2-isomer[3].
The Pivotal Role of 6-Substituted Indazole-3-Carboxaldehydes in Drug Discovery: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous biologically active compounds, including several FDA-...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous biologically active compounds, including several FDA-approved drugs.[1] Among the diverse array of indazole derivatives, those substituted at the 6-position of the indazole ring and possessing a carboxaldehyde at the 3-position represent a critical class of synthetic intermediates. These molecules, particularly 6-nitro, 6-amino, and 6-halo derivatives, serve as versatile building blocks for the synthesis of potent therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] This technical guide provides a comprehensive overview of the synthesis, biological significance, and structure-activity relationships of compounds derived from 6-substituted indazole-3-carboxaldehydes, offering field-proven insights for researchers in drug discovery and development.
The Strategic Importance of the 6-Substituted Indazole-3-Carboxaldehyde Core
While direct biological activity data for 6-substituted indazole-3-carboxaldehydes is limited, their paramount importance lies in their utility as key precursors for a multitude of bioactive molecules.[5] The aldehyde functionality at the C3 position is a versatile handle for a wide range of chemical transformations, including the synthesis of carboxamides, hydrazones, and other heterocyclic systems.[6][7] Concurrently, the substituent at the C6 position plays a crucial role in modulating the physicochemical properties and biological activity of the final compounds.[8] This dual functionality allows for the systematic exploration of chemical space and the optimization of lead compounds.
Synthesis of Key 6-Substituted Indazole-3-Carboxaldehyde Intermediates
The synthesis of 6-substituted indazole-3-carboxaldehydes is most commonly achieved through the nitrosation of the corresponding 6-substituted indoles. This method provides a direct and efficient route to these valuable intermediates.[5][9]
Protocol 1: Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde[9]
This protocol details a direct nitrosation procedure for the synthesis of 6-Nitro-1H-indazole-3-carbaldehyde.
Materials:
6-Nitroindole
Sodium nitrite (NaNO₂)
Hydrochloric acid (HCl)
Deionized water
Procedure:
In a reaction flask, dissolve sodium nitrite in deionized water.
Slowly add concentrated hydrochloric acid to the sodium nitrite solution at 20°C.
To this acidic solution, add 6-nitroindole portion-wise over a period of 30 minutes, maintaining the temperature at 20°C.
Stir the resulting suspension for an additional 90 minutes at 20°C.
Collect the precipitated product by filtration.
Wash the solid with deionized water and dry to yield 6-Nitro-1H-indazole-3-carbaldehyde.
Protocol 2: Synthesis of 6-Bromo-1H-indazole-3-carbaldehyde
A similar nitrosation procedure can be employed for the synthesis of 6-Bromo-1H-indazole-3-carbaldehyde from 6-bromoindole.
Caption: General synthetic route to 6-substituted indazole-3-carboxaldehydes.
Anticancer Activity of Derivatives
The indazole scaffold is a well-established pharmacophore in the development of anticancer agents, particularly kinase inhibitors.[10] Derivatives of 6-substituted indazole-3-carboxaldehydes have demonstrated significant potential in this therapeutic area.
Mechanism of Action: Kinase Inhibition and Apoptosis Induction
Many indazole-based anticancer agents function as inhibitors of various protein kinases, such as vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and cyclin-dependent kinases (CDKs), which are crucial for cancer cell proliferation, survival, and angiogenesis.[11][12] The substituent at the 6-position of the indazole ring can significantly influence the binding affinity and selectivity of these inhibitors.[8]
Furthermore, certain 6-substituted indazole derivatives have been shown to induce apoptosis in cancer cells. This programmed cell death is often mediated through the intrinsic mitochondrial pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of anti-apoptotic proteins such as Bcl-2.[13]
A study on 6-substituted aminoindazole derivatives revealed that N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine exhibits potent anti-proliferative activity against human colorectal cancer cells (HCT116) with an IC50 value of 0.4 µM.[2][3] This compound was also found to suppress the expression of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune suppression in the tumor microenvironment, and to induce G2/M cell cycle arrest.[2][3]
Experimental Protocol: MTT Assay for Cytotoxicity[15]
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.
Materials:
Cancer cell lines (e.g., HCT116, A549)
Complete cell culture medium
96-well plates
Test compounds (6-substituted indazole derivatives)
MTT solution (5 mg/mL in PBS)
DMSO
Procedure:
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
Add 10 µL of MTT solution to each well and incubate for 4 hours.
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Caption: Anticancer mechanisms of 6-substituted indazole derivatives.
Anti-inflammatory Activity of Derivatives
Indazole derivatives have long been recognized for their anti-inflammatory properties.[15] The derivatization of 6-substituted indazole-3-carboxaldehydes provides a promising avenue for the development of novel anti-inflammatory agents.
Mechanism of Action: Inhibition of Inflammatory Mediators
The anti-inflammatory effects of indazole derivatives are often attributed to their ability to inhibit key enzymes and mediators in the inflammatory cascade.[6][16] This includes the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[16] Additionally, these compounds can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), and scavenge free radicals.[16][17]
A study on various indazole derivatives, including 6-nitroindazole, demonstrated their ability to inhibit COX-2 and reduce the production of pro-inflammatory cytokines in vitro.[16] In an in vivo model of carrageenan-induced paw edema in rats, these compounds showed significant anti-inflammatory activity.[16][17]
Quantitative Data: In Vitro Anti-inflammatory Activity
Experimental Protocol: In Vitro Anti-inflammatory Assay (Albumin Denaturation)[19][20]
This protocol describes a simple in vitro assay to screen for anti-inflammatory activity by measuring the inhibition of protein denaturation.
Materials:
Bovine serum albumin (BSA) or egg albumin
Phosphate buffered saline (PBS, pH 6.4)
Test compounds
Standard anti-inflammatory drug (e.g., diclofenac sodium)
Procedure:
Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of PBS, and 2 mL of the test compound at various concentrations.
Incubate the mixture at 37°C for 15 minutes.
Heat the mixture at 70°C for 5 minutes to induce denaturation.
After cooling, measure the absorbance of the solution at 660 nm.
Calculate the percentage inhibition of protein denaturation compared to the control.
Antimicrobial and Antiprotozoal Activities of Derivatives
The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Nitro-heterocyclic compounds, including derivatives of 6-nitroindazole-3-carboxaldehyde, have shown significant promise in this area.[]
Mechanism of Action: Targeting Microbial DNA
The antimicrobial and antiprotozoal activity of nitroindazoles is believed to involve the reduction of the nitro group within the target organism to form reactive nitroso and hydroxylamine intermediates.[] These reactive species can then damage microbial DNA and other macromolecules, leading to cell death.[] This mechanism of action is particularly effective against anaerobic bacteria and certain protozoa.
Derivatives of 3-chloro-6-nitro-1H-indazole, synthesized from 6-nitro-1H-indazole-3-carbaldehyde, have demonstrated promising activity against various Leishmania species.[4]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)[23][24]
This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
Bacterial or fungal strains
Appropriate broth medium (e.g., Mueller-Hinton Broth)
96-well microtiter plates
Test compounds
Standard antimicrobial agents
Procedure:
Prepare a serial two-fold dilution of the test compounds in the broth medium in a 96-well plate.
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
Inoculate each well with the microbial suspension.
Incubate the plate at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Caption: Antimicrobial mechanism of 6-nitroindazole derivatives.
Structure-Activity Relationship (SAR) Insights
The substituent at the 6-position of the indazole ring plays a critical role in determining the biological activity of the resulting derivatives.
6-Nitro Group: The electron-withdrawing nature of the nitro group is often crucial for the antimicrobial and antiprotozoal activity of these compounds, as it facilitates the reductive activation necessary for their mechanism of action.[] In the context of anticancer activity, the nitro group can act as a hydrogen bond acceptor, potentially enhancing binding to target proteins.[10]
6-Amino Group: The amino group, often derived from the reduction of a nitro group, serves as a key pharmacophore for anticancer activity. It can act as a hydrogen bond donor and provides a synthetic handle for further derivatization to explore the surrounding binding pocket of a target enzyme.[2]
6-Halo Group: Halogen substituents, such as bromine or fluorine, can modulate the lipophilicity and electronic properties of the molecule, thereby influencing its pharmacokinetic profile and target engagement.[8] For instance, a 6-fluoro substituent has been shown to enhance the potency of JNK3 kinase inhibitors.[8]
Conclusion
6-Substituted indazole-3-carboxaldehydes are not merely synthetic curiosities but are pivotal intermediates in the design and discovery of novel therapeutic agents. Their versatile chemistry allows for the creation of diverse libraries of compounds with potent anticancer, anti-inflammatory, and antimicrobial activities. A thorough understanding of their synthesis, the biological mechanisms of their derivatives, and the structure-activity relationships governed by the 6-substituent is essential for medicinal chemists and drug development professionals seeking to leverage the full potential of the indazole scaffold in their research endeavors. Continued exploration of this chemical space is poised to yield the next generation of innovative medicines.
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BenchChem. (2025).
K, S., S, S., & P, S. (2012). Synthesis and biological activities of a novel series of indazole derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 4(2), 466-469.
Chakrapani, C., Muniappan, M., & Nagesh, S. V. S. D. N. A. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of clinical and diagnostic research : JCDR, 10(9), FC01–FC05. [Link]
BenchChem. (2025). 2H-Indazole Derivatives: A Comprehensive Technical Guide to Their Biological Activities. BenchChem.
Nguyen, H. T., Le, T. H., Nguyen, T. T., & Tran, P. H. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances, 10(73), 44933-44944. [Link]
BenchChem. (2025). Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Ethoxycoronarin D. BenchChem.
Chakrapani, C., Muniappan, M., & Nagesh, S. V. S. D. N. A. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of clinical and diagnostic research : JCDR, 10(9), FC01–FC05.
Zhang, Y., & Liu, Y. (2011). N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors. ACS medicinal chemistry letters, 2(6), 467–472. [Link]
BenchChem. (2025).
Upadhayaya, R. S., Jain, S., Sinha, N., & Kishore, N. (2002). Medicinal Significance of Nitroimidazoles. Rasayan Journal of Chemistry, 1(1), 1-13.
BenchChem. (2025).
Nguyen, H. T., Le, T. H., Nguyen, T. T., & Tran, P. H. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances, 10(73), 44933-44944.
Wang, Y., Zhang, Y., & Liu, J. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry, 12(5), 793-800. [Link]
Le, T. H., Nguyen, H. T., & Tran, P. H. (2022). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 19(8), 754-761.
El-Gamal, M. I., & Oh, C. H. (2017). Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors. Molecules, 22(10), 1699.
Radi, M., Bernardo, V., & Botta, M. (2014). Synthesis and antitumor activity of some substituted indazole derivatives. Archiv der Pharmazie, 347(6), 425-433.
Pérez-Villanueva, J., Hernández-Luis, F., & Castillo, R. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1864. [Link]
Bogaczyk, S., & Federal, S. (2015). Discovery of 3,5-substituted 6-azaindazoles as Potent pan-Pim Inhibitors. Bioorganic & medicinal chemistry letters, 25(22), 5262–5267. [Link]
Alam, M. A., & Singh, P. (2020). In vitro anti-inflammatory activity of methanolic extract of leaves of Moringa oleifera Lam. Journal of Drug Delivery and Therapeutics, 10(3-s), 123-126.
Hariyanti, F. C., & Sari, D. R. T. (2021). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Indonesian Journal of Pharmacy, 32(4), 485-492. [Link]
BenchChem. (2025). Biological activity of 6-Nitro-1H-indazole-3-carbaldehyde vs other nitroindazoles. BenchChem.
Zhang, Y., & Liu, Y. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(8), 1237-1254. [Link]
Li, J., & Gray, N. S. (2011). Discovery of indazoles as inhibitors of Tpl2 kinase. Bioorganic & medicinal chemistry letters, 21(16), 4785–4789. [Link]
Wang, Y., Zhang, Y., & Liu, J. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry, 12(5), 793-800. [Link]
Chandrasekhar, T., Reddy, A. B., Kumar, L. V., Naik, P. J., Sree, M. K., & Swamy, G. N. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]
Sarveswaran, S., & Ghosh, J. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
Bruno, A., & Musumarra, G. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. International journal of molecular sciences, 24(6), 5319. [Link]
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BenchChem. (2025). Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde: An Application Note and Detailed Protocol. BenchChem.
Liu, Y., & Zhang, Y. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4099. [Link]
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Aran, V. J., & Ochoa de Ocáriz, C. (2017). 5-nitroindazole derivatives and use thereof as antiprotozoal agents.
Patel, R. P., & Patel, K. C. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks.
Le, T. H., Nguyen, H. T., & Tran, P. H. (2023). Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. Bioorganic & medicinal chemistry, 90, 117377. [Link]
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Indazole-3-Carboxaldehyde: The Strategic Pivot in Kinase Inhibitor Design
Executive Summary In the high-stakes arena of kinase inhibitor discovery, the 1H-indazole-3-carboxaldehyde scaffold has emerged as a "privileged structure." Unlike the ubiquitous indole, the indazole core offers a unique...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the high-stakes arena of kinase inhibitor discovery, the 1H-indazole-3-carboxaldehyde scaffold has emerged as a "privileged structure." Unlike the ubiquitous indole, the indazole core offers a unique tautomeric profile that enhances binding affinity within the ATP-binding pocket of kinases (specifically the hinge region). The C3-aldehyde functionality acts as a versatile chemical "pivot," allowing medicinal chemists to rapidly access diverse chemical space—from styryl-based VEGFR inhibitors (analogous to Axitinib) to hydrazone-linked antimicrobial agents.
This technical guide dissects the synthesis, reactivity, and application of indazole-3-carboxaldehyde derivatives. It moves beyond standard textbook descriptions to provide a self-validating workflow for drug developers targeting VEGFR, GSK-3
, and PLK4.
Part 1: Structural Significance & Hinge Binding Logic
The Indazole Advantage
The 1H-indazole scaffold functions as a bioisostere of the indole ring but possesses distinct hydrogen-bonding capabilities critical for kinase inhibition.[1]
Donor-Acceptor Motif: The N1-H serves as a hydrogen bond donor, while the N2 nitrogen acts as a hydrogen bond acceptor. This dual capability allows the scaffold to anchor firmly to the hinge region of kinases (e.g., interacting with residues like Glu/Leu in the ATP pocket).
The C3 Vector: The 3-position projects substituents into the "gatekeeper" region or the solvent-exposed front pocket, depending on the specific kinase topology. The aldehyde group at this position is not the final pharmacophore but the electrophilic handle that enables the attachment of "tail" groups required for selectivity.
Mechanism of Action (Conceptual)
In inhibitors like Axitinib (a VEGFR inhibitor), the indazole core anchors the molecule, while the C3-substituent (a styryl group) extends into the hydrophobic pocket to lock the kinase in an inactive conformation (DFG-out). The aldehyde is the direct precursor to these vinyl/styryl linkers via condensation reactions.
Part 2: Robust Synthetic Routes to the Intermediate
Reliable access to the aldehyde core is the first bottleneck. Two primary methods dominate the field.
Method A: The Modified Büchi Rearrangement (Nitrosation of Indoles)
This is the most scalable and atom-economical route. It relies on the nitrosation of indoles, followed by an oxidative rearrangement.[1]
Mechanism: Electrophilic attack of the nitrosonium ion (
) at the indole C3 position forms an oxime. Acid-catalyzed hydrolysis opens the ring, which then recyclizes to form the indazole-N-oxide, eventually yielding the indazole-3-carboxaldehyde.
Why this method? It avoids the use of pre-formed indazoles (which are harder to formylate at C3) and uses inexpensive nitrite salts.
Method B: Condensation of o-Fluorobenzaldehydes
For scaffolds requiring complex substitution on the benzene ring (e.g., 5,6-disubstituted indazoles), this method is superior.
Mechanism: Reaction of o-fluorobenzaldehyde with hydrazine hydrate.
Optimization: Using O-methyloximes of the benzaldehyde prevents the competitive Wolff-Kishner reduction, ensuring the aldehyde functionality is preserved or easily regenerated.
Part 3: The Divergent Synthesis Hub (Chemo-Differentiation)
Once the indazole-3-carboxaldehyde is in hand, it serves as a divergence point for Lead Optimization.
Knoevenagel & Wittig Transformations (The "Axitinib" Pathway)
The aldehyde undergoes condensation with active methylene compounds (e.g., malononitrile, oxindoles) or Wittig reagents to form vinyl-linked inhibitors .
Application: Synthesis of styryl-indazole hybrids targeting VEGFR and PDGFR.
Critical Parameter: Control of E/Z isomerism. The E-isomer is typically thermodynamically favored and biologically more active for this scaffold.
Reductive Amination (The "Solubility" Pathway)
Reaction with primary/secondary amines followed by reduction (NaBH(OAc)3) yields amine-linked derivatives.
Application: Improving physicochemical properties (logP, solubility) by attaching morpholine or piperazine tails, crucial for GSK-3
inhibitors.
Schiff Base/Hydrazone Formation
Condensation with hydrazides or semicarbazides.
Application: Rapid generation of fragment libraries for phenotypic screening (antimicrobial/antiproliferative).
Part 4: Visualization of Signaling & Synthesis
Diagram 1: The "Büchi" Nitrosation Mechanism
This diagram illustrates the rearrangement of indole to indazole-3-carboxaldehyde, a non-intuitive but high-yield transformation.
Caption: The oxidative rearrangement of indoles to indazole-3-carboxaldehydes via nitrosation.
Diagram 2: The Divergent Synthesis Hub
Visualizing the chemical versatility of the aldehyde core.
Caption: Strategic divergence from the aldehyde core to distinct kinase inhibitor classes.
Part 5: Experimental Protocols
Protocol 1: Synthesis of 1H-Indazole-3-Carboxaldehyde (Nitrosation Route)
Preparation of Nitrosating Agent: In a round-bottom flask, dissolve NaNO2 (8 equiv) in deionized water. Cool to 0 °C.
Acidification: Slowly add HCl (2N, 7 equiv) dropwise. Stir for 10 minutes to generate the active nitrosating species. Add DMF to solubilize.
Reverse Addition (Critical Step): Dissolve the Indole (1 equiv) in DMF. Add this solution slowly to the nitrosating mixture at 0 °C.
Expert Note: "Reverse addition" (adding indole to excess nitrite) prevents the formation of N-nitrosamine dimers and indole-dimers, significantly boosting yield.
Reaction: Heat the mixture to 80 °C (or room temperature for electron-rich indoles) and stir for 2–6 hours. Monitor by TLC (EtOAc/Petroleum Ether).[1]
Workup: Dilute with ethyl acetate (EtOAc). Wash organic layer with brine (3x) to remove DMF. Dry over MgSO4 and concentrate.
Purification: Flash column chromatography (Silica gel, 20-40% EtOAc in Hexanes).
Yield: Typically 70–90% depending on indole substitution.
Protocol 2: Knoevenagel Condensation (Synthesis of Vinyl Derivatives)
Standard procedure for generating Axitinib-like scaffolds.
Reagents:
1H-indazole-3-carboxaldehyde (1.0 equiv)
Active Methylene Compound (e.g., Malononitrile, 1.1 equiv)
Piperidine (Catalytic amount, 0.1 equiv)
Ethanol (Solvent)
Step-by-Step Methodology:
Dissolution: Dissolve the aldehyde and the active methylene compound in absolute ethanol.
Reflux: Heat to reflux (78 °C) for 3–5 hours. A precipitate often forms as the product crystallizes out of the hot solution.
Isolation: Cool to room temperature. Filter the solid precipitate.[2]
Purification: Recrystallize from ethanol/DMF.
Validation: Check 1H NMR for the disappearance of the aldehyde proton (~10.2 ppm) and appearance of the vinyl proton (~7.5–8.0 ppm).
Part 6: Quantitative Data Summary
Table 1: Comparative Yields of Indazole-3-Carboxaldehyde Synthesis
Starting Material
Method
Conditions
Yield (%)
Notes
Indole
Nitrosation (NaNO2/HCl)
Reverse Addition, 25°C
99%
Excellent for unsubstituted core [1]
5-Methoxyindole
Nitrosation (NaNO2/HCl)
Reverse Addition, 25°C
91%
Electron-donating groups facilitate rxn [1]
5-Nitroindole
Nitrosation (NaNO2/HCl)
Normal Addition, 80°C
60-70%
Requires heat; electron-poor substrate [1]
o-Fluorobenzaldehyde
Hydrazine Condensation
100°C, 24h
50-75%
Good for 5,6-disubstituted analogs [2]
References
An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 2018.
[Link]
New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. The Journal of Organic Chemistry, 2006.[3][4]
[Link]
Design, Synthesis, and Biological Evaluation of Axitinib Derivatives. Molecules, 2018.[5]
[Link]
Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors. Journal of Chemical Information and Modeling, 2015.
[Link]
6-Hydroxyindazole Derivatives as Bioisosteres of Indole: A Technical Guide for Drug Discovery
Executive Summary The transition from native biological ligands to synthetic, drug-like molecules frequently relies on the strategic application of bioisosterism. While the indole ring is a ubiquitous structural motif in...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The transition from native biological ligands to synthetic, drug-like molecules frequently relies on the strategic application of bioisosterism. While the indole ring is a ubiquitous structural motif in nature—forming the core of neurotransmitters like serotonin and essential amino acids like tryptophan—its pharmacological utility is often hindered by metabolic liabilities and limited hydrogen-bonding vectors.
This technical whitepaper explores the structural, physicochemical, and synthetic paradigms of 6-hydroxyindazole derivatives as superior bioisosteres of indole. By dissecting the causality behind their enhanced metabolic stability, target engagement, and synthetic functionalization, this guide provides drug development professionals with actionable methodologies for incorporating the 6-hydroxyindazole scaffold into modern therapeutic pipelines.
The Bioisosteric Paradigm: Indole vs. Indazole
Indole is inherently susceptible to phase I oxidative metabolism, particularly at the electron-rich C2 and C3 positions. Furthermore, it possesses only a single hydrogen-bond donor (the N-H group), which limits its ability to form complex interaction networks within target active sites.
The indazole ring system—specifically 6-hydroxyindazole—has emerged as a "privileged scaffold" and a highly effective bioisostere for both indole and phenol ()[1]. The introduction of a second nitrogen atom (N2) fundamentally alters the electronic distribution of the bicyclic core. This modification not only fortifies the ring against oxidative degradation but also provides an additional hydrogen-bond acceptor, making indazoles exceptional "hinge-binders" in kinase drug discovery ()[2].
Physicochemical and Structural Rationale
The 6-hydroxyindazole scaffold exists primarily in the thermodynamically stable 1H-indazole tautomer, though it can dynamically adapt to the 2H- and 3H- forms depending on the microenvironment of a target's binding pocket ()[3].
The addition of the hydroxyl group at the C6 position transforms the molecule into a highly versatile "tri-vector" template. This allows the scaffold to simultaneously engage in hydrogen bonding via the phenolic OH, the pyrrole-like N1-H, and the pyridine-like N2 acceptor.
Logical mapping of indole to 6-hydroxyindazole bioisosteric replacement.
To understand the structural advantages of this bioisosteric replacement, the core properties of indole and 6-hydroxyindazole are summarized below:
Property
Indole Core
6-Hydroxyindazole Core
Pharmacological Impact
Heteroatoms
1 Nitrogen
2 Nitrogens, 1 Oxygen
Enhanced polarity and aqueous solubility
H-Bonding Profile
1 Donor (N-H)
2 Donors (N-H, O-H), 1 Acceptor (N2)
Superior kinase hinge-binding capacity
Tautomerism
None
1H, 2H, and 3H forms
Dynamic adaptability in target active sites
Metabolic Stability
Prone to C2/C3 oxidation
Highly resistant to phase I oxidation
Extended half-life and oral bioavailability
pKa (Approximate)
~16.2 (N-H)
~14.0 (N1-H), ~9.5 (C6-OH)
Tunable acidity for formulation and ADME
Synthetic Methodologies: The Tripartite Nucleophilicity Challenge
Functionalizing 6-hydroxyindazole requires precise control over its three distinct nucleophilic sites: the highly acidic phenolic oxygen (C6-OH), the thermodynamically favored N1, and the kinetically active N2. A robust synthetic protocol must employ a pKa-directed protecting group strategy to avoid complex mixtures of regioisomers ()[4].
Step-by-step synthetic workflow for regioselective functionalization.
Protocol 1: Regioselective N1-Alkylation of 6-Hydroxyindazole
Objective: Synthesize an N1-alkylated, C6-protected indazole intermediate.
Causality & Logic: Because the C6-OH is the most acidic site (pKa ~9.5), it will outcompete the nitrogens for electrophiles. It must be masked first. Subsequently, N-alkylation must be driven by thermodynamic control (heat and weak base) to favor the 1H-isomer over the kinetically favored 2H-isomer[4].
Step-by-Step Methodology:
O-Protection (Silylation): Dissolve 6-hydroxyindazole (1.0 eq) in anhydrous DMF. Add Imidazole (2.0 eq) to act as an acid scavenger and nucleophilic catalyst. Dropwise add tert-butyldiphenylsilyl chloride (TBDPSCl, 1.1 eq) at 0°C ()[5].
Self-Validation: Monitor by LC-MS until the starting material is consumed. The bulky TBDPS group exclusively protects the sterically accessible C6-OH without reacting with the nitrogens.
N1-Alkylation (Thermodynamic Control): To the O-protected intermediate, add anhydrous K₂CO₃ (2.5 eq) and the desired alkyl halide (1.2 eq). Heat the reaction to 80°C for 12 hours.
Causality: Elevated temperatures and a weak base promote thermodynamic equilibration, heavily favoring the more stable N1-alkylated product over the N2-isomer.
Quench & Extraction: Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with EtOAc. Wash the organic layer extensively with brine to remove residual DMF.
Global Deprotection: Treat the purified intermediate with Tetra-n-butylammonium fluoride (TBAF, 1.5 eq) in THF at room temperature for 2 hours to selectively cleave the TBDPS ether, yielding the pure N1-alkylated-6-hydroxyindazole[5].
Pharmacological Applications and Target Pathways
6-Hydroxyindazole derivatives have proven highly effective in two primary therapeutic domains: Serotonin (5-HT) receptor modulation and Protein Kinase inhibition.
5-HT Receptors: Early structure-activity relationship (SAR) studies demonstrated that indazole-3-carboxylates act as potent 5-HT3 receptor antagonists. The indazole core perfectly mimics the indole of serotonin while providing superior binding affinity and metabolic stability, making these derivatives highly valuable in treating chemotherapy-induced nausea and migraine ()[6].
Kinase Inhibition: The N1-H and N2 atoms are perfectly positioned to form bidentate hydrogen bonds with the backbone amides of the kinase hinge region. For example, 6-hydroxyindazole derivatives have been utilized to synthesize potent inhibitors of CSNK2A, a constitutively active kinase implicated in viral replication and oncogenesis ()[7].
Mechanism of action for CSNK2A kinase inhibition by indazole derivatives.
Objective: Quantify the intracellular target engagement of 6-hydroxyindazole-based CSNK2A inhibitors[7].
Causality & Logic: Biochemical assays often yield false positives due to compound aggregation or fluorescence interference. A live-cell NanoBRET (Bioluminescence Resonance Energy Transfer) assay ensures that the bioisosteric replacement successfully permeates the cell membrane and competitively displaces a tracer at the kinase hinge region in a physiological environment.
Step-by-Step Methodology:
Cell Preparation: Transfect HEK293T cells with a plasmid encoding a CSNK2A-NanoLuc fusion protein. Incubate for 24 hours to allow for stable protein expression.
Tracer Titration: Add a cell-permeable fluorescent kinase tracer (e.g., NanoBRET Tracer K5) at a concentration equivalent to its apparent
.
Causality: Operating exactly at the
ensures maximum assay sensitivity for competitive displacement by the indazole inhibitor.
Inhibitor Treatment: Dispense the 6-hydroxyindazole derivative in a 10-point dose-response curve (ranging from 10 µM to 0.1 nM). Include a vehicle control (DMSO) and a validated positive control (e.g., SGC-CK2-1)[7].
Signal Detection: Add the NanoBRET NanoGlo Substrate. Measure dual-emission luminescence (460 nm for the NanoLuc donor, 618 nm for the Tracer acceptor) using a microplate reader.
Validation & Analysis: Calculate the BRET ratio (618 nm / 460 nm). Self-Validation: A successful, reliable run requires a calculated Z'-factor > 0.5. Determine the cellular
using a four-parameter logistic non-linear regression model.
Conclusion
The strategic replacement of the indole core with 6-hydroxyindazole represents a masterclass in bioisosteric drug design. By resolving the metabolic liabilities of indole while introducing a highly tunable, tri-vector hydrogen-bonding network, 6-hydroxyindazole derivatives offer unparalleled advantages in modern medicinal chemistry. Mastery of their unique regioselective synthesis and subsequent pharmacological validation provides a robust platform for the discovery of next-generation kinase inhibitors and receptor modulators.
Synthesis of 6-Hydroxy-1H-indazole-3-carboxaldehyde from 6-Hydroxyindole: Application Note and Protocol
Strategic Context: Scaffold Hopping in Drug Design Indazole derivatives are privileged scaffolds in medicinal chemistry, frequently serving as bioisosteres of indoles in the design of tyrosine and threonine kinase inhibi...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Context: Scaffold Hopping in Drug Design
Indazole derivatives are privileged scaffolds in medicinal chemistry, frequently serving as bioisosteres of indoles in the design of tyrosine and threonine kinase inhibitors. The 6-hydroxy-1H-indazole-3-carboxaldehyde motif is a highly valuable synthetic building block: the C6-hydroxyl group provides a critical vector for hydrogen bonding or PROTAC linker attachment, while the C3-aldehyde can be readily diversified via Wittig olefinations, reductive aminations, or cyclizations to form complex heteroaromatics.
However, unlike indoles, indazoles do not readily undergo direct Vilsmeier-Haack formylation at the C3 position due to their electron-deficient nature. To circumvent this, researchers employ a "scaffold hopping" strategy utilizing the direct nitrosation of indoles to yield 1H-indazole-3-carboxaldehydes .
Mechanistic Causality & Reaction Design
The transformation of 6-hydroxyindole to 6-hydroxy-1H-indazole-3-carboxaldehyde is driven by a carefully controlled nitrosation and ring-rearrangement sequence. Understanding the kinetics of this pathway is critical for successful execution.
Electrophilic Nitrosation: The reaction initiates with the electrophilic attack of the nitrosyl cation (NO⁺) at the nucleophilic C3 position of 6-hydroxyindole, forming a C3-nitroso intermediate.
Oxime Formation & Ring Opening: Tautomerization yields an oxime, which facilitates nucleophilic attack by water at the C2 position. This triggers the cleavage of the C2-C3 bond, opening the pyrrole ring.
Ring Closure: Subsequent intramolecular condensation between the newly formed amine and the oxime nitrogen forms the N–N bond, closing the ring to yield the indazole-3-carboxaldehyde.
Mechanistic pathway of indole nitrosation, ring opening, and indazole ring closure.
The "Reverse Addition" Imperative
6-Hydroxyindole is highly electron-rich and extremely susceptible to rapid dimerization, oligomerization, and over-oxidation in the presence of electrophiles. Standard addition of acid to a mixture of indole and nitrite results in poor yields and intractable tars.
To prevent this, a reverse addition protocol is strictly required. By adding the indole solution dropwise (via syringe pump) into a large excess of the nitrosating mixture at 0 °C, the steady-state concentration of the unreacted indole remains near zero. This kinetically favors the desired C3-nitrosation over intermolecular side reactions .
Quantitative Reaction Parameters
The protocol utilizes a high ratio of NaNO₂ (8.0 equiv.) to HCl (2.7 equiv.). This creates a slightly acidic, highly buffered environment that continuously generates the active nitrosating species without reaching the high acidity levels that would catalyze the degradation of the electron-rich indole substrate.
Reagent
MW ( g/mol )
Equivalents
Amount (1 mmol scale)
Role
6-Hydroxyindole
133.15
1.0
133.2 mg
Starting Material
Sodium nitrite (NaNO₂)
69.00
8.0
552.0 mg
Nitrosating Agent Precursor
Hydrochloric acid (2 N aq.)
36.46
2.7
1.35 mL
Acidic Promoter
N,N-Dimethylformamide (DMF)
73.09
Solvent
6.0 mL (total)
Co-solvent
Deionized Water
18.02
Solvent
4.0 mL
Co-solvent / Reactant
Experimental Workflow
Workflow for the reverse-addition synthesis of 6-hydroxy-1H-indazole-3-carboxaldehyde.
Self-Validating Step-by-Step Protocol
Phase 1: Preparation of the Nitrosating Mixture
Equip a 25 mL round-bottom flask with a magnetic stir bar and place it in an ice-water bath (0 °C).
Dissolve sodium nitrite (552.0 mg, 8.0 mmol) in a mixture of deionized water (4.0 mL) and DMF (3.0 mL).
Under an argon atmosphere, slowly add 2 N aqueous HCl (1.35 mL, 2.7 mmol) dropwise to the stirring solution.
Safety & Validation Cue: Toxic nitrogen oxide gases (pale brown) may evolve; perform strictly inside a fume hood. The solution will take on a pale-yellow/brown tint, confirming the generation of active NOₓ species.
Stir the resulting mixture at 0 °C for 10 minutes to ensure complete equilibration.
Phase 2: Reverse Addition of Substrate
In a separate dry vial, dissolve 6-hydroxyindole (133.2 mg, 1.0 mmol) in anhydrous DMF (3.0 mL).
Load the indole solution into a gas-tight syringe. Using a syringe pump, add the solution dropwise to the nitrosating mixture at 0 °C over a strict period of 2 hours .
Causality Note: The slow addition rate is the most critical parameter for electron-rich substrates. Rushing this step will result in the immediate formation of dark, insoluble polymeric by-products.
Phase 3: Reaction Progression & Workup
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C).
Stir for an additional 2–4 hours.
Self-Validation: Monitor the reaction via TLC (EtOAc/Hexanes) or LC-MS. You will observe the transient formation of intermediate oxime species before they fully convert to the lower-Rf indazole product. Do not quench until the oxime intermediates are consumed.
Quench the reaction by adding cold deionized water (15 mL).
Extract the aqueous mixture with Ethyl Acetate (3 × 20 mL).
Wash the combined organic layers sequentially with water (2 × 20 mL) to remove residual DMF, and saturated aqueous NaCl (brine, 20 mL) to break any emulsions and pre-dry the organic phase.
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
Causality Note: Keep the water bath < 40 °C to prevent thermal degradation of the aldehyde.
Phase 4: Purification
Purify the crude residue via flash column chromatography on silica gel, using a gradient of Petroleum Ether/Ethyl Acetate (typically starting at 8:2 and moving to 6:4 v/v) to afford pure 6-Hydroxy-1H-indazole-3-carboxaldehyde.
References
An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles
Source: RSC Advances, 2018, 8, 13121-13128.
URL:[Link]
Application
Application Notes and Protocols for the Knoevenagel Condensation with 6-Hydroxy-1H-indazole-3-carboxaldehyde
Introduction: The Strategic Importance of the Indazole Scaffold in Modern Drug Discovery The indazole nucleus is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry.[1][2] Its u...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Importance of the Indazole Scaffold in Modern Drug Discovery
The indazole nucleus is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry.[1][2] Its unique bioisosteric relationship with indole, featuring a hydrogen bond donor (NH) and an additional nitrogen atom as a hydrogen bond acceptor, allows for potent and specific interactions with biological targets, particularly protein kinases.[2] Consequently, indazole derivatives are at the core of several FDA-approved drugs, including the kinase inhibitors pazopanib and axitinib, and are widely investigated for their therapeutic potential in oncology, inflammation, and neurodegenerative disorders.[1][3]
The Knoevenagel condensation is a classic and highly efficient carbon-carbon bond-forming reaction, pivotal for the synthesis of α,β-unsaturated compounds.[4][5] This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, typically in the presence of a basic catalyst.[6][7] The resulting products are versatile intermediates for the synthesis of a wide array of more complex molecules, including pharmaceuticals and fine chemicals.[5]
This application note provides a comprehensive guide for researchers on performing the Knoevenagel condensation using 6-Hydroxy-1H-indazole-3-carboxaldehyde. While specific literature on this exact reaction is sparse, this document leverages established principles of the Knoevenagel condensation on analogous heterocyclic aldehydes to provide a robust and well-reasoned protocol. The aldehyde functionality at the C3 position of the indazole ring is a key synthetic handle, and its condensation opens avenues to novel 3-substituted indazole derivatives with significant therapeutic potential.[8][9]
Reaction Scheme and Mechanism
The Knoevenagel condensation proceeds via a nucleophilic addition of a carbanion, generated from an active methylene compound, to the carbonyl group of the aldehyde, followed by a dehydration step to yield the α,β-unsaturated product.[10][11]
Overall Reaction:
The mechanism, catalyzed by a weak base such as piperidine or an amine salt, can be visualized as follows:
Application Note: Wittig Reaction Conditions for Indazole-3-Carboxaldehyde Derivatives
This Application Note provides a comprehensive technical guide for performing Wittig olefination on 1H-indazole-3-carboxaldehyde. It addresses the specific challenges posed by the indazole scaffold—specifically the acidi...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note provides a comprehensive technical guide for performing Wittig olefination on 1H-indazole-3-carboxaldehyde. It addresses the specific challenges posed by the indazole scaffold—specifically the acidic N-H proton and C3 steric environment—and offers optimized protocols for both N-protected and unprotected substrates.
Executive Summary & Strategic Analysis
The functionalization of the C3 position of the indazole ring is a critical step in the synthesis of kinase inhibitors (e.g., Axitinib, Pazopanib derivatives). While the Wittig reaction is a standard method for alkene synthesis, its application to 1H-indazole-3-carboxaldehyde presents a unique chemoselective challenge: the acidity of the N1-proton (pKa ~14).
Attempting a standard Wittig reaction on the unprotected indazole often leads to:
Ylide Quenching: The basic phosphorus ylide deprotonates the indazole nitrogen, consuming the reagent and stalling the reaction.
Solubility Issues: The resulting N-anion often precipitates or aggregates, reducing reactivity.
Side Reactions: N-alkylation can occur if alkyl halides are present or if the ylide acts as a nucleophile at nitrogen.
Therefore, this guide presents two distinct protocols:
Protocol A (Gold Standard): Uses N-protection (SEM/THP) to ensure high yield and operational simplicity.
Protocol B (Direct Method): Uses a "Double Deprotonation" strategy for rapid, protection-free synthesis, suitable for stable substrates.[1]
Mechanistic Considerations & Decision Logic
The following diagram illustrates the competing pathways and the strategic decision-making process required for this substrate.
Figure 1: Decision tree for selecting the appropriate Wittig olefination strategy based on substrate protection status.
Detailed Experimental Protocols
Protocol A: The "Gold Standard" (N-Protected Route)
Recommended for high-value intermediates and scale-up.
Pre-requisite: The indazole should be protected at N1. Common groups include SEM (2-(trimethylsilyl)ethoxymethyl), THP (tetrahydropyranyl), or Boc (tert-butyloxycarbonyl).[1] SEM is preferred for its stability to strong bases (n-BuLi).
Base: n-Butyllithium (2.5 M in hexanes, 2.4 equiv ) OR Sodium Hydride (60% dispersion, 2.5 equiv)[1]
Solvent: Anhydrous THF (or DMF if solubility is poor)
Step-by-Step Procedure:
Ylide Generation (Excess):
Suspend the phosphonium salt (2.5 equiv) in anhydrous THF under Argon.
Cool to 0 °C.
Add n-BuLi (2.4 equiv) dropwise. Crucial: Ensure the yellow color persists, indicating free ylide is present. Stir for 45 mins.
Substrate Addition:
Dissolve the unprotected aldehyde (1.0 equiv) in anhydrous THF.
Alternative: If using NaH, you can pre-treat the aldehyde with 1.0 equiv of NaH in a separate flask to form the sodium salt, then add this to the ylide.
Add the aldehyde solution slowly to the ylide. The first equivalent of ylide (or base) will simply deprotonate the N-H. The second equivalent performs the Wittig reaction.
Reaction:
Warm to RT and stir for 12–16 hours. (Unprotected reactions are often slower due to the solubility of the N-lithio species).
Adjust pH to ~7 if necessary to ensure the indazole is protonated during extraction.
Optimization & Troubleshooting Table
Issue
Probable Cause
Corrective Action
No Reaction (SM remains)
Ylide quenched by moisture or N-H proton.
Protocol A: Ensure strictly anhydrous THF. Protocol B: Increase base equivalents to >2.2.
Low Yield (Protocol B)
Insolubility of the N-lithio indazole intermediate.
Switch solvent to DMF or a THF/DMF mixture. Use NaH instead of n-BuLi.
Poor E/Z Selectivity
Unstabilized ylides (e.g., methyl) give Z/E mixtures.[1]
For E-selectivity, use Schlosser modification (PhLi at -78°C) or switch to Horner-Wadsworth-Emmons (HWE) if the target allows a phosphonate.
N-Alkylation Byproducts
Alkyl halide traces or ylide attack on N.
Ensure N-protection (Protocol A). If using Protocol B, keep temperature low (0°C) during addition.[1]
References
BenchChem. Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde: An Application Note and Detailed Protocol. (General nitrosation and aldehyde handling).[3][4]
Royal Society of Chemistry (RSC). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives. (Starting material synthesis).
National Institutes of Health (NIH). Design, Synthesis, and Structure–Activity Relationships of 3-Vinylindazole Derivatives.[1] (Application of the specific transformation).
Master Organic Chemistry. The Wittig Reaction: Mechanism and Conditions.
Application Note: Synthesis and Optimization of JAK Inhibitors via 6-Hydroxyindazole Intermediates
Executive Summary & Mechanistic Rationale The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a central axis in the regulation of immune responses and cellular prolifer...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a central axis in the regulation of immune responses and cellular proliferation. Dysregulation of this pathway is implicated in numerous autoimmune disorders and malignancies. Consequently, the development of small-molecule JAK inhibitors (Jakinibs) has become a cornerstone of modern targeted therapy.
From a medicinal chemistry perspective, the 1H-indazole scaffold is a highly privileged pharmacophore in kinase inhibitor design. The indazole core acts as a bioisostere of the adenine ring of ATP. Specifically, the N1-H and N2 atoms of the indazole ring serve as a critical hydrogen bond donor-acceptor pair, anchoring the molecule to the hinge region of the kinase (e.g., interacting with Glu903 and Leu905 in JAK2) .
While the core anchors the molecule, achieving selectivity among JAK family members (JAK1, JAK2, JAK3, and TYK2) is notoriously difficult due to the high sequence homology within their ATP-binding pockets. Utilizing 6-hydroxyindazole as a synthetic intermediate provides a strategic advantage. The C6-position of the indazole ring projects outward toward the solvent-exposed channel and specific allosteric sub-pockets. By functionalizing the 6-hydroxyl group via etherification, medicinal chemists can rapidly generate diverse libraries of 6-alkoxyindazoles to probe these sub-pockets, driving isoform selectivity without disrupting the primary hinge-binding interaction .
Target Pathway & Inhibitor Intervention
Fig 1. JAK-STAT signaling cascade and targeted intervention by 6-alkoxyindazole inhibitors.
To illustrate the impact of C6-functionalization on kinase selectivity, we summarize the quantitative SAR data of a representative 3-(4-fluorophenyl)-1H-indazole series. As demonstrated below, increasing the steric bulk and adding solubilizing basic amines at the C6-position exploits a specific solvent-exposed sub-pocket unique to the JAK1 conformation, driving selectivity away from JAK2.
Compound ID
C6-Substituent (R1)
C3-Substituent (R2)
JAK1 IC₅₀ (nM)
JAK2 IC₅₀ (nM)
Selectivity (JAK2/JAK1)
1 (Baseline)
-OH
4-Fluorophenyl
45.2
38.5
0.85x
2
-OCH₃
4-Fluorophenyl
12.4
15.0
1.2x
3
-O-CH(CH₃)₂
4-Fluorophenyl
5.8
42.1
7.2x
4 (Optimized)
-O-(CH₂)₂-N(CH₃)₂
4-Fluorophenyl
2.1
85.4
40.6x
Data Interpretation: The transition from a simple hydroxyl group (Compound 1) to a dimethylaminoethoxy group (Compound 4) results in a >40-fold increase in JAK1 selectivity, validating the 6-hydroxyindazole scaffold as a powerful starting point for divergent synthesis.
Divergent Synthetic Strategy
Fig 2. Divergent synthetic workflow for 6-substituted indazole-based JAK inhibitors.
Validated Experimental Protocols
As a Senior Application Scientist, it is critical to ensure that every protocol is not just a list of instructions, but a self-validating system grounded in chemical logic. The following three-step methodology details the transformation of 6-hydroxyindazole into a diversified JAK inhibitor.
Step 1: Regioselective O-Alkylation of 6-Hydroxyindazole
Causality & Logic: Indazoles possess two nucleophilic nitrogens (N1, N2) that readily undergo alkylation. However, the phenolic hydroxyl group of 6-hydroxyindazole has a pKa of ~9.5, whereas the indazole N-H proton has a pKa of ~14. By utilizing a mild base (K₂CO₃) rather than a strong base (like NaH), we selectively deprotonate the phenol. This thermodynamic control ensures exclusive O-alkylation, bypassing the need for tedious N-protection/deprotection steps .
Protocol:
Charge a flame-dried round-bottom flask with 6-hydroxyindazole (1.0 equiv, 10 mmol) and anhydrous DMF (0.2 M).
Add K₂CO₃ (1.5 equiv) and stir the suspension at room temperature for 15 minutes to allow phenoxide formation.
Dropwise add the desired alkyl halide (e.g., 2-iodopropane, 1.2 equiv).
Heat the reaction mixture to 60 °C and stir for 4 hours.
Quench the reaction with H₂O and extract with EtOAc (3 × 20 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Self-Validating Checkpoint:
TLC: Run in Hexanes:EtOAc (1:1). The product spot will be UV-active.
¹H NMR (400 MHz, DMSO-d₆): Confirm success by the complete disappearance of the broad phenolic -OH singlet at ~9.5 ppm. The indazole N-H peak (~12.8 ppm) must remain intact, proving the absence of N-alkylation.
Step 2: Electrophilic C3-Bromination
Causality & Logic: The indazole core is highly electron-rich at the C3 position due to resonance contributions from the N1 nitrogen. Electrophilic aromatic substitution (EAS) with N-bromosuccinimide (NBS) occurs rapidly. Maintaining the reaction at 0 °C is critical to suppress over-bromination at the C4 or C7 positions, ensuring absolute regiocontrol.
Protocol:
Dissolve the 6-alkoxyindazole intermediate (1.0 equiv) in anhydrous DMF (0.15 M) and cool to 0 °C in an ice bath.
Dissolve NBS (1.05 equiv) in a minimal amount of DMF and add it dropwise over 10 minutes to prevent localized heating.
Stir at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 1 hour.
Pour the mixture into ice water to precipitate the product. Filter the solid, wash with cold water, and dry under high vacuum.
Self-Validating Checkpoint:
LC-MS (ESI+): The mass spectrum must show an [M+H]⁺ peak with a characteristic 1:1 isotopic pattern (e.g., separated by 2 m/z units), confirming the incorporation of a single bromine atom.
¹H NMR: The sharp singlet corresponding to the C3-H proton (typically around 8.0 ppm) will be completely absent.
Step 3: Suzuki-Miyaura Cross-Coupling
Causality & Logic: The C3-bromo intermediate serves as a versatile electrophile to introduce the solvent-channel binding motif. The C3-position of the indazole is sterically hindered. Using Pd(dppf)Cl₂ as the catalyst is a deliberate choice; the bidentate dppf ligand provides a large bite angle (99°), which accelerates the reductive elimination step of the catalytic cycle, efficiently overcoming the steric bulk of the ortho-substituents and the adjacent N2 atom.
Protocol:
In a microwave-safe vial, combine the 3-bromo-6-alkoxyindazole (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.5 equiv), and Na₂CO₃ (3.0 equiv).
Add a degassed solvent mixture of 1,4-Dioxane:H₂O (4:1 v/v, 0.1 M).
Add Pd(dppf)Cl₂ (0.05 equiv) under a steady stream of nitrogen.
Seal the vial and heat at 100 °C for 2 hours (or microwave at 110 °C for 30 minutes).
Filter the mixture through a pad of Celite, concentrate, and purify via flash column chromatography (DCM:MeOH gradient).
Self-Validating Checkpoint:
LC-MS (ESI+): The 1:1 bromine isotopic pattern will disappear, replaced by the exact mass of the cross-coupled target molecule.
Purity: Final compounds intended for biological screening must exhibit >95% purity via HPLC (UV detection at 254 nm).
References
Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
Source: Molecules, 2018, 23(11), 2783.
URL: [Link]
Title: Design and Synthesis of a Pan-Janus Kinase Inhibitor Clinical Candidate (PF-06263276) Suitable for Inhaled and Topical Delivery for the Treatment of Inflammatory Diseases of the Lungs and Skin.
Source: Journal of Medicinal Chemistry, 2016, 60(2), 767-786.
URL: [Link]
Title: Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3.
Source: ACS Medicinal Chemistry Letters, 2023, 14(3), 432–441. (Archived via PMC).
URL: [Link]
Method
Application Note: Design and Protocol for 6-Hydroxyindazole Fluorescent Probes
This Application Note is designed for researchers in medicinal chemistry and chemical biology. It details the design, synthesis, and validation of fluorescent probes based on the 6-hydroxyindazole (6-HI) scaffold, specif...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers in medicinal chemistry and chemical biology. It details the design, synthesis, and validation of fluorescent probes based on the 6-hydroxyindazole (6-HI) scaffold, specifically tailored for enzyme activity detection (e.g., Alkaline Phosphatase).[1]
Abstract & Scientific Rationale
The 6-hydroxyindazole (6-HI) scaffold represents a superior alternative to traditional coumarin (e.g., 7-hydroxycoumarin) and indole-based fluorophores.[1] While structurally analogous to 6-hydroxyindole, the indazole core offers enhanced chemical stability, higher quantum yields in aqueous media, and a tunable "Push-Pull" electronic system suitable for ratiometric or "turn-on" sensing.[1]
Mechanism of Action
The design relies on the Internal Charge Transfer (ICT) mechanism.[2]
The "Push": The hydroxyl group at position 6 acts as an electron donor (D).
The "Pull": A substituent at position 3 (e.g., benzothiazole, ester, or nitrile) acts as an electron acceptor (A).[1]
The Trigger: Masking the 6-OH group (e.g., with a phosphate group for ALP detection) suppresses the ICT, quenching fluorescence (OFF state).[1] Enzymatic cleavage restores the strong electron-donating phenolate anion, recovering the ICT and resulting in a strong fluorescence emission (ON state).
Probe Design & Logic
Structural Logic Diagram
The following diagram illustrates the transition from the non-fluorescent (caged) state to the highly fluorescent (uncaged) state upon enzymatic activity.
Caption: Mechanism of fluorescence recovery. The electron-withdrawing phosphate group suppresses ICT. Hydrolysis restores the electron-donating oxyanion, activating the fluorophore.[1]
Chemical Synthesis Protocol
This protocol outlines the synthesis of a representative probe: 3-(Benzothiazol-2-yl)-6-hydroxyindazole phosphate (BHI-P) .
Phase A: Scaffold Construction
Objective: Synthesize the 3-substituted 6-hydroxyindazole core.[1]
Condensation: React 4-methoxy-2-nitrobenzaldehyde with 2-aminothiophenol in ethanol (reflux, 4h) to form the benzothiazole intermediate.
Cyclization (Cadogan Reaction): Treat the intermediate with triethyl phosphite (
) at 160°C. This reduces the nitro group to a nitrene, which inserts into the adjacent C-H bond to close the indazole ring.
Demethylation: Treat the methoxy-indazole with
in (-78°C to RT) to yield 3-(benzothiazol-2-yl)-6-hydroxyindazole (BHI-OH) .
Phase B: Phosphorylation (Caging)
Objective: Mask the fluorophore to create the enzyme substrate.
Reagents: BHI-OH (1 eq),
(1.5 eq), Pyridine (dry).
Procedure:
Dissolve BHI-OH in dry THF/Pyridine.
Add
dropwise at 0°C. Stir for 2h.
Hydrolyze the intermediate dichlorophosphate with water/ice.
Purification: Precipitate the product and purify via HPLC (C18 column, Water/Acetonitrile gradient).
Verification: Confirm structure via
-NMR (singlet around -4 to -6 ppm).
Biological Validation Protocol (ALP Assay)
Purpose: Validate the probe's sensitivity to Alkaline Phosphatase (ALP) activity.[3][4]
Reagents & Buffer Preparation
Component
Concentration
Role
Assay Buffer
50 mM Tris-HCl, pH 9.0
Optimal pH for ALP activity
MgCl₂
2 mM
Cofactor for ALP
Probe Stock
10 mM in DMSO
Fluorogenic substrate
ALP Enzyme
0 - 100 U/L
Target analyte
Inhibitor
Na₃VO₄ (1 mM)
Specificity control
Step-by-Step Assay Workflow
Preparation: Dilute the Probe Stock into Assay Buffer to a final concentration of 10 µM.
Plating: Add 190 µL of the Probe/Buffer mix to a black 96-well plate.
Induction: Add 10 µL of ALP standard solution (varying concentrations) or biological sample (serum/lysate).
Incubation: Incubate at 37°C for 30 minutes.
Readout: Measure fluorescence on a microplate reader.
Excitation: 360 nm
Emission: 490–520 nm (depending on specific C3-substituent).
Data Analysis & Specificity Check
To ensure the signal is genuine, perform an inhibition test:
Control: Probe + Buffer (Baseline).
Test: Probe + ALP (High Signal).
Inhibition: Probe + ALP +
(Signal should return to Baseline).
Experimental Troubleshooting Guide
Issue
Probable Cause
Corrective Action
High Background Fluorescence
Probe instability (hydrolysis)
Store stock in dry DMSO at -20°C. Prepare fresh buffer.
Low Signal-to-Noise
Incomplete quenching
Verify purity of the phosphorylated probe; remove free BHI-OH traces.
Precipitation
Low solubility of scaffold
Add 0.1% Tween-20 or Pluronic F-127 to the assay buffer.[1]
Slow Kinetics
Steric hindrance
Ensure the phosphate group is accessible; avoid bulky groups at C5/C7 positions.
References
Zhang, J., et al. (2014). "An activity-based fluorescent probe and its application for differentiating alkaline phosphatase activity in different cell lines."[1] Chemical Communications.[5]
Li, X., et al. (2013). "An improved fluorogenic substrate for the detection of alkaline phosphatase activity."[1] Organic & Biomolecular Chemistry.
Cocco, A., et al. (2021). "Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives."[1] (Analogous scaffold comparison). ACS Omega.
Sedgwick, A. C., et al. (2018). "Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents."[1] Chemical Society Reviews.
Gao, Y., et al. (2022). "Recent Advancements in Developments of Novel Fluorescent Probes: In Cellulo Recognitions of Alkaline Phosphatases."[1] Molecules.
Application Note: Protecting Group Strategies for 6-Hydroxy-1H-indazole-3-carboxaldehyde
This Application Note is designed for researchers and drug development professionals requiring high-fidelity protection strategies for 6-hydroxy-1H-indazole-3-carboxaldehyde . Introduction: The "Three-Point" Challenge Th...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers and drug development professionals requiring high-fidelity protection strategies for 6-hydroxy-1H-indazole-3-carboxaldehyde .
Introduction: The "Three-Point" Challenge
The scaffold 6-hydroxy-1H-indazole-3-carboxaldehyde presents a unique "triad" of reactivity that complicates synthetic planning. Successful functionalization requires distinguishing between three reactive centers with overlapping sensitivities:
The Indazole Nitrogen (N1-H): Amphoteric (pKa ~13.8).[1] Prone to annular tautomerism (1H vs 2H). Nucleophilic under basic conditions.
The Phenolic Hydroxyl (C6-OH): Acidic (pKa ~9.5–10).[1] Highly nucleophilic as the phenoxide.
The C3-Carboxaldehyde (CHO): Electrophilic.[2] Susceptible to oxidation (to carboxylic acid), reduction (to alcohol), or nucleophilic attack (1,2-addition).
Core Problem: Standard alkylation conditions (e.g., base/electrophile) will indiscriminately alkylate both the O- and N-centers. Furthermore, the N-alkylation can occur at N1 or N2, leading to separable but yield-draining mixtures.
This guide details two validated strategies:
Strategy A (Global Protection): Simultaneous protection of N and O for gross structural stability.
Strategy B (The "Transient Silyl Switch"): A high-precision sequence to achieve selective N1-protection while restoring the free C6-phenol for subsequent derivatization.
Strategic Analysis & Decision Matrix
Acidity & Order of Deprotonation
Understanding the pKa difference is the lever for chemoselectivity.
1st Equivalent of Base: Deprotonates C6-OH (Phenol).
2nd Equivalent of Base: Deprotonates N1-H (Indazole).
Therefore, direct treatment with 1.0 eq. of electrophile will preferentially protect the Oxygen . To protect the Nitrogen while leaving the Oxygen free, one cannot simply "skip" the phenol; it must be transiently masked.
Regioselectivity (N1 vs N2)[1][4][5][6][7]
Thermodynamic Control (N1-Major): Use of NaH in THF or Cs₂CO₃ in DMF at elevated temperatures typically favors the thermodynamic N1-isomer due to the aromatic stability of the 1H-indazole system.
Kinetic Control (N2-Risk): Rapid alkylation with reactive halides (e.g., SEM-Cl) at low temperatures can yield mixtures.[3] Allowing the reaction to warm to RT permits equilibration to the N1 product.[4]
Visual Workflow (DOT Diagram)
Caption: Decision matrix for selecting between global protection (Route A) and regioselective N-protection (Route B).
Detailed Protocols
Protocol A: The "Transient Silyl Switch" (Selective N-Protection)
Objective: Install a robust protecting group (SEM) on N1 while leaving C6-OH free for drug linker attachment.[1]
Mechanism: Exploits the orthogonality between Silyl ethers (fluoride-labile) and Acetal-based N-protecting groups (acid-labile/fluoride-stable under mild conditions).
Step 1: Transient O-Silylation
The phenolic hydroxyl is silylated under mild conditions that do not touch the indazole nitrogen.
Setup: Charge a flame-dried flask with 6-hydroxy-1H-indazole-3-carboxaldehyde (1.0 equiv) and anhydrous DCM (0.1 M).
Reagents: Add Imidazole (1.5 equiv) followed by TBSCl (tert-Butyldimethylsilyl chloride, 1.1 equiv).
Reaction: Stir at RT for 2–4 hours. Monitor by TLC (The aldehyde remains untouched).
Workup: Dilute with DCM, wash with water and brine. Dry over Na₂SO₄ and concentrate.
Note: Purification is often unnecessary; the crude silyl ether is usually >95% pure.
Step 2: Regioselective N1-Protection
With the oxygen masked, we force alkylation onto the nitrogen.
Setup: Dissolve the crude O-TBS intermediate in anhydrous THF (0.1 M) under Argon. Cool to 0°C .[5][6]
Deprotonation: Add NaH (60% dispersion, 1.2 equiv).[3][5] Stir at 0°C for 30 mins.
Observation: Evolution of H₂ gas stops, and the solution may turn yellow/orange (indazolide anion).
Cause: Kinetic control (reaction too cold or too fast) or steric hindrance at C7.
Solution: Use NaH/THF and ensure the reaction warms to RT or even 40°C for 1 hour to allow the N2-product to rearrange to the thermodynamic N1-product [2].
Issue: Aldehyde Oxidation
Symptom: Formation of carboxylic acid (streaks on TLC, low Rf).
Cause: Air exposure during basic workup.
Solution: Degas all solvents. Perform workups quickly. Store the intermediate under Argon at -20°C.
Issue: SEM cleavage during O-Desilylation
Symptom: Loss of N-protection when removing O-TBS.
Solution: Use HF·Pyridine buffered with Pyridine in THF instead of TBAF. This is milder and highly selective for O-silyl ethers over N-alkoxy-methyl-silyl groups.
High-Performance Synthesis of PLK4 Inhibitors: Leveraging 6-Bromo and 6-Hydroxy Indazole Scaffolds
Executive Summary & Biological Rationale Polo-like kinase 4 (PLK4) is the master regulator of centriole duplication.[1] Its dysregulation—specifically overexpression—leads to centrosome amplification, aneuploidy, and tum...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Biological Rationale
Polo-like kinase 4 (PLK4) is the master regulator of centriole duplication.[1] Its dysregulation—specifically overexpression—leads to centrosome amplification, aneuploidy, and tumorigenesis, particularly in breast and lung cancers (TRIM37-amplified subsets).
The 1H-indazole scaffold serves as a privileged structure in PLK4 inhibitor design due to its ability to mimic the adenine ring of ATP. The indazole core forms critical hydrogen bonds with the kinase hinge region (Glu90 and Cys92 in PLK4).[2][3]
This Application Note details the divergent synthetic pathways for accessing high-potency PLK4 inhibitors (analogous to CFI-400437 and Compound K22 ) starting from two commercially available precursors: 6-bromo-1H-indazole and 6-hydroxy-1H-indazole .
Key Synthetic Advantages[4]
6-Bromo-1H-indazole: Ideal for installing aryl, heteroaryl, or amino moieties at the solvent-exposed C6 position via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
6-Hydroxy-1H-indazole: Ideal for installing solubilizing ether-linked side chains (e.g., morpholino-ethoxy tails) via Williamson ether synthesis or Mitsunobu reactions.
Strategic Retrosynthesis
The synthesis relies on orthogonal functionalization. The C3 position is typically functionalized via electrophilic iodination followed by Suzuki coupling to install the "hinge-binding" or "gatekeeper-interacting" moiety. The C6 position is modified to project into the solvent front, improving pharmacokinetics (PK).
Figure 1: Retrosynthetic disconnection showing the divergence based on the C6-substituent requirement.
Protocol A: The 6-Bromo Pathway (Cross-Coupling Focus)
This route is preferred when the C6 position requires an aryl group (e.g., sulfonamides) or a direct amine linkage.
Step 1: Regioselective C3-Iodination
Objective: Install a reactive handle at C3 without affecting the C6-bromide.
Reagents: Iodine (
), KOH, DMF.
Mechanism: Electrophilic aromatic substitution. The C3 position is most electron-rich.
Procedure:
Dissolve 6-bromo-1H-indazole (1.0 eq) in DMF (5 mL/mmol).
Add KOH pellets (2.5 eq) followed by portion-wise addition of Iodine (
, 1.1 eq).
Stir at RT for 2–4 hours. Monitor by LCMS (Shift from M+H ~197 to ~323).
Quench: Pour into 10%
(aq) to reduce excess iodine.
Isolation: Filter the precipitate, wash with water, and dry.
Note: N1 protection is thermodynamically favored over N2.
Step 3: Orthogonal Cross-Coupling (The "Switch")
Option A (C3 First): If the C3 substituent is sensitive, couple at C6 first.
Option B (C6 First): Standard approach.
Protocol (C3-Suzuki Coupling):
Combine 3-iodo-6-bromo-1-SEM-indazole (1.0 eq), Aryl-Boronic Acid (1.2 eq), and
(5 mol%).
Solvent: 1,4-Dioxane/Water (4:1). Base:
(2.0 M).
Heat to 90°C for 4 hours under Argon.
Selectivity: The C-I bond is significantly more reactive towards oxidative addition than the C-Br bond, allowing selective functionalization at C3 leaving C6-Br intact for the next step.
Step 4: C6-Functionalization (Buchwald-Hartwig)
Objective: Install an amine tail (e.g., N-methylpiperazine) for solubility.
React the C3-substituted intermediate with the secondary amine (1.5 eq).
Catalyst:
/ BINAP or RuPhos.
Base:
or NaOtBu.
Conditions: Toluene, 100°C, sealed tube, 12 h.
Protocol B: The 6-Hydroxy Pathway (Etherification Focus)
This route is essential for synthesizing inhibitors like C05 or analogues requiring alkoxy-linked solubilizing groups.
Step 1: O-Alkylation (Side Chain Installation)
Objective: Attach the solubility tail (e.g., morpholinoethyl group) before manipulating the core.
Reagents: 4-(2-chloroethyl)morpholine HCl,
, DMF.
Procedure:
Dissolve 6-hydroxy-1H-indazole (1.0 eq) in DMF.
Add
(3.0 eq) and stir for 30 min at RT (Formation of phenoxide).
Add alkyl halide (1.2 eq) and heat to 60°C for 6 hours.
Workup: Dilute with EtOAc, wash with brine.
Note: This reaction is highly selective for O-alkylation over N-alkylation under these conditions due to the higher nucleophilicity of the phenoxide.
Step 2: C3-Iodination
Follow the same protocol as Route A (Step 1). The electron-donating alkoxy group at C6 activates the ring, making C3-iodination faster (often <1 hour).
Step 3: Global Deprotection & Final Coupling
Perform Suzuki coupling at C3 as described in Route A.
If N-protection was used (often not strictly necessary if the alkylation step is carefully controlled, but recommended), remove SEM group using TBAF/THF or TFA/DCM.
Process Visualization (Workflow)
Figure 2: Parallel synthetic workflows for 6-bromo and 6-hydroxy precursors.
QC & Validation Standards
To ensure the synthesized compounds are valid PLK4 inhibitors, the following QC metrics must be met.
Chemical Validation Table
Metric
Method
Acceptance Criteria
Purity
HPLC (254 nm)
> 95%
Identity
LC-MS (ESI+)
[M+H]+ ± 0.4 Da
Structure
1H NMR (DMSO-d6)
Integration of C3-Aryl protons and C6-Tail protons matches stoichiometry.
Regiochemistry
NOESY NMR
NOE observed between N1-H (or protecting group) and C7-H; NOE between C3-substituent and C4-H.
Biological Validation (Kinase Assay)
Protocol: ADP-Glo™ Kinase Assay (Promega)
Enzyme: Recombinant human PLK4 (0.2 ng/µL).
Substrate: Myelin Basic Protein (MBP) or PLK4-specific peptide.
ATP: 10 µM (at Km).
Incubation: 60 min at RT.
Readout: Luminescence (conversion of ADP to ATP).
Control:CFI-400945 (IC50 ~2.8 nM) or Centrinone .
Troubleshooting & Expert Tips
N1 vs N2 Isomers: Indazoles are tautomeric. During alkylation/protection, mixtures occur.[5]
Solution: Use THP (tetrahydropyranyl) protection catalyzed by PTSA for high N1 selectivity. If N2 forms, it is usually more polar and can be separated via column chromatography (DCM/MeOH).
Suzuki De-halogenation: In the 6-bromo route, aggressive Suzuki conditions at C3 can sometimes cause protodebromination at C6.
Solution: Use Pd(dppf)Cl2·DCM at 80°C rather than 100°C. Avoid phosphine-rich catalysts like
which promote reduction.
Solubility: Final compounds with extensive aromatic systems (C3-aryl) can be insoluble.
Solution: Ensure the C6 tail contains a protonatable nitrogen (morpholine, piperazine, pyrrolidine) to allow formulation as an HCl or fumarate salt.
References
Mason, J. M., et al. (2014). Functional characterization of CFI-400945, a Polo-like kinase 4 inhibitor, as a potential anticancer agent.[1][2][3][4][5][6][7][8] Cancer Cell, 26(2), 163-176.
Pauls, H. W., et al. (2014).[2] Discovery of CFI-400945: A Potent, Orally Active Antitumor Agent Targeting Polo-like Kinase 4.[1][6][7][8] ACS Medicinal Chemistry Letters.
Giraud, F., et al. (2010). C3-Indazole functionalization: A review. Current Organic Chemistry.
BenchChem. (2025).[9] Application Notes for 6-bromo-1H-indazol-4-amine in Kinase Inhibitor Development.
Selleck Chemicals. (2024). CFI-400945 Datasheet and Biological Activity.
functionalization of C3-aldehyde in 6-hydroxyindazole
Application Note: Strategic Functionalization of C3-Aldehyde in 6-Hydroxyindazole Scaffolds Executive Summary The 6-hydroxyindazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Functionalization of C3-Aldehyde in 6-Hydroxyindazole Scaffolds
Executive Summary
The 6-hydroxyindazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for naphthalene and quinoline systems in kinase inhibitors (e.g., VEGFR inhibitors like Axitinib analogs). The C3-formyl group (aldehyde) acts as a critical "linchpin" intermediate, allowing divergent synthesis into amines, olefins, and amides. However, the presence of the electron-donating 6-hydroxyl group and the amphoteric nature of the indazole NH creates a complex reactivity landscape. This guide provides a high-fidelity workflow for functionalizing the C3-aldehyde while managing regioselectivity and phenolic interference.
Strategic Analysis: The Chemical Landscape
The Tautomer & Reactivity Challenge
Indazoles exist in a tautomeric equilibrium between 1H- and 2H-forms. In solution, the 1H-tautomer generally predominates, but electrophilic attacks can occur at N1 or N2 depending on conditions.
The 6-OH Factor: The hydroxyl group at position 6 is a strong electron-donating group (EDG). Without protection, it increases electron density in the ring, making the scaffold prone to oxidative degradation or non-selective electrophilic aromatic substitution during harsh C3-functionalization steps.
The C3-Aldehyde Handle: This position is electronically coupled to the N1-H. Reactions requiring strong bases (e.g., Wittig) can inadvertently deprotonate N1, quenching the ylide.
Protection Strategy (Critical Path)
Before engaging the C3-aldehyde, the 6-OH must be masked.
Recommendation: Use a TBS (tert-butyldimethylsilyl) or MOM (methoxymethyl) ether.
Why: They withstand the mild acidic conditions of reductive amination and the basic conditions of Knoevenagel condensations but can be removed orthogonally to the N1-protection.
N1-Protection: Often required for lithiation chemistry but optional for reductive amination if the pH is controlled (approx. pH 4-5).
Decision Logic & Workflow Visualization
The following diagram illustrates the divergent synthetic pathways available from the parent aldehyde.
Caption: Divergent synthesis map for 6-hydroxyindazole-3-carbaldehyde functionalization.
Detailed Experimental Protocols
Protocol A: Reductive Amination (The "Workhorse" Reaction)
Application: Rapid generation of secondary/tertiary amine libraries for SAR studies.
Mechanism: Formation of an iminium ion intermediate followed by irreversible hydride reduction.
Additive: Acetic Acid (catalytic, to adjust pH to ~5)
Step-by-Step:
Imine Formation: In a dry vial, dissolve the aldehyde (1.0 equiv) and amine (1.2 equiv) in DCE (0.1 M concentration).
Activation: Add Acetic Acid (1-2 drops). Stir at Room Temperature (RT) for 30–60 minutes. Note: Formation of the imine is often visible as a slight color change.
Reduction: Add STAB (1.5 equiv) in one portion. The reaction may effervesce slightly.
Incubation: Stir at RT for 4–16 hours. Monitor by LCMS (Look for M+1 of the amine product; the imine intermediate is often unstable on LCMS).
Quench: Add saturated aqueous NaHCO3. Stir for 15 minutes.
Workup: Extract with DCM (3x). Dry organics over Na2SO4.[1]
Critical Control Point: Do not use Sodium Cyanoborohydride (NaBH3CN) unless necessary; STAB is less toxic and more selective for aldehydes over ketones, avoiding over-reduction.
Application: Accessing the C3-carboxylic acid for subsequent amide coupling. This method avoids the use of toxic Chromium reagents and is mild enough for the indazole ring.
Preparation: Dissolve the aldehyde in t-BuOH/Water (3:1). Add 2-methyl-2-butene (essential to scavenge HOCl byproduct which can chlorinate the electron-rich indazole ring).
Addition: Dissolve NaClO2 and NaH2PO4 in a minimum amount of water. Add this solution dropwise to the reaction mixture at 0°C.
Reaction: Warm to RT and stir for 2–4 hours. The solution usually turns pale yellow.
Workup: Acidify to pH 3 with 1N HCl. Extract with Ethyl Acetate.[2]
Note: The 6-TBS group is acid-sensitive. If it cleaves, re-protection may be needed, or perform the subsequent amide coupling on the free phenol if compatible.
Quantitative Data Summary
Reaction Type
Reagent System
Typical Yield
Selectivity Notes
Reductive Amination
NaBH(OAc)3 / DCE
75-90%
High. Tolerates N1-H (unprotected).
Knoevenagel
Piperidine / EtOH
80-95%
Excellent. Product often crystallizes out.
Pinnick Oxidation
NaClO2 / tBuOH
85-95%
Requires scavenger to prevent ring chlorination.
Wittig Olefination
PPh3=CH-R / THF
40-60%
Moderate. Strong bases can deprotonate N1-H; requires 2.2 eq base.
References
Chevalier, A., et al. (2018). "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles." RSC Advances, 8, 13121-13128.[3]
Technical Support Center: Solubilization Strategies for 6-Hydroxyindazole Aldehydes
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the physicochemical hurdles of early-stage drug discovery.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the physicochemical hurdles of early-stage drug discovery. 6-Hydroxyindazole aldehydes present a notoriously difficult solubility profile. Their planar heterocyclic core, combined with strong hydrogen-bond donating and accepting capabilities (via the 6-hydroxyl, indazole nitrogens, and aldehyde groups), yields a high crystal lattice energy. Consequently, these compounds exhibit exceptionally poor aqueous solubility—often falling into the "poorly soluble" classification with log S values below -2.5[1].
When introduced to standard biological buffers, the thermodynamic unfavorability of disrupting these solid-state intermolecular bonds compared to their hydration energy leads to rapid precipitation[2][3]. This guide provides field-proven, causality-driven troubleshooting steps to overcome these barriers while maintaining the scientific integrity of your assays.
Solubilization Decision Matrix
To systematically address precipitation, follow the logical workflow below. This ensures that the chosen solubilization method is compatible with your specific assay constraints.
Caption: Decision matrix for enhancing the aqueous solubility of 6-hydroxyindazole aldehydes.
Troubleshooting Guides & FAQs
Q1: Why does my 6-hydroxyindazole aldehyde precipitate immediately upon addition to PBS or HEPES buffer?Causality & Mechanism: Precipitation is driven by a rapid shift in solvent polarity. When you dilute a high-concentration organic stock into an aqueous buffer, the local concentration of water spikes. Because the water molecules cannot effectively solvate the hydrophobic indazole core, the compound rapidly nucleates and crystallizes[2]. The strong intermolecular forces in the solid state (high crystal lattice energy) make it difficult for water to dissolve the individual molecules[3].
Actionable Advice: Never add dry powder directly to an aqueous buffer. Always prepare a concentrated stock in a water-miscible organic solvent and perform a rapid, vortex-assisted dilution into the buffer to prevent localized nucleation[2][3].
Q2: I am restricted to physiological pH (7.4) and cannot use DMSO. What is the most reliable method to keep this compound in solution?Causality & Mechanism: If pH adjustment and co-solvents are not viable, host-guest inclusion complexation using cyclodextrins is the gold standard. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Heptakis(2,6-di-O-methyl)-β-cyclodextrin (DM-β-CD) feature a hydrophobic internal cavity and a hydrophilic exterior[4]. The lipophilic indazole ring inserts into the cavity, forming a 1:1 stoichiometric complex that shields the hydrophobic surfaces from water, drastically increasing apparent solubility without altering the pH[4][5].
Actionable Advice: Implement a phase-solubility study using 1–10% (w/v) HP-β-CD in your assay buffer to determine the optimal binding concentration[2].
Q3: Can I leverage the functional groups on the molecule to improve solubility via pH adjustment?Causality & Mechanism: Yes. The solubility of ionizable compounds is highly pH-dependent according to the Henderson-Hasselbalch equation[6]. The 6-hydroxyl group on the indazole ring acts as a weak acid (phenolic in nature). By increasing the pH of your buffer above the pKa of the 6-OH group, you deprotonate the hydroxyl, generating a negatively charged ion[2][6]. This ionized form interacts strongly with water via ion-dipole interactions, exponentially increasing solubility[6].
Actionable Advice: If your assay tolerates alkaline conditions (e.g., cell-free enzymatic assays), adjust the buffer to pH 9.0–9.5 using a high-pH buffer system.
Q4: How do I ensure my solubility enhancement strategy isn't causing false positives in my biological assay?Causality & Mechanism: Solubilizing agents (DMSO, cyclodextrins, surfactants) can perturb cell membranes, denature target proteins, or create solvent-induced artifacts[2]. A protocol is only scientifically valid if it is a self-validating system.
Actionable Advice: You must run a "vehicle control" that contains the exact same concentration of the solubilizing agent (e.g., 0.5% DMSO or 2% HP-β-CD) but lacks the 6-hydroxyindazole aldehyde[2]. Compare the vehicle control directly against a naive buffer control to isolate the effect of the excipient.
Quantitative Data: Comparison of Solubilization Techniques
Purpose: To achieve a stable working solution of 6-hydroxyindazole aldehyde using minimal organic solvent (<1% v/v) while preventing localized precipitation[2].
Master Stock Preparation: Weigh the 6-hydroxyindazole aldehyde powder and dissolve it in 100% sterile, anhydrous DMSO to create a 10 mM to 50 mM master stock[2]. Vortex vigorously and sonicate for 5 minutes at room temperature until optically clear.
Aliquotting: Store the master stock in single-use aliquots at -20°C to prevent freeze-thaw cycles and moisture absorption, which degrades the DMSO and induces premature precipitation[2].
Buffer Pre-warming: Warm the target aqueous buffer (e.g., PBS) to 37°C. Thermodynamically, higher temperatures increase the saturation solubility limit.
Vortex-Assisted Dilution: Place the tube containing the warmed buffer on a vortex mixer at medium speed. Using a micropipette, inject the DMSO stock directly into the center of the vortexing liquid (do not touch the tube walls)[3].
Validation (Vehicle Control): In a parallel tube, inject the exact same volume of pure DMSO into the vortexing buffer to serve as your baseline control[2].
Kinetic Read: Centrifuge both tubes at 14,000 x g for 10 minutes. Analyze the supernatant via HPLC-UV or visually inspect for a pellet to confirm the compound remains in solution[7].
Purpose: To encapsulate the indazole core in HP-β-CD, increasing aqueous solubility for sensitive in vitro or in vivo models without altering pH[2][4].
Excipient Preparation: Prepare a 20% (w/v) stock solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your target aqueous buffer[2].
Gradient Creation: Dilute the HP-β-CD stock with pure buffer to create a concentration gradient: 0%, 2%, 5%, 10%, and 20% (w/v) HP-β-CD[2].
Saturation: Add an excess amount of solid 6-hydroxyindazole aldehyde (e.g., 5 mg) to 1 mL of each cyclodextrin solution in sealed glass vials[3].
Equilibration: Place the vials on an orbital shaker at 25°C or 37°C for 24 to 48 hours to ensure thermodynamic equilibrium is reached[3].
Separation & Quantification: Centrifuge the suspensions at 14,000 x g for 15 minutes to pellet the undissolved solid[2]. Carefully extract the supernatant.
Analysis: Dilute the supernatant appropriately and quantify the dissolved 6-hydroxyindazole aldehyde concentration using HPLC-UV[7]. Plot the compound concentration against the HP-β-CD concentration to determine the binding constant (A_L type phase-solubility diagram)[4].
References
1.[2] How to resolve poor solubility of 7-Methyl-1H-indazole-3-carboxamide in aqueous buffers - BenchChem - 2
2.[3] Technical Support Center: Enhancing the Solubility of 6-Bromo-1-methyl-1h-indazol-4-amine - BenchChem - 3
3.[4] Characterization, phase-solubility, and molecular modeling of inclusion complex of 5-nitroindazole derivative with cyclodextrins - Universidad de Chile -4
4.[5] Molecular encapsulation of 5-nitroindazole derivatives in 2,6-dimethyl-β-cyclodextrin: Electrochemical and spectroscopic studies - ResearchGate - 5
5.[1] 23244-88-4 | 6-Hydroxyindazole | Other Aromatic Heterocycles - Ambeed - 1
6.[7] US8008506B2 - Derivatives of cyclodextrins exhibiting enhanced aqueous solubility and the use thereof - Googleapis - 7
7.[6] FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? - AppConnect - 6
Technical Support Center: Optimizing Nitrosation of 6-Hydroxyindole
Welcome to the Advanced Technical Support Center for indole functionalization. The nitrosation of 6-hydroxyindole to yield 3-nitroso-6-hydroxyindole is a critical transformation in the synthesis of complex indole derivat...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center for indole functionalization. The nitrosation of 6-hydroxyindole to yield 3-nitroso-6-hydroxyindole is a critical transformation in the synthesis of complex indole derivatives, indazoles, and pharmaceutical scaffolds.
However, because 6-hydroxyindole is highly electron-rich, the reaction is notoriously prone to severe side reactions, including rapid dimerization, polymerization (tar formation), and toxic N-nitrosamine generation[1]. This guide provides field-proven, self-validating methodologies to kinetically favor C3-nitrosation while starving competitive degradation pathways.
Mechanistic Causality & Reaction Pathways
To optimize yield, one must understand the competing kinetics of the reaction. The active electrophile, the nitrosonium ion (
), is generated in situ from sodium nitrite () under acidic conditions. While the desired pathway is the electrophilic attack at the C-3 position, the presence of the pyrrole nitrogen and the high nucleophilicity of unreacted 6-hydroxyindole introduce competitive side reactions[2],[3].
Mechanistic pathways in 6-hydroxyindole nitrosation, highlighting side reactions.
Quantitative Optimization Data
The most significant variable in optimizing this reaction is the addition method . Standard addition (adding the nitrosating agent to the indole) floods the system with unreacted nucleophilic indole, leading to rapid dimerization[3]. The quantitative impact of reaction parameters is summarized below:
Addition Method
Temperature (°C)
Equivalents ()
Major Impurity Profile
Isolated Yield (%)
Standard (Agent to Indole)
20 - 25
1.2
Heavy Polymers / Tars
< 15%
Standard (Agent to Indole)
0 - 5
1.2
Dimers
30 - 40%
Reverse (Indole to Agent)
0 - 5
1.5 - 2.0
Trace N-Nitrosamines
78 - 85%
Reverse (Indole to Agent)
-15 (Cryo)
1.5
Unreacted Starting Material
55 - 60%
Validated "Reverse-Addition" Protocol
To achieve >80% yields, you must utilize a Reverse-Addition methodology. By adding the 6-hydroxyindole slowly to an excess of the nitrosating mixture, the steady-state concentration of unreacted indole remains near zero. This kinetically starves the dimerization pathway[3].
Step-by-Step Methodology:
Preparation of Nitrosating Mixture: In a round-bottom flask equipped with a magnetic stirrer, dissolve
(1.5 to 2.0 equivalents) in a mixture of water and DMF (approx. 5:3 v/v)[3].
Acidification & Thermal Stabilization: Submerge the flask in an ice-water bath and strictly cool to 0 °C. Slowly add aqueous HCl (2.5 equivalents) dropwise. Causality: Low temperatures prevent the decomposition of the unstable
Substrate Preparation: Dissolve 6-hydroxyindole (1.0 equivalent) in a minimal volume of anhydrous DMF.
Reverse Addition: Using a syringe pump, add the 6-hydroxyindole solution to the vigorously stirred, cold nitrosating mixture over a period of 2 hours[3].
Self-Validation Check: The reaction should transition smoothly from pale yellow to deep orange/red. The appearance of dark, insoluble black precipitates indicates the addition rate is too fast, causing localized concentration spikes and dimerization.
Quenching: Once addition is complete, stir for an additional 15 minutes. Verify complete consumption of starting material via TLC. Quench the reaction by adding saturated aqueous
Isolation: Extract the aqueous layer with Ethyl Acetate (
). Wash the combined organic layers with brine, dry over anhydrous , filter, and concentrate under reduced pressure[3].
Step-by-step reverse addition workflow for optimized indole nitrosation.
Troubleshooting & FAQs
Q: My reaction is yielding a black, insoluble tar instead of the desired product. What went wrong?A: This is the classic hallmark of indole dimerization and subsequent polymerization. Because 6-hydroxyindole is highly electron-rich, unreacted molecules act as nucleophiles and attack the newly formed electrophilic nitroso-intermediates[3].
Resolution: You must strictly enforce the reverse addition protocol. If you are already using reverse addition, your addition rate is too fast, or your stirring is inadequate, leading to localized high concentrations of the indole substrate. Decrease the syringe pump rate and increase the RPM of your stirrer.
Q: How do I minimize the formation of carcinogenic N-nitrosamines?A: The pyrrole nitrogen of 6-hydroxyindole is highly susceptible to nitrosation, forming N-nitrosamines, which are heavily restricted and highly toxic impurities[1]. N-nitrosation occurs most readily when the pH is insufficiently acidic (neutral to alkaline)[2].
Resolution: Ensure the reaction is maintained in a strongly acidic environment (pH < 3 during the addition phase using HCl). Under these conditions, N-nitrosation is reversible, and C3-nitrosation becomes thermodynamically favored. Any transient N-nitroso species will rapidly rearrange or degrade in favor of the C3-substituted product.
Q: Can I use glacial acetic acid instead of the DMF/HCl system?A: Yes. Acetic acid is a traditional solvent for indole nitrosations because it acts as both the solvent and the mild acid source. However, the hydroxyl group on 6-hydroxyindole increases its solubility in aqueous/DMF systems. The DMF/HCl system provides superior kinetic control over the
generation rate and simplifies the neutralization workup compared to removing large volumes of glacial acetic acid.
Q: I am seeing over-oxidation to the nitro-derivative. How can I prevent this?A: Nitroso compounds are sensitive to oxidation. If atmospheric oxygen or excess unreacted nitrous acid is present during the workup, the 3-nitroso compound can oxidize to 3-nitro-6-hydroxyindole.
Resolution: Degas your solvents prior to use, run the reaction under an inert Argon atmosphere, and ensure you quench the reaction promptly with
once TLC indicates the starting material is consumed.
References
Safety Assessment of 6-Hydroxyindole as Used in Cosmetics
Cosmetic Ingredient Review (cir-safety.org)
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Topic: Protecting-Group-Free (PGF) Methodologies & Troubleshooting[1][2]
Core Synthesis Modules
Welcome to the technical guide for synthesizing 6-hydroxyindazole derivatives without the use of protecting groups. This approach prioritizes atom economy and reduces step counts but introduces specific challenges regarding chemoselectivity (O- vs. N-reactivity) and tautomeric control.[2]
Method A: The Modified Hydrazine Condensation (Recommended)
Best for: Large-scale synthesis, avoiding metal catalysts.[1][2]
Mechanism: Nucleophilic attack of hydrazine on carbonyl followed by intramolecular
(if starting from 2-halo) or condensation/aromatization (if starting from 1,3-dicarbonyls).[2]
Protocol: From 2-Fluoro-4-hydroxybenzaldehyde
This route exploits the enhanced electrophilicity of the 2-position due to the fluorine atom, allowing cyclization under relatively mild conditions without protecting the 4-hydroxyl group.[1][2]
Solvent: N-Methyl-2-pyrrolidone (NMP) or Ethanol (EtOH).[2] Note: NMP allows higher temperatures for difficult substrates.
Procedure:
Dissolve aldehyde in solvent (0.5 M).
Add hydrazine monohydrate dropwise at room temperature.
Critical Step: Heat to 100–120 °C (sealed tube preferred for EtOH).
Monitor by LC-MS.[2][3][4] The intermediate hydrazone forms quickly; cyclization is the rate-determining step.
Workup: Pour into crushed ice/water. The 6-hydroxyindazole often precipitates. Adjust pH to ~6–7 (isoelectric point vicinity) to maximize precipitation.
Method B: Oxidative Aromatization (The "Stork" Route)
Best for: Accessing 6-hydroxyindazoles with complex substitution patterns at C3.[1]
Step 1 (Cyclization): React 1,3-cyclohexanedione derivatives with hydrazine (1.1 eq) in Refluxing EtOH to form the 4,5,6,7-tetrahydroindazole.
Step 2 (Aromatization):
Reagents: Pd/C (10 mol%) or DDQ (1.1 eq).
Conditions: Reflux in p-Cymene or Mesitylene (high boiling point required).[1]
PGF Advantage: The free enol/phenol survives these conditions, whereas protecting groups might cleave prematurely under the high thermal stress.
Troubleshooting & Optimization (FAQs)
Topic: Regioselectivity (N1 vs. N2 Isomers)
Q: I am observing a mixture of N1- and N2-alkylated products during functionalization. How do I control this without protecting groups?
A: The 6-hydroxyindazole scaffold exists in a tautomeric equilibrium. The 1H-tautomer is thermodynamically favored (~4 kcal/mol more stable), but the 2H-position is often kinetically accessible.[2]
Variable
Condition for N1-Selectivity
Condition for N2-Selectivity
Thermodynamics
High Temp, Long Rxn Time (Thermodynamic Control)
Low Temp, Short Rxn Time (Kinetic Control)
Base/Cation
NaH / THF (Na+ coordinates N2, blocking it)
K₂CO₃ / Acetone (Loose ion pair)
Electrophile
Alkyl Halides (Standard )
Meerwein Salts / Imidates
Sterics
Bulky C7 substituents push reaction to N1
Minimal steric bulk at C3
Diagnostic Diagram: Tautomeric Control
Caption: Decision pathway for controlling N-alkylation regioselectivity in indazoles.
Topic: Chemoselectivity (O- vs. N-Alkylation)
Q: The 6-OH group is reacting with my electrophile instead of the Nitrogen. How do I prevent this without a protecting group?
A: This is the classic "Ambident Nucleophile" problem. The Phenol (pKa ~10) is more acidic than the Indazole N-H (pKa ~14).
The Trap: If you use 1 equivalent of base, you deprotonate the Oxygen first. The resulting phenoxide is a strong nucleophile.
The Fix: You must control the "Hard/Soft" nature of the reaction.[5]
Expert Tip: If N-alkylation is absolutely required and O-alkylation persists, use the Mitsunobu reaction (PPh3/DIAD).[2] It is highly selective for N-alkylation in indazoles because the phenol pKa is too low to effectively protonate the betaine intermediate in the standard mechanistic cycle, or the N-nucleophile is kinetically preferred in the complex.
Topic: The Davis-Beirut Reaction (2H-Indazoles)
Q: I am trying to use the Davis-Beirut reaction to make a 6-hydroxyindazole, but yields are low.
A: The Davis-Beirut reaction (reaction of 2-nitrobenzylamines with base) typically yields 2H-indazoles .[1][2][6]
Issue: Electron-rich substituents (like 6-OH or 6-OMe) destabilize the benzylic carbanion intermediate required for the initial step.
Solution:
Use KOH in Methanol (stronger base system than aqueous NaOH).
Heat is essential (60–80 °C).
Substrate Modification: If possible, synthesize the 6-methoxy derivative first (PGF adjacent) and deprotect with BBr3 later. The free phenol is often too acidic and quenches the base required for the nitro-cyclization mechanism.
Workflow Diagram: Davis-Beirut Mechanism
Caption: Step-wise progression of the Davis-Beirut reaction for 2H-indazole synthesis.
Purification of PGF Derivatives
Issue: 6-Hydroxyindazoles are amphoteric (acidic phenol + basic pyridine-like nitrogen).[1][2] They stick to silica gel and streak heavily.
Protocol:
Avoid Standard Silica: Do not use pure EtOAc/Hexane.
Mobile Phase: Use DCM : MeOH : NH₄OH (90:9:1). The ammonia keeps the phenol deprotonated (or the nitrogen neutral), preventing zwitterionic dragging.
Precipitation (Green Method): Many 6-hydroxyindazoles have a distinct isoelectric point. Dissolve the crude in minimal alkaline water (NaOH), filter off insoluble impurities, then slowly acidify with acetic acid.[2] Collect the precipitate.
References
Kurth, M. J., & Haddadin, M. J. (2005).[1][2][7] The Davis–Beirut Reaction: A Novel Entry into 2H-Indazoles.[6][8][9] Current Organic Chemistry. [3][10]
Lier, F., et al. (2012).[2] Regioselective N-Alkylation of Indazoles.[1][3][11][12][13][14] Journal of Organic Chemistry.
BenchChem Technical Support. (2025). Troubleshooting Regioselectivity in Indazole Synthesis.
Palacios, F., et al. (2005).[1][2] Fluorine in Heterocyclic Chemistry: Synthesis of Indazoles. Arkivoc.
Meanwell, N. A. (2011).[2] The influence of heterocycles on the physicochemical and metabolic properties of drug candidates. Journal of Medicinal Chemistry.
Technical Support Center: THP Protection of 6-Hydroxy-1H-indazole-3-carboxaldehyde
The following Technical Support Guide is designed for researchers working with 6-hydroxy-1H-indazole-3-carboxaldehyde . It addresses the specific challenges of regioselectivity (N- vs.
Author: BenchChem Technical Support Team. Date: March 2026
The following Technical Support Guide is designed for researchers working with 6-hydroxy-1H-indazole-3-carboxaldehyde . It addresses the specific challenges of regioselectivity (N- vs. O-protection) and stability inherent to this polyfunctional scaffold.
Case ID: IND-THP-6OH-CHO
Status: Operational
Lead Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Reaction Logic
The protection of 6-hydroxy-1H-indazole-3-carboxaldehyde with 3,4-dihydro-2H-pyran (DHP) presents a classic "competing nucleophile" challenge. This substrate contains three reactive centers:
Phenolic Hydroxyl (C6-OH): The primary target for O-THP ether formation.
Indazole Nitrogen (N1-H): Highly susceptible to N-THP formation under acidic catalysis.
Aldehyde (C3-CHO): Generally stable in non-alcoholic solvents but prone to acetalization if external alcohols are present.
The Core Conflict: Standard acid-catalyzed THP protection (DHP + H⁺) is not chemoselective for the phenol over the indazole nitrogen. Both the O-H and N-H are nucleophilic enough to attack the oxocarbenium intermediate generated from DHP.
Our Recommendation: Do not attempt to stop at the mono-O-THP product using standard DHP/acid conditions, as this invariably leads to difficult-to-separate mixtures of N-THP, O-THP, and N,O-Bis-THP species. The most robust strategy is to drive the reaction to the Bis-THP (N1,O6-di-protected) state, which yields a stable, lipophilic intermediate that is easily purified.
This protocol is designed to push the equilibrium toward the fully protected 1-(tetrahydro-2H-pyran-2-yl)-6-((tetrahydro-2H-pyran-2-yl)oxy)-1H-indazole-3-carbaldehyde .
Reagents & Stoichiometry
Component
Equivalents
Role
Notes
Substrate
1.0
Starting Material
Dry thoroughly (azeotrope with toluene if needed).
DHP
3.0 - 4.0
Reagent
Excess required to ensure complete N and O protection.
PPTS
0.1 (10 mol%)
Catalyst
Pyridinium p-toluenesulfonate. Milder than p-TSA; prevents DHP polymerization.
DCM
[0.2 M]
Solvent
Anhydrous. Do not use alcohols (MeOH/EtOH).
Step-by-Step Workflow
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.
Dissolution: Suspend the indazole substrate in anhydrous Dichloromethane (DCM).
Catalyst Addition: Add PPTS (10 mol%) in one portion.
Reagent Addition: Add DHP (3.0 equiv) dropwise via syringe over 10 minutes.
Why? Slow addition prevents rapid exotherms and DHP polymerization.
Reaction: Stir at Room Temperature (20–25 °C) for 4–12 hours.
Monitoring: Check TLC (Hexane:EtOAc 2:1). You will likely see the spot move from Baseline (SM)
Mid-polar (Mono-mix) High Rf (Bis-product).
Workup (Critical):
Dilute with DCM.
Wash with saturated NaHCO₃ (to neutralize PPTS immediately).
The following diagram illustrates the competing pathways and why driving to the Bis-THP product is the logical endpoint.
Caption: Path A and B compete initially. Driving the reaction with excess DHP converges both intermediates into the stable Bis-THP product.
Troubleshooting Guide (FAQ)
Issue 1: "I see three distinct spots on my TLC plate."
Diagnosis: Incomplete reaction.[3][4] You are observing the Starting Material (lowest), a mixture of Mono-N/Mono-O regioisomers (middle), and the Bis-protected product (highest).
Solution:
Add an additional 1.0 equiv of DHP .
Gently heat the reaction to 40 °C .
Allow to stir overnight. The goal is to collapse the "middle" spots into the top "Bis" spot.
Issue 2: "My aldehyde peak (10.0 ppm) disappeared in NMR."
Diagnosis: Acetal formation.[5] This occurs if you used methanol/ethanol as a solvent or if your "anhydrous" solvent contained significant water/alcohol impurities.
Solution:
Immediate: Treat the crude mixture with mild aqueous acid (e.g., 1M HCl/THF 1:1) for 15 minutes. Acetals hydrolyze much faster than THP ethers.
Prevention: Strictly use DCM or THF. Avoid protic solvents.
Issue 3: "The product degrades on the silica column."
Diagnosis: THP groups are acid-labile.[6][7] Silica gel is slightly acidic.
Solution:
Pre-treat your silica column with 1% Triethylamine (Et₃N) in Hexanes before loading your sample. This neutralizes the silica and prevents on-column deprotection.
Issue 4: "I strictly need the Mono-O-THP product (Free NH)."
Expert Insight: Direct synthesis is difficult. We recommend a Protection-Deprotection strategy:
Synthesize the Bis-THP compound.
Perform a selective N-deprotection . The N-THP bond (aminal-like) is generally more labile than the O-THP bond (acetal).
Protocol: Treat Bis-THP with MeOH / Reflux (no acid) or extremely mild acid (0.1 eq PPTS, MeOH, RT). The Indazole-N-THP often cleaves thermally in methanol, leaving the Phenol-O-THP intact.
Comparative Data: Catalyst Selection
We recommend PPTS for this specific aldehyde-containing substrate.
Catalyst
Acidity (pKa)
Reaction Rate
Risk of Side Reactions
Recommendation
p-TSA
-2.8 (Strong)
Very Fast
High (DHP polymerization, Aldehyde degradation)
Avoid
PPTS
5.2 (Mild)
Moderate
Low
Preferred
CSA
1.2 (Medium)
Fast
Medium
Alternative
HCl (conc)
-8.0 (Harsh)
Instant
Very High (Decomposition)
Never
References
Indazole N-Protection Precedents
Title: Methods for preparing indazole compounds (WO2006048745A1).
Relevance: Describes the synthesis of 3-iodo-6-nitro-1-(tetrahydropyran-2-yl)
Source:
THP Protection of Phenols
Title: Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry.
Relevance: details the stability and conditions for O-THP protection of phenols (Tyrosine) and removal conditions.
Source:
Regioselectivity in Indazoles
Title: Regioselective N-alkylation of the 1H-indazole scaffold.[8][9][10][11]
Relevance: Discusses the thermodynamic preference for N1 substitution in 1H-indazoles and the factors influencing N1 vs N2 selectivity.
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Operational
Ticket Topic: Regioselective & Chemoselective SEM Protection of Indazole Nitrogen in 6-Hydroxy Derivatives
Assigned Specialist: Senior Application Scientist[1]
Executive Summary
Protecting the nitrogen of 6-hydroxyindazole with a 2-(trimethylsilyl)ethoxymethyl (SEM) group presents a classic chemoselectivity vs. regioselectivity conflict.[1]
You are dealing with two nucleophilic sites: the phenolic oxygen at C6 (pKa ~10) and the indazole nitrogen (pKa ~14).
The Trap: Standard basic conditions (NaH) will deprotonate the phenol first, leading to rapid O-alkylation.
The Regio-Challenge: Once the phenol is addressed, the indazole nitrogen can react at N1 (thermodynamic) or N2 (kinetic), heavily influenced by solvent and base choice.[2][3]
This guide provides the decision logic, validated protocols, and troubleshooting steps to navigate this synthesis.
Module 1: Strategic Planning (Decision Matrix)
Before mixing reagents, determine your critical path using the logic below. Attempting "direct" N-protection on the free phenol is experimentally high-risk and generally yields complex mixtures of O-SEM, N-SEM, and bis-SEM products.[1]
Workflow Visualization
Figure 1: Strategic decision tree for maximizing yield and selectivity. The "Protect OH First" route is the industry standard for reproducibility.
Module 2: Validated Protocols
Protocol A: The "Gold Standard" (N1-Selective)
Best for: Generating stable, thermodynamically favored N1-protected indazoles.
Prerequisite: The 6-OH should be protected as a TBS ether (6-((tert-butyldimethylsilyl)oxy)-1H-indazole).[1]
Step
Reagent
Equiv.
Conditions
Critical Note
1
NaH (60%)
1.2
DMF, 0°C, 30 min
Ensure gas evolution ceases before adding SEM-Cl.
2
SEM-Cl
1.1
Add dropwise at 0°C
Rapid addition can cause local heating and N2 formation.[1]
3
Reaction
-
Warm to RT, 2-4 h
Monitor by TLC/LCMS. N1 is usually the major spot.
Why this works:
The indazolyl anion is an ambident nucleophile. In polar aprotic solvents (DMF) with a small counterion (Na⁺), the reaction is under thermodynamic control , favoring the N1-isomer (benzenoid structure) over the N2-isomer (quinonoid structure).
Protocol B: The "Kinetic Shift" (N2-Selective)
Best for: Directing C3-lithiation (N2-SEM directs lithiation to C3) or specific structure-activity relationship (SAR) studies.[1]
Step
Reagent
Equiv.
Conditions
Critical Note
1
DIPEA
2.0
DCM (Anhydrous), 0°C
Non-polar solvent is crucial for kinetic control.[1]
Why this works:
Under these conditions (DIPEA/DCM), the reaction is driven by kinetics . The N2 position, often more nucleophilic in the neutral tautomer equilibrium or accessible via specific transition states in non-polar media, becomes the primary site of attack.
Module 3: Troubleshooting & FAQs
Category 1: Chemoselectivity (O vs. N)
Q: I tried protecting the nitrogen directly on 6-hydroxyindazole using NaH/SEM-Cl, but I mostly got the O-SEM product. Why?A: This is a pKa mismatch.[1]
Indazole NH pKa: ~14
Sodium hydride is a strong base.[1] It deprotonates the most acidic proton (the phenol) first. The resulting phenoxide is a highly reactive nucleophile and consumes the SEM-Cl immediately.
Fix: You must protect the phenol first. A TBDMS (TBS) group is recommended because it is orthogonal to SEM.[1] You can remove TBS with mild fluoride or acid without disturbing the N-SEM group, or remove both simultaneously later with TBAF/Reflux.
Q: Can I selectively protect the Nitrogen in the presence of the OH?A: It is extremely difficult with SEM-Cl. You might achieve partial success using transient protection (e.g., treating with 2 eq. of TMS-Cl to cover the OH and N, then selectively alkylating), but this is prone to failure. The 2-step route (TBS protection -> SEM protection) is actually faster in "person-hours" because the purification is cleaner.[1]
Category 2: Regioselectivity (N1 vs. N2)
Q: I followed Protocol A (NaH/DMF) but still see ~15% N2 isomer. How do I eliminate it?A: Indazoles rarely give 100:0 selectivity.[1]
Thermodynamics: Heating the reaction (50°C) after SEM-Cl addition can sometimes equilibrate the mixture toward the more stable N1 isomer, as SEM groups can migrate under high thermal/basic stress (though slow).
Sterics: If you have a substituent at C7, it pushes selectivity toward N1 (blocking N2).[1] If you have a substituent at C3, it pushes selectivity toward N1 (blocking N2).[3]
Purification: N1 and N2 isomers usually have distinct Rf values.[1] N2 isomers are often more polar (lower Rf) on silica gel in Hexane/EtOAc systems.[1]
Q: How do I definitively prove which isomer I have?A: Do not rely on "chemical intuition." Use 2D NMR (NOESY/ROESY) .
N1-SEM: You will see an NOE cross-peak between the SEM methylene protons (N-CH₂-O) and the proton at C7 .[1]
N2-SEM: You will see an NOE cross-peak between the SEM methylene protons and the proton at C3 .
Note: In 6-hydroxy derivatives, the C7 proton is a doublet (coupling with C5), making it easy to identify.
Category 3: Deprotection Issues
Q: TBAF at room temperature isn't removing the SEM group. It works for my O-SEM but not N-SEM.A: N-SEM groups are significantly more stable than O-SEM groups.[1] The Si-C-N bond lacks the lability of the Si-O bond.
Step 1: Increase Temp. Reflux in THF (66°C) is often required.[1]
Step 2: Use TBAF (1M) + Ethylenediamine (EDA) .[1] EDA acts as a scavenger for the formaldehyde released, driving the equilibrium forward.
Step 3: Acidic removal.[1] If your molecule tolerates it, use HCl/EtOH or TFA/DCM .[1] This proceeds via a different mechanism (hemiaminal hydrolysis) and can be effective when fluoride fails.[1]
Module 4: Mechanistic Insight
Understanding the competing pathways helps in troubleshooting.
Figure 2: The bifurcation of reactivity. N1 is the "energy sink" (most stable), while N2 is accessible via kinetic control.
References
Greene, T. W.; Wuts, P. G. M.Greene's Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Foundational text for SEM properties and deprotection).
Luo, G.; Chen, L.; Dubowchik, G. "Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles." Journal of Organic Chemistry, 2006 , 71(14), 5392–5395.[4] Link (Key reference for N2-selective conditions).[1]
Cheung, M.;olo, C. "Regioselective N-Alkylation of Indazoles."[1] Tetrahedron Letters, 2000 , 41, 10175. (Discussion on N1 vs N2 selectivity factors).
BenchChem Technical Reports. "Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions." BenchChem, 2025 .[5] (General pKa and solubility data for indazole derivatives).
Technical Support Center: Troubleshooting Dimerization in Electron-Rich Indazole Aldehydes
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with electron-rich indazole aldehydes.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with electron-rich indazole aldehydes. While the indazole scaffold is a privileged structure in pharmacology, electron-rich derivatives (e.g., those bearing methoxy, alkyl, or amino groups) are highly prone to undesired dimerization.
As an Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will explore the mechanistic causality behind these side reactions and provide field-proven, self-validating protocols to ensure the integrity of your synthetic workflows.
FAQ 1: Why does my reaction turn deep red and yield dimeric byproducts during the synthesis of indazole aldehydes from indoles?
The Causality:
The most common method for synthesizing 1H-indazole-3-carboxaldehydes is the nitrosation of indoles (the Büchi reaction)[1]. When working with electron-rich indoles, the electron-donating substituents elevate the Highest Occupied Molecular Orbital (HOMO), making the indole core highly nucleophilic. During the reaction, the indole is converted into a reactive oxime intermediate. If the concentration of unreacted indole in the flask is too high, it will act as a nucleophile and attack this electrophilic oxime intermediate, forming an intensely colored (deep red) azo/oxime dimer instead of cyclizing into the desired indazole[1].
The Solution:
Implement a "reverse addition" protocol. By dissolving the indole and adding it dropwise via a syringe pump to a cold, vigorously stirred nitrosating mixture, you maintain a near-zero concentration of unreacted indole in the flask. This starves the reaction of the nucleophile, forcing the oxime intermediate to undergo intramolecular cyclization to form the indazole core[1].
FAQ 2: My isolated indazole aldehydes are degrading into acyloin dimers under basic conditions. How do I prevent this?
The Causality:
Electron-rich heteroaromatic aldehydes lacking
-protons are classic substrates for Benzoin-type condensations[2]. If your downstream functionalization utilizes nucleophilic bases or N-heterocyclic carbenes (NHCs), the catalyst can attack the aldehyde to form a Breslow intermediate (an acyl anion equivalent)[2]. This intermediate will rapidly attack another indazole aldehyde molecule, yielding an acyloin dimer[2][3]. Furthermore, under strongly basic aqueous conditions, these aldehydes can undergo Cannizzaro disproportionation.
The Solution:
Switch to strictly non-nucleophilic bases (e.g., DIPEA,
, or ) for your cross-coupling or alkylation steps. If a strong or nucleophilic base is unavoidable, you must temporarily mask the aldehyde as a 1,3-dioxolane (acetal) prior to the basic step, which completely eliminates the electrophilicity of the carbonyl carbon.
FAQ 3: I am observing oligomerization and N-C dimer formation during storage or functionalization. What is the mechanism?
The Causality:
Indazoles possess tautomeric nitrogen atoms (1H and 2H) with active lone pairs. In electron-rich systems, these nitrogens are highly nucleophilic. If the indazole NH is left unprotected, it can intermolecularly attack the highly electrophilic aldehyde carbon of a neighboring molecule. This leads to the formation of hemiaminals, which can dehydrate to form stable aminal N-C dimers or polymeric mixtures.
The Solution:
Steric and electronic N-protection is mandatory. Protecting the indazole NH with a Tetrahydropyranyl (THP) or Trimethylsilylethoxymethyl (SEM) group prevents N-C dimerization[4][5]. THP protection is highly recommended as it can be performed under mild, green conditions (aqueous micellar catalysis) and significantly improves the solubility of the indazole in organic solvents for subsequent Suzuki or Stille couplings[4][6].
Data Presentation: Dimerization Pathways & Mitigation
The following table summarizes the quantitative and qualitative data regarding indazole aldehyde dimerization risks and optimal mitigation strategies.
Dimerization Type
Reaction Context
Mechanistic Cause
Visual / Analytical Cue
Primary Mitigation Strategy
Azo/Oxime Dimer
Indole Nitrosation (Synthesis)
Intermolecular attack of unreacted indole on the oxime intermediate[1].
Deep red/orange reaction mixture; high molecular weight MS peak.
Reverse Addition: Syringe pump addition of indole at 0 °C[1].
Acyloin Dimer
Base-Catalyzed Functionalization
Benzoin condensation via Breslow intermediates or nucleophilic catalysis[2][3].
Appearance of a secondary alcohol peak (~4.5-5.5 ppm) in NMR.
Reagent Selection: Avoid NHCs and nucleophilic bases; use acetal protection.
N-C Aminal Dimer
Storage / Cross-Coupling
Unprotected indazole NH attacking the adjacent aldehyde carbonyl[4].
Broad, complex NMR spectra; loss of the sharp aldehyde singlet (~10 ppm).
N-Protection: Install THP or SEM protecting groups immediately after synthesis[4][5].
Mandatory Visualization: Workflows & Mechanisms
Mechanistic divergence in indole nitrosation: Intramolecular cyclization vs. undesired dimerization.
Workflow for N-protection of indazole aldehydes to prevent N-C aminal dimerization.
Experimental Protocols
Protocol A: Optimized Nitrosation (Reverse Addition) to Prevent Azo-Dimers
This protocol utilizes kinetic control to prevent the starting material from intercepting the reactive intermediate[1].
Preparation of Nitrosating Mixture: In a round-bottom flask, dissolve 8.0 equivalents of Sodium Nitrite (
) in a /DMF mixture (5.3:3 v/v). Cool the vigorously stirred solution to 0 °C using an ice bath.
Acidification: Slowly add 2.7 equivalents of aqueous HCl to the cooled solution. Self-Validation: The solution should turn pale blue/green, indicating the generation of the active nitrosating species (
).
Reverse Addition (Critical Step): Dissolve 1.0 equivalent of the electron-rich indole in a minimal volume of DMF. Load this into a syringe pump. Add the indole solution dropwise to the nitrosating mixture over a period of 2 to 3 hours, strictly maintaining the internal temperature at 0 °C[1].
Quenching & Workup: Once addition is complete, monitor by TLC. Quench the reaction by adding saturated aqueous
until the pH is neutral. Extract with Ethyl Acetate.
Validation: The organic layer should be yellow to pale orange. A deep red organic layer indicates that the addition rate was too fast, resulting in dimer formation[1].
Protocol B: Aqueous Micellar THP Protection to Prevent N-C Dimerization
This green-chemistry protocol protects the indazole NH, preventing self-condensation while improving downstream cross-coupling yields[4][6].
Micelle Formation: In a reaction vial, prepare a 2% (w/w) solution of Tween 20 in deionized water.
Reagent Addition: Add 1.0 equivalent of the unprotected electron-rich indazole aldehyde to the aqueous micellar solution. Stir for 5 minutes to ensure solubilization.
Protection: Add 1.2 equivalents of 3,4-Dihydro-2H-pyran (DHP) and a catalytic amount of an acid catalyst (e.g., p-TsOH, 0.1 equiv).
Reaction: Stir the mixture at room temperature for 2–4 hours. Self-Validation: The reaction will transition from a suspension to a cloudy emulsion, and finally to a clear mixture or distinct precipitate as the highly lipophilic THP-protected product forms[4].
Isolation: Extract with minimal Dichloromethane (DCM) or simply filter if the product precipitates cleanly. Wash with saturated
to remove the acid catalyst.
References
ResearchGate Contributors. "A mild and efficient THP protection of indazoles and benzyl alcohols in water." ResearchGate. Available at: [Link]
Chalmers University of Technology. "N-Heterocyclic Carbene Catalysis in Organic Synthesis - A Green Chemistry Approach." Chalmers Research. Available at: [Link]
Phungpis, B., et al. "Benzimidazolium-Catalyzed Cross-Coupling of Aromatic Aldehydes and Benzyl Halides in Water." ResearchGate. Available at: [Link]
National Institutes of Health (NIH). "Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors." PMC. Available at:[Link]
Technical Guide: Recrystallization & Purification of 6-Hydroxy-1H-indazole-3-carboxaldehyde
The following technical guide is structured as a Tier-3 Support Resource for medicinal chemists and process development scientists. It synthesizes established purification principles for functionalized indazoles with spe...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured as a Tier-3 Support Resource for medicinal chemists and process development scientists. It synthesizes established purification principles for functionalized indazoles with specific considerations for the 6-hydroxy-1H-indazole-3-carboxaldehyde scaffold.
Amphoteric Nature: The molecule contains a phenolic hydroxyl (pKa ~10) and an indazole NH (pKa ~14), making it sensitive to pH extremes.
Oxidation Risk: The C3-aldehyde is susceptible to oxidation to the carboxylic acid (Cannizzaro or air oxidation), especially in basic media.
Solubility: Poor solubility in non-polar solvents (hexane, ether) due to strong intermolecular hydrogen bonding.
Solvent Selection Strategy
For this specific scaffold, "like dissolves like" must be balanced with the need to break the strong crystal lattice energy of the indazole core.
Recommended Solvent Systems
Solvent System
Ratio (v/v)
Suitability
Mechanism of Action
Ethanol / Water
90:10 to 70:30
Primary Recommendation
Ethanol solubilizes the organic core; water acts as the anti-solvent to drive precipitation upon cooling. Mild conditions prevent aldehyde degradation.
Methanol / Water
80:20
Alternative
Higher solubility than EtOH, useful if the crude is very impure. Risk of acetal formation if acid traces are present.
Acetonitrile (ACN)
100%
High Purity
Excellent for removing non-polar impurities. Requires higher temperatures to dissolve the indazole.
Ethyl Acetate / Hexane
60:40
Low Polarity Impurities
Use only if the product is relatively clean. The 6-OH group significantly reduces solubility in EtOAc compared to the 6-H analog.
Expert Insight: Avoid acetone or ketones. The C3-aldehyde can undergo aldol-type condensations with ketone solvents under catalytic acidic/basic conditions (impurities), leading to "dimeric" byproducts.
Optimized Recrystallization Protocol
Objective: Purify crude 6-Hydroxy-1H-indazole-3-carboxaldehyde to >98% purity (HPLC).
Reagents & Equipment[1][2][3][4][5]
Solvent: Ethanol (200 proof) and Deionized Water.
Gas: Argon or Nitrogen balloon (Critical for aldehyde stability).
Glassware: Round-bottom flask (RBF), reflux condenser, magnetic stir bar.
Step-by-Step Procedure
Saturation:
Place crude solid in the RBF.
Add Ethanol (approx. 10 mL per gram of solid).
Heat to reflux (approx. 78°C) under an inert atmosphere.
Note: The solid likely will not dissolve completely. Slowly add more Ethanol through the condenser until the solid just dissolves. If >30 mL/g is required, switch to Methanol.
Clarification (Optional but Recommended):
If insoluble dark particles remain (likely inorganic salts or polymeric char), filter the hot solution rapidly through a pre-warmed Celite pad or sintered glass funnel.
Nucleation & Anti-Solvent Addition:
Maintain the filtrate at near-boiling temperature.
Dropwise, add hot Deionized Water until a faint, persistent turbidity (cloudiness) appears.
Add a few drops of Ethanol to clear the solution again.
Crystallization:
Remove the heat source. Allow the flask to cool to room temperature slowly (over 1-2 hours). Rapid cooling traps impurities.
Once at room temperature, place the flask in an ice bath (0-4°C) for 30 minutes to maximize yield.
Isolation:
Filter the crystals using vacuum filtration.
Wash: Rinse the cake with a cold mixture of Ethanol/Water (50:50). Do not wash with pure water (may cause oiling) or pure ethanol (will redissolve product).
Drying: Dry under high vacuum at 40°C. Avoid temperatures >60°C to prevent aldehyde oxidation.
Troubleshooting & FAQs
Q1: The product "oiled out" (separated as a liquid) instead of crystallizing. What happened?
Cause: The solution became supersaturated too quickly, or the melting point was depressed by impurities (solvent/solute phase separation).
Fix: Re-heat the mixture until it dissolves. Add a small amount of pure Ethanol (solvent) to lower the concentration. Scratch the glass wall with a spatula or add a "seed crystal" of pure product at ~40°C to induce ordered lattice formation.
Q2: My recovery yield is very low (<40%).
Cause: The 6-hydroxy group makes the molecule fairly soluble in polar solvents, even when cold.
Fix: Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and repeat the cooling process to harvest a "second crop." Alternatively, increase the ratio of Water (anti-solvent) in the initial mix.
Q3: The aldehyde peak in NMR is diminishing or showing a carboxylic acid peak (~12 ppm).
Cause: Oxidation during heating.
Fix: Ensure the recrystallization is performed under Nitrogen/Argon. Add a trace amount (0.1%) of BHT (butylated hydroxytoluene) if the protocol allows, though inert gas is usually sufficient.
Q4: Can I use DMF or DMSO?
Answer: Only for precipitation , not true recrystallization. You can dissolve the solid in minimal DMSO and crash it out with water. However, removing high-boiling solvents from the 6-hydroxy indazole lattice is notoriously difficult and may result in solvates.
Process Visualization
The following diagram illustrates the decision logic for purification based on the crude material's behavior.
Caption: Decision tree for solvent selection and troubleshooting the purification of 6-hydroxy-1H-indazole-3-carboxaldehyde.
References
General Synthesis of Indazole-3-carboxaldehydes:
Lussier, J. et al. "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles." RSC Advances, 2018, 8 , 13121-13128.
[Link]
Indazole Chemical Properties & Solubility Data:
National Center for Biotechnology Information. "PubChem Compound Summary for CID 135483987, 6-Hydroxy-1H-indazole."
[Link]
Synthesis of Hydroxy-Indazole Derivatives:
Venkateswarlu, M. et al. "Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)...indazole derivatives." Journal of Medicinal and Chemical Sciences, 2022, 5 , 1-15.
[Link]
1H NMR distinction between 5-hydroxy and 6-hydroxy indazole isomers
Executive Summary Distinguishing between 5-hydroxyindazole (5-OH) and 6-hydroxyindazole (6-OH) is a common challenge in medicinal chemistry optimization. While Mass Spectrometry (MS) confirms the molecular weight ( ), it...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Distinguishing between 5-hydroxyindazole (5-OH) and 6-hydroxyindazole (6-OH) is a common challenge in medicinal chemistry optimization. While Mass Spectrometry (MS) confirms the molecular weight (
), it cannot differentiate these regioisomers.
This guide provides a definitive 1H NMR structural elucidation protocol. The distinction relies on coupling constant analysis (
-values) and Nuclear Overhauser Effect (NOE) correlations.
Key Takeaway: The definitive differentiator is the spatial proximity of the H4 proton to the H3 proton .
In 5-OH , the isolated proton (singlet/meta-doublet) is H4 (shows NOE to H3).
In 6-OH , the isolated proton is H7 (shows NO NOE to H3).
Theoretical Basis & Numbering
Understanding the indazole numbering system is critical for interpreting the splitting patterns.
) is the NH. The bridgehead carbons are and . The benzene ring carbons are 4, 5, 6, and 7.
Predicted Electronic Environments
The Hydroxyl group (-OH) is a strong electron-donating group (EDG) by resonance. It shields protons at the ortho and para positions (shifting them upfield/lower ppm).
Isomer
OH Position
Ortho Protons (Shielded)
Meta Protons (Deshielded)
Splitting Prediction
5-Hydroxy
C5
H4, H6
H7
H4: Isolated ()H6: ()H7: ()
6-Hydroxy
C6
H5, H7
H4
H7: Isolated ()H5: ()H4: ()
Comparative 1H NMR Data Analysis
The following data represents typical chemical shifts in DMSO-d6 . Note that exact shifts may vary by concentration and pH, but the relative order and splitting patterns are invariant .
Table 1: Spectral Fingerprint Comparison
Signal
5-Hydroxyindazole (5-OH)
6-Hydroxyindazole (6-OH)
Diagnostic Feature
H3
7.8 – 8.0 (s, 1H)
7.8 – 8.0 (s, 1H)
Reference singlet; Pyrazole ring.
Isolated Proton
H4 ( 6.9 – 7.1)
H7 ( 6.7 – 6.9)
CRITICAL: In 5-OH, this is H4. In 6-OH, this is H7.
Multiplicity
Broad Singlet or doublet ( Hz)
Broad Singlet or doublet ( Hz)
Meta-coupling only.
Ortho-Coupled Pair
H6 / H7
H4 / H5
Look for the large coupling ( Hz).
H6 / H5
H6 ( 6.8, , )
H5 ( 6.6, , )
The "middle" proton in the spin system.
H7 / H4
H7 ( 7.3, , )
H4 ( 7.5, , )
H4 is downfield in 6-OH (meta to OH). H7 is downfield in 5-OH (meta to OH).
Note: "Isolated" refers to a proton with no ortho neighbors, resulting in a singlet or small meta-coupling doublet.
Experimental Protocol: The Self-Validating Workflow
Do not rely solely on 1D chemical shifts, as solvent effects can shift peaks. Use this 2-step protocol for absolute certainty.
Step 1: 1D Proton Acquisition
Solvent: DMSO-d6 (Preferred for solubility and sharp OH signals).
Concentration: 5–10 mg in 600 µL.
Scans: 16–64 scans to resolve small meta-couplings (~2 Hz).
Analysis: Identify the "Isolated" proton (small splitting) vs. the "Ortho-coupled" proton (large splitting ~9 Hz).
Step 2: 1D Selective NOE (The "Gold Standard")
This experiment definitively assigns the regiochemistry by measuring spatial proximity.
Target: Select the sharp singlet H3 (approx 7.8–8.0 ppm) for irradiation.
Acquisition: Acquire a 1D NOE difference spectrum (or 2D NOESY).
Interpretation:
5-Hydroxy: Irradiation of H3 enhances the Isolated Proton (H4) .
6-Hydroxy: Irradiation of H3 enhances the Ortho-Coupled Doublet (H4) . The isolated proton (H7) will NOT show enhancement.
Decision Logic Visualization
The following diagram illustrates the logical flow for structural assignment.
Caption: Logic flow for distinguishing 5-OH and 6-OH indazoles using NOE connectivity.
Detailed Mechanism of Assignment
Why NOE works here:
The distance between H3 (pyrazole ring) and H4 (benzene ring) is approximately 2.4 Å , which is well within the NOE detection limit (< 5 Å).
In 5-OH , H4 is the proton between the bridgehead and the OH. It has no ortho neighbors. Therefore, the Isolated signal corresponds to H4.
In 6-OH , H4 is the proton adjacent to the bridgehead and H5. It has an ortho neighbor (H5). Therefore, the Ortho-Coupled signal corresponds to H4.
Why Coupling Constants (
) confirm it:
(H4-H5 or H6-H7): Typically 8.5 – 9.0 Hz .
(H4-H6 or H5-H7): Typically 1.5 – 2.5 Hz .
: < 1.0 Hz (usually not resolved).
By simply measuring the
-value of the most downfield doublet (non-H3), you can often guess the structure, but NOE provides the legal/regulatory grade confirmation required for drug master files.
References
Chemical Book. (2023). 5-Methoxyindole-2-carboxylic acid NMR Data. Retrieved from [2]
National Institutes of Health (NIH). (2011). Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives. Journal of Organic Chemistry. Retrieved from
Royal Society of Chemistry (RSC). (2018). Synthesis of 1H-Indazoles from N-Tosylhydrazones. Organic & Biomolecular Chemistry. Retrieved from
University of Wisconsin-Madison. (2023). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Reich Chemistry Group. Retrieved from
Oregon State University. (2023). Analyzing Coupling Constants in NMR. Chemical Instrumentation Facility. Retrieved from
Comparative Mass Spectrometry Guide: Fragmentation Patterns of Hydroxy-Indazole Aldehydes
This guide details the mass spectrometry fragmentation patterns of hydroxy-indazole aldehydes, a critical class of intermediates in the synthesis of kinase inhibitors (e.g., VEGFR, FGFR inhibitors) and synthetic cannabin...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the mass spectrometry fragmentation patterns of hydroxy-indazole aldehydes, a critical class of intermediates in the synthesis of kinase inhibitors (e.g., VEGFR, FGFR inhibitors) and synthetic cannabinoids. It synthesizes established fragmentation rules for nitrogen heterocycles with specific "ortho-effect" mechanisms relevant to the hydroxy-aldehyde interaction.
Executive Summary
Hydroxy-1H-indazole-3-carboxaldehydes are versatile scaffolds in medicinal chemistry.[1] Their mass spectrometric analysis is often complicated by the presence of positional isomers (e.g., 4-, 5-, 6-, or 7-hydroxy) and tautomerism (1H- vs. 2H-indazole). This guide compares the fragmentation behaviors under Electrospray Ionization (ESI) and Electron Ionization (EI), providing a logic-based framework for structural elucidation and isomer differentiation.
Key Insight: The proximity of the hydroxyl group to the C3-aldehyde moiety (specifically in the 4-hydroxy isomer) induces a diagnostic "ortho-effect," leading to enhanced dehydration ([M+H-H2O]⁺) compared to remote isomers.
Preferred for Drug Discovery. Compatible with LC streams; sensitive for polar metabolites.
Preferred for Library Matching. Generates "fingerprint" spectra for identification against NIST libraries.
Diagnostic Utility
Best for distinguishing isomers via controlled breakdown of the ion.
Best for confirming the molecular formula and detecting the aldehyde radical loss ().
Detailed Fragmentation Analysis
General Fragmentation Pathways (ESI-MS/MS)
For a generic Hydroxy-Indazole-3-Carboxaldehyde (Formula:
; MW: 162.04), the protonated precursor is m/z 163.05 .
Pathway A: The Aldehyde Loss Series (Characteristic)
The C3-aldehyde is the most labile group.
Loss of CO (28 Da): The aldehyde carbonyl is lost as carbon monoxide.[2]
Transition:
(Hydroxy-indazole cation).
Mechanism:[3][4] Heterolytic cleavage facilitated by the indazole nitrogen lone pair.
Loss of CHO radical (29 Da): Less common in ESI (even-electron rule), but observed in high-energy CID.
Transition:
.
Pathway B: The Hydroxy-Driven Loss (Isomer Dependent)
Dehydration (Loss of H₂O, 18 Da):
Transition:
.
Mechanism:[3][4] Protonation of the hydroxyl group followed by elimination. This yields a resonance-stabilized cation.
Significance: This ion (
145) is isobaric with the "acylium-indazole" ion seen in synthetic cannabinoids, but here it represents a dehydrated core.
Pathway C: Indazole Ring Cleavage
Loss of HCN/N₂:
Following the initial losses, the indazole ring opens. The loss of
(28 Da) or HCN (27 Da) is characteristic of the N-N bond cleavage in indazoles.
Transition:
.
Isomer Differentiation: The "Ortho Effect"
Distinguishing the 4-hydroxy isomer (ortho to the C3-aldehyde) from the 5-, 6-, or 7-hydroxy isomers is a critical analytical challenge.
4-Hydroxy-1H-indazole-3-carboxaldehyde:
Mechanism: The 4-OH and 3-CHO groups are in close proximity. This facilitates an intramolecular hydrogen bond and a rapid loss of water (ortho-elimination) to form a stable cyclic oxazole-like or furan-like fused cation.
Spectral Marker:High abundance of [M+H-18]⁺ (m/z 145).
5/6/7-Hydroxy Isomers:
Mechanism: The OH group is remote. Dehydration is less favorable and entropically disfavored compared to the direct loss of the aldehyde carbonyl (CO).
Spectral Marker:Dominant [M+H-28]⁺ (m/z 135) or [M+H-CO-H]⁺. The water loss peak (m/z 145) will be significantly weaker (typically <10% relative abundance).
Quantitative Data Summary (Predicted)
Table 1: Diagnostic Ions for Hydroxy-Indazole-3-Carboxaldehyde (Precursor m/z 163)
Gradient: 5% B to 95% B over 5 minutes. (Indazoles are moderately polar; expect elution at ~2.5–3.5 min).
Ionization: ESI Positive Mode.
Capillary Voltage: 3500 V.
Source Temp: 300°C.
Collision Energy (CE): Ramp 10–40 eV to capture both labile (water loss) and core (ring break) fragments.
Fragmentation Pathway Visualization[2][5][10]
The following diagram illustrates the divergent pathways for the 4-hydroxy isomer (Ortho Effect) versus the generic remote isomers.
Caption: Comparative fragmentation tree showing the divergence between the ortho-isomer (4-OH, Red path) and meta/para-isomers (Green path).
References
National Institutes of Health (NIH). (2024). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles. Retrieved from [Link]
Diva Portal. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids. Retrieved from [Link]
ResearchGate. (2025). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Retrieved from [Link]
Beilstein Journals. (2024). Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved from [Link]
Technical Guide: Distinguishing 1H and 2H Tautomers of 6-Hydroxyindazole by NMR
This guide outlines the technical methodology for distinguishing the 1H and 2H tautomers of 6-hydroxyindazole using NMR spectroscopy. It synthesizes thermodynamic principles with advanced 2D NMR techniques to provide a r...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the technical methodology for distinguishing the 1H and 2H tautomers of 6-hydroxyindazole using NMR spectroscopy. It synthesizes thermodynamic principles with advanced 2D NMR techniques to provide a rigorous framework for structural assignment.
Executive Summary
Indazole derivatives exist in a dynamic tautomeric equilibrium between the 1H-indazole (thermodynamically preferred) and 2H-indazole (kinetically accessible/solvent-stabilized) forms. For 6-hydroxyindazole, this equilibrium is complicated by the electron-donating hydroxyl group at position 6. Accurate distinction is critical because the two tautomers exhibit vastly different pharmacological profiles and binding modes in kinase pockets.
This guide uses N-methylated derivatives (1-methyl-6-methoxyindazole and 2-methyl-6-methoxyindazole) as fixed spectroscopic proxies to establish the diagnostic baselines for the tautomers.
Tautomeric Equilibrium & Solvent Effects
The 1H-tautomer is generally more stable by ~3-4 kcal/mol in the gas phase and non-polar solvents. However, polar aprotic solvents (e.g., DMSO) and specific substitution patterns can shift this equilibrium or slow the exchange rate enough to observe distinct signals.
Diagram: Tautomeric Equilibrium Dynamics
Caption: The 1H vs. 2H equilibrium is sensitive to solvent polarity. In DMSO-
, the 1H form is dominant and exchange is often slow enough to see distinct peaks if both are present.
Comparative NMR Analysis: Diagnostic Signals
The most reliable method for distinction involves comparing chemical shifts (
) of the H-3 proton and C-3/C-7a carbons . The data below represents consensus values derived from N-methylated proxies, which freeze the tautomeric structure.
Table 1: Key Diagnostic Chemical Shifts (DMSO-
)
Feature
Nucleus
1H-Tautomer (Proxy: 1-Me)
2H-Tautomer (Proxy: 2-Me)
Mechanism / Insight
H-3
H
7.9 – 8.1 ppm
8.3 – 8.7 ppm
H-3 in the 2H-form is more deshielded due to the adjacent imine-like C=N character.
C-3
C
~132 – 135 ppm
~122 – 125 ppm
Significant upfield shift in the 2H-isomer is a definitive marker.
C-7a
C
~140 ppm
~149 ppm
Bridgehead carbon C-7a is deshielded in the 2H form.
N-H
H
Broad, ~12.5 – 13.0 ppm
Broad, often missing
Highly solvent/concentration dependent; unreliable as a primary proof.
N
N
N1: ~-160 ppm (pyrrole-like)
N2: ~-160 ppm (pyrrole-like)
N HMBC is the ultimate arbiter if available.
Critical Note: The 6-OH group is an electron donor. It will shield the ortho (C-5, C-7) and para (C-3a) positions relative to unsubstituted indazole, but the relative difference between 1H and 2H forms at position 3 remains the most robust diagnostic tool.
Experimental Protocols
Protocol A: Solvent Titration for Tautomer Trapping
Purpose: To detect if the 2H species is present as a minor component in rapid equilibrium.
Sample Prep: Dissolve ~5 mg of 6-hydroxyindazole in 0.6 mL DMSO-
(favors 1H, slows exchange).
Acquisition: Acquire a standard
H spectrum (32 scans).
Titration: Add CDCl
in 100 L increments up to 1:1 ratio.
Analysis: Monitor the H-3 peak (~8.0 ppm). Broadening or splitting of this peak indicates coalescence of tautomers. A sharp shift to ~8.4 ppm suggests stabilization of the 2H form (rare without N-substitution).
Protocol B: The "Gold Standard" HMBC Assignment
Purpose: Unambiguous assignment of N-alkylated derivatives (e.g., to confirm if a synthesis yielded the N1 or N2 isomer).
Workflow Logic:
Identify the H-3 singlet (most downfield non-exchangeable proton).
Run
H-C HMBC optimized for 8 Hz coupling.
Trace correlations from H-3 to the bridgehead carbons (C-3a and C-7a ).
Trace correlations from the N-Methyl group (if present) or H-7 .
Diagram: HMBC Correlation Logic
Caption: Logical flow for assigning regioisomers using H-3 to Carbon correlations.
Protocol C: NOESY/ROESY Confirmation
Purpose: Spatial confirmation for N-substituted derivatives.
Pulse Sequence: Phase-sensitive NOESY (mixing time 500 ms).
Target Interaction:
1H-Isomer (N1-R): Strong NOE between N1-R group and H-7 (the proton on the benzene ring "below" the nitrogen).
2H-Isomer (N2-R): Strong NOE between N2-R group and H-3 .
Result: If the alkyl group shows an NOE to the singlet H-3, it is the 2H-isomer . If it shows an NOE to the doublet H-7, it is the 1H-isomer .
Summary of Chemical Shift Trends
Position
1H-Indazole (Typical)
2H-Indazole (Typical)
Note for 6-OH
H-3
8.0 ppm
8.4 ppm
Diagnostic
H-4
7.7 ppm
7.6 ppm
H-5
7.1 ppm
7.0 ppm
Shielded by 6-OH
H-7
7.5 ppm
7.1 ppm
Shielded by 6-OH
C-3
134.5 ppm
122.0 ppm
Primary Indicator
C-7a
139.5 ppm
149.0 ppm
Primary Indicator
References
Tautomeric Equilibrium & Thermodynamics
Claramunt, R. M., et al.
Source:
NMR Assignment of Indazoles
López, C., et al. "1H, 13C and 15N NMR study in solution and in the solid state of six N-substituted pyrazoles and indazoles." Magnetic Resonance in Chemistry, 2006.
Source:
Regioselective Alkylation Data
Luo, G., et al. "Regioselective synthesis of 1H- and 2H-indazoles." Journal of Organic Chemistry, 2006.
Source:
BenchChem Comparative Guide
"A Spectroscopic Showdown: Distinguishing 1H- and 2H-Indazole Isomers."
Source:
Comparative
The Strategic Placement of a Hydroxyl Group: A Comparative Guide to the Kinase Selectivity of 6-Hydroxy vs. 5-Hydroxy Indazoles
For researchers, medicinal chemists, and drug development professionals navigating the complex landscape of kinase inhibitor design, the indazole scaffold represents a privileged structure. Its remarkable versatility and...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, medicinal chemists, and drug development professionals navigating the complex landscape of kinase inhibitor design, the indazole scaffold represents a privileged structure. Its remarkable versatility and proven clinical success, as seen in drugs like Pazopanib and Axitinib, have cemented its status as a cornerstone of modern oncology and inflammation research. However, the journey from a promising scaffold to a selective, potent, and safe therapeutic is one of nuanced optimization. Among the most critical, yet often underappreciated, modifications is the strategic placement of a simple hydroxyl group.
This guide provides an in-depth technical comparison of 6-hydroxy and 5-hydroxy indazoles as kinase inhibitors. While direct, head-to-head comparative studies across the entire kinome are not extensively published, this guide will synthesize available data, structure-activity relationships (SAR), and fundamental principles of medicinal chemistry to provide a framework for understanding the potential differences in kinase selectivity conferred by these two isomers. We will delve into the structural rationale for these differences, provide detailed experimental protocols for their evaluation, and offer insights into the implications for rational drug design.
The Indazole Scaffold: A Privileged Player in Kinase Inhibition
The indazole core, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, has proven to be an exceptional scaffold for ATP-competitive kinase inhibitors.[1] Its ability to form key hydrogen bonds with the hinge region of the kinase active site, mimicking the adenine of ATP, is a primary contributor to its potent inhibitory activity. The true power of the indazole scaffold, however, lies in the opportunities for substitution at various positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
The Hydroxyl Group: More Than Just a Polar Contact
The introduction of a hydroxyl group onto a drug candidate can have profound effects on its biological activity and physicochemical properties.[2] As a hydrogen bond donor and acceptor, it can form crucial interactions with amino acid residues in the target protein, significantly enhancing binding affinity and influencing selectivity. Furthermore, the position of the hydroxyl group on the indazole ring can dramatically alter the molecule's electronic properties and its presentation to the kinase active site, leading to distinct selectivity profiles.
Kinase Selectivity: A Tale of Two Isomers
While comprehensive, direct comparative data for 6-hydroxy versus 5-hydroxy indazoles against a broad kinase panel is limited in publicly available literature, we can infer potential differences in selectivity based on known structure-activity relationships and the architecture of kinase active sites.
The 6-Hydroxy Indazole: A Vector Towards the Solvent-Exposed Region
A hydroxyl group at the 6-position of the indazole ring is oriented towards the solvent-exposed region of the ATP binding pocket in many kinases. This positioning can have several implications for selectivity:
Potential for Enhanced Selectivity: By forming specific hydrogen bonds with residues in the outer regions of the active site, which are often less conserved across the kinome, a 6-hydroxy group could confer selectivity for certain kinases or kinase families. For example, in the development of Janus kinase (JAK) inhibitors, the introduction of a phenol moiety at the 6-position of an indazole fragment significantly improved potency.[3]
Improved Physicochemical Properties: The 6-hydroxy group can improve aqueous solubility and other physicochemical properties, which are crucial for drug development.[2]
The 5-Hydroxy Indazole: Interacting with the Core of the Active Site
In contrast, a hydroxyl group at the 5-position is directed more towards the interior of the ATP binding site. This can lead to a different set of interactions and a distinct selectivity profile:
Interactions with Key Catalytic Residues: The 5-position is in closer proximity to key residues involved in catalysis and substrate binding. A hydroxyl group here could form critical hydrogen bonds that lead to potent inhibition of specific kinases.
Potential for Broader or Different Activity: Depending on the specific kinase, a 5-hydroxy group might interact with more conserved residues, potentially leading to broader activity or a different spectrum of inhibited kinases compared to the 6-hydroxy isomer. In a study on CaMKII inhibitors, 2-substituted-5-hydroxyindoles were identified as potent inhibitors.[4]
Data Summary: An Inferred Comparison
To illustrate the potential for differential activity, the following table presents a synthesized representation of inhibitory data for hypothetical 6-hydroxy and 5-hydroxy indazole analogs against a panel of representative kinases. This data is based on general principles of kinase inhibitor design and is intended for illustrative purposes.
Kinase Target
Hypothetical IC50 (nM) - 6-Hydroxy Indazole Analog
Hypothetical IC50 (nM) - 5-Hydroxy Indazole Analog
Rationale for Potential Selectivity Difference
VEGFR-2
15
150
The 6-hydroxy group may form a key interaction with the solvent-front region of the VEGFR-2 active site.
JAK2
5
80
The 6-position has been shown to be a favorable position for substitution in JAK inhibitors.[3]
CDK2
200
25
The 5-hydroxy group might form a critical hydrogen bond with a key residue deep within the CDK2 active site.
p38α
500
75
The 5-position may allow for a more favorable interaction with the gatekeeper residue of p38α.
SRC
>1000
300
Neither isomer may be optimal for SRC inhibition without further modification.
Structural and Mechanistic Insights
The precise orientation of the hydroxyl group dictates its interaction with the kinase active site. Understanding these interactions is key to rationalizing and predicting selectivity.
DOT Script for Kinase-Inhibitor Interaction Diagram
Caption: Generalized synthetic workflow for 6-hydroxy and 5-hydroxy indazoles.
In Vitro Biochemical Kinase Assay
A robust method for determining the half-maximal inhibitory concentration (IC50) of a compound against a panel of purified kinases is essential. The ADP-Glo™ Kinase Assay is a widely used luminescence-based method that measures the amount of ADP produced in a kinase reaction.
[5]
Step-by-Step Protocol:
Prepare Inhibitor Serial Dilutions: Create a 10-point, 3-fold serial dilution of the 6-hydroxy and 5-hydroxy indazole test compounds in the kinase reaction buffer. Include a DMSO-only vehicle control.
Prepare Kinase/Substrate Mixture: In the kinase reaction buffer, prepare a solution containing the purified kinase and its specific substrate.
Plate Setup: Add the kinase/substrate mixture to the wells of a white, opaque 384-well plate.
Add Inhibitor: Transfer the serial dilutions of the inhibitors to the appropriate wells.
Initiate Reaction: Add ATP to all wells to start the kinase reaction. The final ATP concentration should ideally be close to the Km of the kinase for ATP.
Incubation: Incubate the plate at room temperature for a time within the linear range of the reaction (e.g., 60 minutes).
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
Detect ADP: Add Kinase Detection Reagent to each well. This reagent converts the produced ADP to ATP and provides the components for a luciferase reaction. Incubate for 30-60 minutes at room temperature.
Measure Luminescence: Read the luminescence of each well using a plate-reading luminometer.
Data Analysis: Normalize the data with the vehicle control representing 100% kinase activity and a no-kinase control as 0% activity. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Assays for Target Engagement
To confirm that the observed biochemical activity translates to a cellular context, target engagement and phenotypic assays are crucial. A Western blot analysis to assess the phosphorylation status of a known downstream substrate of the target kinase is a common approach.
Implications for Drug Design and Future Perspectives
The choice between a 6-hydroxy and a 5-hydroxy indazole scaffold is not trivial and should be guided by the specific goals of the drug discovery program.
For programs prioritizing high selectivity, the 6-hydroxy indazole may offer an advantage by providing a vector for interaction with less conserved regions of the kinome.
For programs where potent inhibition of a specific target is the primary goal, and some level of polypharmacology is acceptable or even desired, the 5-hydroxy indazole might be a more suitable starting point.
Ultimately, the optimal substitution pattern will be target-dependent. The generation of empirical data through systematic kinase profiling of both isomers is the most reliable way to guide lead optimization efforts.
The continued exploration of subtle structural modifications, such as the positional isomerism of a hydroxyl group, will undoubtedly uncover new avenues for the development of the next generation of safe and effective kinase inhibitors.
References
Camps, M. et al. (2007). Small-molecule PI3Kγ inhibitors. Bioorganic & Medicinal Chemistry Letters.
Carmi, C. et al. (2006). A structure-activity relationship study of 1,5-disubstituted hydantoins as epidermal growth factor receptor inhibitors. Bioorganic & Medicinal Chemistry Letters.
Duan, Y. et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
Hu, Y. et al. (2018). A novel series of 3-(pyrrolopyridin-2-yl)indazole derivatives with anti-proliferative effects. European Journal of Medicinal Chemistry.
Komiya, M. et al. (2011). Structure and activity relationship of 2-(substituted benzoyl)-hydroxyindoles as novel CaMKII inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(5), 1456-8. [Link]
Promega Corporation. (n.d.). Kinase Selectivity Profiling System: General Panel Protocol.
Wang, X. et al. (2017). Design, synthesis and biological evaluation of novel 1H-indazole derivatives as potent pan-Pim kinases inhibitors. European Journal of Medicinal Chemistry.
Zhao, L. et al. (2019). Discovery of Novel 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole Derivatives as Potent Fibroblast Growth Factor Receptor (FGFR) Inhibitors. Journal of Medicinal Chemistry.
Menichincheri, M. et al. (2016). Discovery of Entrectinib: A New 3-Aminoindazole As a Potent Anaplastic Lymphoma Kinase (ALK), ROS1, and TRK Inhibitor. Journal of Medicinal Chemistry.
Young, R. J. (2022). The underappreciated hydroxyl in drug discovery. Future Medicinal Chemistry.
van der Sar, S. A. M. et al. (2017). Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors. ACS Medicinal Chemistry Letters. [Link]
BenchChem. (2025). A Comparative Analysis of 4-, 5-, 6-, and 7-Azaindole Isomers in Biological Assays.
BenchChem. (2025).
BenchChem. (2025). A Comparative Analysis of 1-Benzyl-6-hydroxy-7-cyano-5-azaindoline and Its Analogs as Potential Kinase Inhibitors.
Klaeger, S. et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology.
Le, D. D. et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances. [Link]
Liu, X. et al. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry.
Ma, C. et al. (2023). Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. Bioorganic & Medicinal Chemistry.
Tandon, N. et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. [Link]
Zhang, Y. et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry.
The 6-hydroxyindazole scaffold is a privileged pharmacophore widely utilized in the development of kinase inhibitors, fluorescent probes, and poly-pharmacological agents. During the synthesis of its derivatives—such as halogenated, alkylated, or polymerized variants—regioselectivity is a persistent challenge. Ultraviolet-Visible (UV-Vis) spectroscopy serves as a rapid, non-destructive, and highly sensitive diagnostic tool to elucidate structural modifications.
This guide provides an objective comparison of the photophysical properties of various 6-hydroxyindazole derivatives, detailing the mechanistic causality behind their spectral shifts, and outlines a self-validating experimental protocol for accurate UV-Vis profiling.
Mechanistic Photophysics: The Causality of Spectral Shifts
To effectively utilize UV-Vis data, one must understand the underlying electronic transitions (
and ) governing the indazole core. The base 6-hydroxyindazole molecule exhibits a primary absorption maximum () at approximately 264 nm in aqueous media[1].
Modifications to this scaffold induce predictable spectral shifts based on two primary mechanisms:
Disruption of Benzenoid Character (N- vs. O-Alkylation):
Indazoles exist in a tautomeric equilibrium between 1H and 2H forms. The 1H-form is thermodynamically favored and maintains a fully benzenoid aromatic system. Alkylation at the 6-hydroxyl group (O-alkylation) preserves this benzenoid character, resulting in minimal perturbation of the
. Conversely, alkylation at the N2 position forces a quinonoid resonance structure. This extended conjugation lowers the HOMO-LUMO energy gap, causing a pronounced bathochromic shift (red shift) [2].
Auxochromic and Heavy Atom Effects:
The introduction of halogens, such as in 3,4-dibromo-6-hydroxyindazole, introduces lone pairs that participate in resonance with the aromatic
-system. This auxochromic effect, combined with the heavy atom effect of bromine, broadens the absorption bands and induces a slight bathochromic shift compared to the unsubstituted core[2].
Oxidative Polymerization:
Derivatives like 5,6-dihydroxyindazole (DHI) can undergo mussel-inspired self-polymerization. As the monomer oxidizes and cross-links into poly(DHI), the extended
-conjugation network generates entirely new, broad absorption features, notably a distinct peak emerging around 325 nm[3].
Comparative UV-Vis Profiles
The following table synthesizes the expected UV-Vis absorption characteristics of key 6-hydroxyindazole derivatives, providing a benchmark for structural verification.
Compound / Derivative
(Primary)
Secondary Peaks
Photophysical Characteristics & Structural Logic
6-Hydroxyindazole (Base)
~264 nm
~300 nm (weak)
Standard benzenoid absorption profile; highly sensitive to pH due to phenoxide formation[1].
3,4-Dibromo-6-hydroxyindazole
~270 nm
~305 nm
Slight red shift due to bromine auxochromic effect. Used as a versatile synthetic scaffold[2].
O-Alkyl-3,4-dibromo-6-hydroxyindazole
~270–275 nm
-
Minimal shift from the brominated precursor. Indicates successful O-alkylation preserving the 1H-benzenoid core[2].
N2-Alkyl-3,4-dibromo-6-hydroxyindazole
>290 nm
-
Significant bathochromic shift. Diagnostic indicator of N2-alkylation (quinonoid contribution)[2].
5,6-Dihydroxyindazole (DHI) Monomer
~281 nm
231 nm
Catechol-like heterocyclic derivative; stable in acidic/degassed media[3].
Poly(DHI) (Polymerized)
~325 nm
Broad >400 nm
Emergence of 325 nm peak indicates successful self-polymerization and extended macro-conjugation[3].
Analytical Workflow: Differentiating Regioisomers
When synthesizing functionalized indazoles, distinguishing between O-alkylated targets and N-alkylated impurities is critical. The following workflow illustrates the logical progression from UV-Vis screening to definitive NMR validation.
Diagnostic workflow for differentiating 6-hydroxyindazole regioisomers using UV-Vis and HMBC NMR.
To ensure absolute trustworthiness in your spectral data, the protocol must be self-validating. This means incorporating internal checks for solvent effects, aggregation, and instrument linearity.
Materials & Preparation
Spectrophotometer: Double-beam UV-Vis spectrophotometer (e.g., Cary 60 or Shimadzu UV-2700).
Cuvettes: 1.0 cm pathlength quartz cuvettes (UV transparent down to 200 nm).
Solvents: Spectroscopic grade Methanol (MeOH) and 0.1 M HCl in water. Rationale: The 6-hydroxyl group is highly pH-sensitive. Deprotonation yields a phenoxide, causing a massive artifactual red shift. Using an acidic or strictly non-aqueous protic solvent prevents this.
M stock solution of the 6-hydroxyindazole derivative in MeOH.
Perform serial dilutions to create three working concentrations:
, , and .
Causality: Why three concentrations? Measuring a single concentration risks capturing data where the compound is aggregating (causing peak broadening/shifting) or exceeding the detector's linear range.
Phase 3: Spectral Acquisition & Analysis
Scan each working concentration from 400 nm to 200 nm.
Self-Validation Check: Plot the Absorbance at
against concentration. The value must be . If the relationship is non-linear, the sample is either aggregating (e.g., stacking of the indazole rings) or the detector is saturated; dilute the sample and repeat.
Calculate the molar extinction coefficient (
) using the Beer-Lambert law ().
Compare the
against the base scaffold to determine regio-substitution (as per the workflow diagram above).
References
1.[1] Enzymatic Synthesis and Characterization of Indazole Adenine Dinucleotides. oup.com. Available at:
2.[2] Application Note: Regioselective Synthesis of 3,4-Substituted Indazoles from 3,4-Dibromo-6-hydroxyindazole. benchchem.com. Available at:
3.[3] Self-polymerization of 5,6-Dihydroxy-1H-indazole (DHI) for the Preparation of Functional Materials. researchgate.net. Available at:
reference standard for 6-Hydroxy-1H-indazole-3-carboxaldehyde
An In-Depth Technical Guide to Reference Standards for 6-Hydroxy-1H-indazole-3-carboxaldehyde This guide provides a comprehensive comparison of reference standards for 6-Hydroxy-1H-indazole-3-carboxaldehyde, a crucial bu...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to Reference Standards for 6-Hydroxy-1H-indazole-3-carboxaldehyde
This guide provides a comprehensive comparison of reference standards for 6-Hydroxy-1H-indazole-3-carboxaldehyde, a crucial building block in modern medicinal chemistry. For researchers, scientists, and drug development professionals, selecting an appropriate reference standard is a foundational decision that impacts the validity, accuracy, and reproducibility of all subsequent experimental data. This document moves beyond a simple catalog of options to explain the causality behind experimental choices, empowering you to select and validate the standard that best fits your analytical and regulatory needs.
The indazole scaffold is a well-recognized pharmacophore, forming the core of numerous biologically active compounds, including several approved kinase inhibitor drugs.[1][2] Specifically, 1H-indazole-3-carboxaldehydes are key intermediates, as the aldehyde group offers a versatile handle for a wide range of chemical transformations to create diverse molecular libraries for drug discovery programs.[1][3][4][5] Given its role as a precursor to potent therapeutic agents, ensuring the identity and purity of 6-Hydroxy-1H-indazole-3-carboxaldehyde is paramount.
Part 1: Understanding the Hierarchy of Analytical Standards
The term "reference standard" is not a monolith. It encompasses a spectrum of materials with varying levels of characterization, certification, and traceability. The choice between them is dictated by the application's required precision and regulatory scrutiny.[6][7]
A reference material acts as a benchmark for measuring the purity, potency, and identity of a substance.[7] The primary distinctions lie in the rigor of their certification and the traceability of their assigned values.[8]
Caption: The hierarchy of analytical reference materials.
Table 1: Comparison of Reference Standard Grades
Feature
Certified Reference Material (CRM)
Reference Standard (RS) / Analytical Standard
In-House (or Custom Synthesized) Standard
Definition
A material with certified property values, including measurement uncertainty and traceability to SI units.[8]
A compound of suitable purity used as a calibration standard for an assay, often characterized against a primary standard.[9][10]
A batch of material synthesized or purified within a specific laboratory for routine use.
Production
Produced by accredited organizations under stringent ISO 17034 guidelines.[6][8]
Produced by reputable chemical suppliers, may comply with ISO requirements but with less extensive certification.[6]
Synthesized via established chemical routes, such as the nitrosation of the corresponding indole.[1][4]
Documentation
Comprehensive Certificate of Analysis (CoA) detailing certified value, uncertainty, traceability, and stability.[8]
CoA specifying purity (e.g., by HPLC, NMR), identity, and basic properties.[11]
Internal documentation; characterization data (e.g., NMR, LC-MS spectra) is user-generated.
Traceability
Full metrological traceability to international standards.[8]
Traceability is not always guaranteed or as rigorously documented as a CRM.[8]
Not traceable unless characterized against a CRM.
Ideal Application
Required for regulatory submissions, validation of primary methods, and applications demanding the highest precision.[6]
Routine quality control, instrument calibration, method development, and quantitative analysis in non-regulatory environments.[11]
Exploratory research, preliminary screening, retention time marker, or when a commercial standard is unavailable.[8][10]
Part 2: Experimental Verification of a 6-Hydroxy-1H-indazole-3-carboxaldehyde Standard
Regardless of the source, a reference standard's utility is underpinned by its verified identity and purity. The following protocols outline a self-validating system using orthogonal analytical techniques to confirm the quality of a given standard.
Caption: Workflow for the analytical verification of a reference standard.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. It separates the main component from any impurities, including starting materials, by-products, or degradants. The area percentage of the main peak provides a quantitative measure of purity.
Methodology:
Preparation of Standard Solution: Accurately weigh approximately 1 mg of the 6-Hydroxy-1H-indazole-3-carboxaldehyde standard and dissolve it in a suitable solvent (e.g., Acetonitrile or Methanol) to a final concentration of 0.5 mg/mL.
Instrumentation:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A: Water with 0.1% Formic Acid.
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
Flow Rate: 1.0 mL/min.
Detection: UV detector at a wavelength where the analyte has strong absorbance (e.g., 254 nm or 280 nm).
Injection Volume: 5 µL.
Analysis: Inject the prepared solution and integrate the resulting chromatogram.
Calculation: Purity (%) = (Area of the main peak / Total area of all peaks) x 100.
Protocol 2: Identity Confirmation by ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: ¹H NMR provides a unique fingerprint of a molecule's structure. It confirms the identity by showing the chemical environment, number, and connectivity of protons. The resulting spectrum should be consistent with the expected structure of 6-Hydroxy-1H-indazole-3-carboxaldehyde. While specific data for the 6-hydroxy derivative is not widely published, the spectrum can be inferred from related structures.[1][13]
Methodology:
Sample Preparation: Dissolve 5-10 mg of the standard in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
Instrumentation: Acquire the spectrum on a 300 MHz or higher NMR spectrometer.
Data Acquisition: Record the ¹H NMR spectrum.
Interpretation:
Aldehyde Proton (-CHO): Expect a singlet at a downfield chemical shift, typically between δ 10.0 and 10.2 ppm.[1]
Indazole NH Proton: Expect a very broad singlet, often far downfield (> δ 13 ppm), which may exchange with D₂O.[1]
Aromatic Protons: Expect signals in the aromatic region (δ 7.0 - 8.5 ppm) corresponding to the protons on the benzene ring. The specific splitting patterns will confirm the 6-hydroxy substitution pattern.
Hydroxyl Proton (-OH): Expect a singlet whose chemical shift can vary depending on concentration and solvent.
Protocol 3: Molecular Formula Confirmation by High-Resolution Mass Spectrometry (HRMS)
Causality: HRMS provides an extremely accurate mass measurement of the parent ion, allowing for the unambiguous determination of its elemental composition (molecular formula). This orthogonal technique confirms the identity established by NMR.
Methodology:
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the standard in a suitable solvent compatible with the ionization source (e.g., Methanol or Acetonitrile).
Instrumentation: Analyze the sample using an HRMS instrument (e.g., TOF or Orbitrap) equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode.
Interpretation:
The molecular formula of 6-Hydroxy-1H-indazole-3-carboxaldehyde is C₈H₆N₂O₂.
The theoretical exact mass for [M+H]⁺ (C₈H₇N₂O₂⁺) is 163.0499.
The theoretical exact mass for [M-H]⁻ (C₈H₅N₂O₂⁻) is 161.0356.
The measured mass should be within a very narrow tolerance (typically < 5 ppm) of the calculated theoretical mass.[1]
Part 3: Comparative Analysis and Recommendations
The choice of standard directly impacts experimental outcomes. The table below presents a hypothetical comparison based on the verification protocols described above.
Table 2: Hypothetical Comparative Data for 6-Hydroxy-1H-indazole-3-carboxaldehyde Standards
Parameter
Certified Reference Material
Analytical Standard
In-House Standard (Post-Purification)
HPLC Purity
99.9% (with uncertainty statement)
≥98%
96.5%
¹H NMR
Spectrum consistent with structure; no observable impurities.
Spectrum consistent with structure; minor solvent or known impurity peaks may be present.
Spectrum generally consistent; may show peaks from residual starting material or by-products.
HRMS (m/z)
Measured: 163.0498 [M+H]⁺ (Error: -0.6 ppm)
Measured: 163.0502 [M+H]⁺ (Error: +1.8 ppm)
Measured: 163.0495 [M+H]⁺ (Error: -2.5 ppm)
CoA Provided
Yes, ISO 17034 compliant.
Yes, supplier-specific.
No, user-generated.
Recommendations:
For Quantitative Bioanalysis or Regulatory Filing: A Certified Reference Material (CRM) is non-negotiable. Its certified value and associated uncertainty are required for establishing method accuracy and traceability.[6][7]
For Routine QC and R&D Quantitative Assays: A well-characterized Analytical Standard from a reputable supplier offers a practical balance of reliability and cost-effectiveness.[6] It is crucial to perform in-house verification (as per the protocols above) upon receiving a new lot.
For Early-Stage Discovery and Qualitative Use: An In-House Standard can be perfectly suitable for initial screening, reaction monitoring, or as a retention time marker, provided it is sufficiently characterized to confirm its identity and approximate purity.
By implementing this rigorous, multi-faceted approach to selecting and verifying your , you ensure the integrity and reliability of your research, from initial discovery to late-stage development.
References
Demystifying Certified Reference Materials Vs. Reference Standards In Analytical Testing | Graham B Jackson. (2024, April 6).
What is the difference between an analytical standard and a certified reference material? (2017, October 5).
Comparison Table of Certified Reference Materials (CRMs) and Reference Materials (RMs). (2024, December 23).
An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC.
Choosing Reference Standards for API or Impurity - ResolveMass Laboratories Inc. (2026, February 25).
Primary vs Secondary Reference Standards - Advent Chembio.
Applications of 6-Nitro-1H-indazole-3-carbaldehyde in Medicinal Chemistry - Benchchem.
ALDRICH 1H-Indazole-6-carboxaldehyde, 95% - Thomas Scientific.
1H-Indazole-3-carbaldehyde – Chem-Impex.
Indazoles | AMERICAN ELEMENTS® | Products | Applications.
Analytical standard & certified reference material : r/Chempros - Reddit. (2025, January 16).
Analytical Reference Materials for Pharma QC - Sigma-Aldrich.
Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study - Journal of Medicinal and Chemical Sciences. (2022, March 15).
Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde from 6-Nitroindole: An Application Note and Protocol - Benchchem.
CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents.
6-Nitro-1H-indazole-3-carbaldehyde | CAS 315203-37-3 | AMERICAN ELEMENTS ®.
Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde: An Application Note and Detailed Protocol - Benchchem.
An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - ResearchGate.
Choosing the Right Analytical Standards: Purity, Stability & Certification| Pure Synth. (2025, December 8).
The ABC's of Reference Standard Management - Eurofins.
Standard Reference Material - International Association of Geoanalysts.
practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives - LOCKSS.
Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation - Der Pharma Chemica.
Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed. (2020, October 1).
melting point of pure 6-Hydroxy-1H-indazole-3-carboxaldehyde
Comparative Analysis Guide: Melting Point and Physical Profiling of 6-Hydroxy-1H-indazole-3-carboxaldehyde vs. Analogues Introduction & Mechanistic Context In the landscape of drug discovery, indazole-3-carboxaldehyde de...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Analysis Guide: Melting Point and Physical Profiling of 6-Hydroxy-1H-indazole-3-carboxaldehyde vs. Analogues
Introduction & Mechanistic Context
In the landscape of drug discovery, indazole-3-carboxaldehyde derivatives serve as privileged scaffolds, predominantly utilized in the synthesis of small-molecule kinase inhibitors. As a Senior Application Scientist, I frequently observe that the introduction of specific functional groups onto the indazole core fundamentally alters not just the biological target affinity, but the solid-state thermodynamics of the intermediate.
For 6-Hydroxy-1H-indazole-3-carboxaldehyde (CAS 885520-11-6) [1], the presence of the hydroxyl group at the C6 position introduces a potent hydrogen bond donor and acceptor. This structural modification fundamentally changes the crystal lattice packing compared to the unsubstituted 1H-indazole-3-carboxaldehyde (CAS 5235-10-9) , which has a well-documented melting point of 131-132 °C[2] and possesses only a single hydrogen bond donor[3]. The 6-hydroxyl group facilitates extensive, multi-directional intermolecular hydrogen bonding networks with both the aldehyde carbonyl and the indazole ring nitrogens. Consequently, this significantly increases the thermal energy required to disrupt the crystal lattice, often pushing the melting point into a range where thermal decomposition competes with thermodynamic melting—a phenomenon similarly observed in the 6-nitro analogue , which decomposes above 200 °C[4].
Comparative Physical Properties
To objectively evaluate the handling and processing parameters of 6-Hydroxy-1H-indazole-3-carboxaldehyde, it must be benchmarked against its structural alternatives. The table below synthesizes these quantitative metrics.
Table 1: Comparative Physical Properties of Indazole-3-carboxaldehyde Derivatives
Parameter
1H-Indazole-3-carboxaldehyde
6-Nitro-1H-indazole-3-carbaldehyde
6-Hydroxy-1H-indazole-3-carboxaldehyde
CAS Number
5235-10-9
315203-37-3
885520-11-6
Molecular Weight
146.15 g/mol
191.14 g/mol
162.15 g/mol
H-Bond Donors
1
1
2
H-Bond Acceptors
2
4
3
Melting Point (°C)
131 - 132 °C
>200 °C (Decomposes)
>220 °C (Predicted/Decomp.)
Lattice Stability
Moderate
High (Dipole-Dipole)
Very High (Extensive H-Bonding)
Experimental Protocol: Self-Validating Melting Point Determination
Because hydroxylated heterocycles are highly susceptible to thermal degradation and polymorphism, a standard capillary melting point test is insufficient. The following methodology employs a self-validating dual-verification system (Optical Capillary + Differential Scanning Calorimetry) to ensure data integrity.
Causality Behind Experimental Choices:
Vacuum Desiccation: Hydroxylated indazoles are inherently hygroscopic. Absorbed atmospheric moisture acts as a plasticizer, disrupting the crystal lattice and artificially depressing the melting point.
DSC Validation: Visual melting point apparatuses cannot easily distinguish between true thermodynamic melting (an endothermic phase transition) and thermal decomposition. DSC cross-validation ensures the recorded
is a true phase change.
Step-by-Step Methodology:
Step 1: Sample Preparation and Desiccation
Transfer 50 mg of 6-Hydroxy-1H-indazole-3-carboxaldehyde into a vacuum desiccator containing phosphorus pentoxide (
).
Apply a vacuum of <10 mbar for 24 hours at ambient temperature.
Pulverize the dried sample to a fine, uniform powder using an agate mortar to ensure efficient and uniform heat transfer.
Step 2: Capillary Loading and Internal Calibration
Load the pulverized powder into a standard glass capillary tube to a compacted depth of 2-3 mm by tapping the tube firmly on a hard surface.
Self-Validation Step: Prepare a second capillary with a known calibration standard of similar thermal range (e.g., USP-grade Caffeine, mp 235-238 °C). Running this concurrently ensures that environmental and instrumental variables are strictly controlled.
Step 3: Optical Melting Point Determination
Insert both capillaries into the optical melting point apparatus.
Ramp the temperature at 10 °C/min until reaching 180 °C, then drastically reduce the ramp rate to 1-2 °C/min.
Record the
(first sign of liquefaction) and (complete liquefaction). Note any darkening or gas evolution, which indicates decomposition rather than melting.
Standard Operating Procedure: Disposal of 6-Hydroxy-1H-indazole-3-carboxaldehyde
The following technical guide details the operational safety and disposal protocols for 6-Hydroxy-1H-indazole-3-carboxaldehyde (CAS: 885520-11-6).[1][2] This document is designed for immediate integration into laboratory...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the operational safety and disposal protocols for 6-Hydroxy-1H-indazole-3-carboxaldehyde (CAS: 885520-11-6).[1][2] This document is designed for immediate integration into laboratory Standard Operating Procedures (SOPs).
[1][2]
Compound Profile & Hazard Identification
Chemical Name: 6-Hydroxy-1H-indazole-3-carboxaldehyde
CAS Number: 885520-11-6
Molecular Formula: C₈H₆N₂O₂
Functional Groups: Indazole core, Aldehyde (-CHO), Hydroxyl (-OH).[1][2][3][4][5][6][7][8]
Risk Assessment (GHS Classification)
While specific toxicological data for this exact isomer is often limited, structurally similar indazole-3-carbaldehydes (e.g., 6-Bromo-1H-indazole-3-carbaldehyde) exhibit consistent hazard profiles.[1][2] Treat this compound with the following default GHS classifications until specific lot analysis proves otherwise:
All disposal operations must occur inside a certified fume hood.[1][2][9]
Chemical Compatibility & Segregation
The chemical structure of 6-Hydroxy-1H-indazole-3-carboxaldehyde dictates its storage and waste segregation.[1][2] The coexistence of an aldehyde group and a phenolic hydroxyl group creates specific reactivity concerns.[1][2]
Incompatible with Oxidizers: The aldehyde moiety is susceptible to oxidation (forming carboxylic acids).[1][2] NEVER dispose of this compound in waste containers containing strong oxidizers (e.g., Nitric acid, Peroxides, Permanganates) as this can generate heat or fire.
Incompatible with Strong Bases: The phenolic hydroxyl and the indazole N-H are acidic.[2] Mixing with strong bases (e.g., NaOH waste) can lead to exothermic deprotonation and salt formation.
Self-Reactivity: Aromatic aldehydes are generally stable but should be kept away from radical initiators to prevent polymerization.[1][2]
If dissolved in DMSO, Methanol, Ethanol, or Ethyl Acetate : Dispose in Non-Halogenated Organic waste.
If dissolved in DCM (Dichloromethane) or Chloroform : Dispose in Halogenated Organic waste.[1][2]
pH Check: Ensure the waste solution is neutral (pH 6-8). If the reaction mixture was acidic or basic, neutralize carefully before adding to the main waste carboy to prevent drum pressurization.
Aldehyde Deactivation (Optional/Site-Specific):
For large quantities (>100g), some EH&S protocols require aldehyde deactivation.[2]
Protocol: Treat with aqueous sodium bisulfite (NaHSO₃) to form the bisulfite adduct, which is more water-soluble and less volatile, before adding to the organic waste stream. Consult your local EH&S officer before treating waste. [1][2]
Operational Workflow (Decision Tree)
The following diagram outlines the critical decision-making process for segregating this specific compound.
Figure 1: Waste segregation decision tree for 6-Hydroxy-1H-indazole-3-carboxaldehyde.
Emergency Response: Spills
In the event of a spill during transfer or disposal:
Evacuate & Ventilate: If the spill is significant (>5g or dust cloud formed), evacuate the immediate area and allow the fume hood to purge the air.
PPE Upgrade: Don a NIOSH-approved N95 or P100 respirator if outside a fume hood.[1][2]
Containment:
Solids: Cover with wet paper towels to prevent dust dispersion.[1][2]
Liquids: Use vermiculite or a commercial organic spill pad.[1][2]
Decontamination: Wipe the surface with a mild soap solution followed by water.[1][2] Do not use bleach (oxidizer) directly on the concentrated aldehyde.[1][2]
References
BLD Pharm. (2024).[1][2] SDS for 6-Hydroxy-1H-indazole-3-carbaldehyde (CAS 885520-11-6). Retrieved from [1][2]
Thermo Fisher Scientific. (2025).[1][2] Safety Data Sheet: 5-Amino-1H-indazole (Analogous Indazole Hazard Data). Retrieved from
PubChem. (2025).[1][2] Indazole-3-carbaldehyde Compound Summary (CID 11367068).[1][2] National Library of Medicine.[1][2] Retrieved from [1]
Washington State Department of Ecology. (2024). Focus on: Treatment by Aldehyde Deactivation. Retrieved from [1]
Personal protective equipment for handling 6-Hydroxy-1H-indazole-3-carboxaldehyde
As a Senior Application Scientist, I approach laboratory safety not as a static checklist of arbitrary rules, but as a dynamic, logical system of risk mitigation grounded in molecular causality. When handling highly func...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach laboratory safety not as a static checklist of arbitrary rules, but as a dynamic, logical system of risk mitigation grounded in molecular causality. When handling highly functionalized pharmaceutical intermediates like 6-Hydroxy-1H-indazole-3-carboxaldehyde (CAS: 885520-11-6)[1], understanding why a hazard exists is the critical first step in designing a robust, self-validating safety protocol.
Below is an authoritative, mechanistic guide to the personal protective equipment (PPE), operational workflows, and disposal plans required for safely handling this compound.
Mechanistic Hazard Profiling: The Causality of Risk
To select the correct PPE, we must first understand the molecular behavior of 6-Hydroxy-1H-indazole-3-carboxaldehyde. This compound presents three distinct structural liabilities:
The Aldehyde Moiety: Aldehydes are highly electrophilic. Upon contact with biological tissues (corneal epithelium, respiratory mucosa, or epidermis), they can form Schiff bases with primary amines on proteins. This covalent cross-linking is the primary mechanism behind its classification as a severe eye, skin, and respiratory irritant, and a potential sensitizer.
The Indazole Core: The lipophilic nature of the heterocyclic indazole core enhances the molecule's ability to permeate the stratum corneum (the skin's outermost layer), especially when dissolved in carrier solvents like Dimethyl Sulfoxide (DMSO).
Physical State: As a dry, finely divided powder, it is highly susceptible to static charge accumulation, making it prone to aerosolization and subsequent inhalation.
According to the, evaluating these specific physicochemical properties is mandatory for establishing a compliant safety program.
The Hierarchy of Controls for Reactive Aldehydes
Before relying on PPE, we must implement engineering and administrative controls. The diagram below illustrates the hierarchical logic applied to handling reactive indazole derivatives.
Figure 1: Hierarchy of controls applied to the handling of reactive indazole aldehydes.
PPE Selection & Molecular Causality
PPE is your final line of defense. In accordance with, every piece of equipment must be chosen based on specific chemical compatibilities.
Table 1: PPE Specifications & Breakthrough Causality
PPE Category
Recommended Specification
Mechanistic Causality & Justification
Primary Gloves
Nitrile (Minimum 4 mil thickness)
Nitrile provides excellent resistance to polar organic powders. Latex is highly permeable to aldehydes and must be strictly avoided.
Secondary Gloves
Butyl Rubber (If handling in solution)
If the compound is dissolved in DMSO or DMF, these solvents act as rapid dermal carriers. Butyl rubber prevents solvent breakthrough.
Eye Protection
ANSI Z87.1 Chemical Splash Goggles
Protects against aerosolized powder and accidental solvent splashing. Safety glasses with side shields are insufficient for fine powders.
Body Protection
Flame-Resistant (FR) Lab Coat
Prevents particulate accumulation on personal clothing. Cuffs must be tucked inside the gloves to eliminate exposed skin.
Respirator
N95 or P100 Particulate Filter
Required only if handling outside a verified fume hood or during a large-scale spill to prevent inhalation of reactive dust.
Self-Validating Operational Protocols
A protocol is only effective if the operator can verify its integrity in real-time. The following step-by-step methodology ensures that safety measures are actively functioning during the weighing and transfer of 6-Hydroxy-1H-indazole-3-carboxaldehyde.
Step-by-Step Weighing and Transfer Methodology
System Verification (The Flutter Test): Do not assume the fume hood is functioning. Self-Validation: Tape a 1-inch strip of a Kimwipe to the bottom of the fume hood sash. It should pull inward steadily without violent fluttering, visually confirming a face velocity between 80-120 feet per minute (fpm).
PPE Integrity Check: Self-Validation: Before donning nitrile gloves, perform an air-inflation test. Roll the cuff tightly to trap air inside the glove and inspect for pressure loss, which indicates microscopic pinholes.
Static Mitigation: Because the powder is prone to static cling (which causes aerosolization), use an anti-static gun (e.g., Zerostat) on the weighing boat and stainless-steel spatula prior to dispensing. Self-Validation: A stable reading on the analytical balance (no continuous drifting) confirms that static charge has been successfully neutralized.
Dispensing: Transfer the required mass slowly. Keep the source container and the weighing boat as close together as possible to minimize the vertical drop of the powder.
Decontamination: Wipe down the balance and surrounding hood area with a Kimwipe dampened with 70% isopropanol. Isopropanol solubilizes residual powder without initiating a violent reaction.
Figure 2: Step-by-step operational workflow and spill response logic for chemical handling.
Emergency Spill Response & Waste Management
In the event of an accidental release, immediate containment is required to prevent the spread of the reactive aldehyde. This protocol aligns with the guidelines set forth in [2].
Spill Response Protocol
Isolation: Immediately lower the fume hood sash to contain aerosolized particulates. If the spill is outside the hood, evacuate the immediate 10-foot radius.
Containment (No Dry Sweeping): Causality: Dry sweeping aerosolizes the reactive powder, creating an immediate inhalation hazard. Cover the solid spill with damp paper towels (using water or ethanol) to suppress dust generation.
Collection: Carefully scoop the damp material into a chemically compatible, sealable container (e.g., high-density polyethylene, HDPE) using a non-sparking tool.
Validation: Self-Validation: Swab the spill area with an appropriate solvent. Because many indazole derivatives exhibit fluorescence, inspect the area under a handheld UV lamp to ensure zero residual chemical remains on the benchtop.
Waste Disposal Protocol
Solid Waste: Place all contaminated consumables (weigh boats, Kimwipes, gloves) into a designated, double-bagged solid hazardous waste container.
Liquid Waste Segregation: If the compound is dissolved in organic solvents for a reaction, it must be disposed of in the appropriate liquid waste stream. Critical: Halogenated solvent waste (e.g., if dissolved in Dichloromethane) must be kept strictly separate from non-halogenated waste to prevent exothermic reactions and comply with EPA/RCRA regulations.
Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard - 29 CFR 1910.1200." U.S. Department of Labor. URL:[Link]
Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - 29 CFR 1910.132." U.S. Department of Labor. URL:[Link]
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011. URL:[Link]
National Institute for Occupational Safety and Health (NIOSH). "NIOSH Pocket Guide to Chemical Hazards." Centers for Disease Control and Prevention. URL: [Link]